molecular formula C7H5ClF2 B1333781 2,4-Difluorobenzyl chloride CAS No. 452-07-3

2,4-Difluorobenzyl chloride

Cat. No.: B1333781
CAS No.: 452-07-3
M. Wt: 162.56 g/mol
InChI Key: XPGHWBDZNQUUQD-UHFFFAOYSA-N
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Description

2,4-Difluorobenzyl chloride is a useful research compound. Its molecular formula is C7H5ClF2 and its molecular weight is 162.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGHWBDZNQUUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371725
Record name 2,4-Difluorobenzyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-07-3
Record name 2,4-Difluorobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(chloromethyl)-2,4-difluorobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluorobenzyl Chloride (CAS 452-07-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluorobenzyl chloride (CAS No. 452-07-3), also known as 1-(chloromethyl)-2,4-difluorobenzene, is a highly reactive, fluorinated organic compound. It serves as a critical intermediate and building block in the synthesis of a wide array of complex molecules. The presence of two fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, enhancing the reactivity of the benzylic chloride and imparting unique characteristics to the final products.

This compound is of particular interest to the pharmaceutical and agrochemical industries. The incorporation of the 2,4-difluorobenzyl moiety into active pharmaceutical ingredients (APIs) can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Its primary utility is in nucleophilic substitution reactions, where the chlorine atom is readily displaced, allowing for the facile introduction of the difluorobenzyl group into a target structure.[2]

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the tables below. Data has been aggregated from multiple sources, and variations may reflect different experimental conditions or purity levels.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 452-07-3[2]
Molecular Formula C₇H₅ClF₂[2]
Molecular Weight 162.56 g/mol [2]
IUPAC Name 1-(chloromethyl)-2,4-difluorobenzene[3]
Synonyms α-Chloro-2,4-difluorotoluene[2]
InChI Key XPGHWBDZNQUUQD-UHFFFAOYSA-N[4]
SMILES C1=CC(=C(C=C1F)F)CCl
Table 2: Physical Properties
PropertyValueSource(s)
Appearance Colorless to light yellow/orange clear liquid[2]
Boiling Point 60 °C @ 10 mmHg[2]
175.4 °C @ 760 mmHg[5]
Melting Point 0 °C[6]
Density 1.32 g/cm³[2][3]
Refractive Index (n²⁰/D) 1.49[2]
Table 3: Solubility & Stability
PropertyDescription
Water Solubility Sparingly soluble to insoluble in water.[7]
Organic Solvent Solubility Soluble in common organic solvents like chloroform, ether, and alcohol.[8]
Stability Stable under normal conditions. Moisture sensitive.
Storage Store under an inert atmosphere (e.g., Argon) at 2-8°C. Keep in a dry, cool, and well-ventilated place.[6]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show two main regions. A singlet for the two benzylic protons (-CH₂Cl) would likely appear between 4.5 and 4.8 ppm. The aromatic region (approx. 6.8-7.5 ppm) would display complex multiplets for the three aromatic protons due to coupling with each other and with the two fluorine atoms.

  • ¹³C NMR: The spectrum will be characterized by large one-bond carbon-fluorine coupling constants (¹JCF). The benzylic carbon (-CH₂Cl) would appear as a triplet (due to coupling with the two adjacent aromatic fluorine atoms) around 40-45 ppm. The aromatic carbons would show complex splitting patterns. The two carbons directly bonded to fluorine would appear significantly downfield (approx. 160-165 ppm) as doublets with large ¹JCF coupling. The other aromatic carbons would appear as doublets or triplets with smaller coupling constants.

  • IR Spectroscopy: Key vibrational bands would include C-H stretching for the aromatic ring (approx. 3000-3100 cm⁻¹) and the CH₂ group (approx. 2850-2960 cm⁻¹). Strong C-F stretching bands are expected in the 1100-1300 cm⁻¹ region. A C-Cl stretching band would be observed in the fingerprint region, typically between 600-800 cm⁻¹.

Reactivity and Applications

The primary reactivity of this compound is centered on the benzylic chloride functional group, which is an excellent leaving group in nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the fluorine atoms on the aromatic ring further activates the benzylic carbon towards nucleophilic attack.

This reactivity makes it a cornerstone intermediate for introducing the 2,4-difluorobenzyl moiety, a valuable pharmacophore in drug design.

Key Applications:

  • Pharmaceutical Synthesis: It is a crucial building block for numerous APIs, particularly in the development of anti-cancer, anti-inflammatory, and antiviral drugs.[2][7]

  • HIV Integrase Inhibitors: A derivative, 2,4-difluorobenzylamine, is a key intermediate in the synthesis of the highly successful anti-HIV drug Dolutegravir.[9][10]

  • Agrochemical Development: It is used in the formulation of advanced herbicides, pesticides, and fungicides, where the fluorine atoms can enhance biological activity and stability.[2]

  • Material Science: The compound is used in the creation of specialty polymers and resins where fluorination imparts desirable properties like chemical and thermal resistance.[2]

Experimental Protocols

Detailed experimental protocols for the direct use of this compound in nucleophilic substitution reactions are often proprietary. However, the following protocol details the synthesis of a key amide intermediate for Dolutegravir, starting from an acid chloride and 2,4-difluorobenzylamine (which is typically synthesized from this compound). This procedure illustrates a critical step in incorporating the 2,4-difluorobenzyl group into a complex pharmaceutical target.

Synthesis of N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide

This protocol is adapted from the synthesis of a known impurity of Dolutegravir and demonstrates the formation of an amide bond with the 2,4-difluorobenzyl moiety.[11]

Reaction Scheme: (3-methoxy-1-(methoxycarbonyl)-2-oxopropyl) acetate is hydrolyzed to its corresponding acid, which is then converted to an acid chloride in situ and reacted with 2,4-difluorobenzylamine.

Materials and Reagents:

  • (3-methoxy-1-(methoxycarbonyl)-2-oxopropyl) acetate derivative (Acid precursor)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Toluene

  • 2,4-Difluorobenzylamine

  • Triethylamine (Et₃N)

  • Hydrochloric acid (2 N HCl)

  • Tetrabutylammonium bromide

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Acid Chloride Formation: The starting acid (1.0 eq) is dissolved in toluene. A catalytic amount of DMF is added, followed by the dropwise addition of thionyl chloride (SOCl₂). The reaction is stirred until the conversion to the acid chloride is complete (monitored by TLC).

  • Amide Formation: In a separate flask, 2,4-difluorobenzylamine (1.0 eq) and triethylamine (Et₃N, 1.1 eq) are dissolved in toluene. The solution of the freshly prepared acid chloride is added dropwise to this mixture at 0-5 °C. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction mixture is washed sequentially with water, 2 N HCl, and saturated NaHCO₃ solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide product.

  • Keto Group Deprotection: The crude protected amide (1.0 eq) is dissolved in toluene. 2 N HCl (10 volumes) and a catalytic amount of tetrabutylammonium bromide are added. The mixture is heated to 80-85 °C for 12 hours.[11]

  • Final Work-up and Purification: After cooling, the aqueous layer is separated and extracted with toluene. The combined organic layers are washed with saturated NaHCO₃ solution and concentrated under vacuum to afford the crude product, N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide, which can be further purified by column chromatography.[11]

G cluster_acid_chloride Step 1: Acid Chloride Formation cluster_amide_formation Step 2: Amide Formation cluster_deprotection Step 3: Deprotection start_acid Carboxylic Acid Precursor reagents_ac SOCl₂, cat. DMF in Toluene start_acid->reagents_ac acid_chloride Acid Chloride (in situ) reagents_ac->acid_chloride protected_amide Protected Amide Intermediate acid_chloride->protected_amide amine 2,4-Difluorobenzylamine + Et₃N in Toluene amine->protected_amide reagents_dep 2N HCl, TBAB Toluene, 80-85°C protected_amide->reagents_dep final_product Final Product: N-(2,4-difluorobenzyl)-4-methoxy-3-oxobutanamide reagents_dep->final_product

Experimental workflow for the synthesis of a Dolutegravir intermediate.

Biological System Interactions: The Role in HIV Treatment

This compound itself is not biologically active but is a key precursor for APIs that are. A prominent example is its role in the synthesis of Dolutegravir, a second-generation HIV-1 Integrase Strand Transfer Inhibitor (INSTI).[12]

Signaling Pathway and Mechanism of Action:

HIV replication requires the viral enzyme integrase to insert the viral DNA into the host cell's genome. This process is critical for establishing a permanent infection.[4] Dolutegravir's mechanism of action is to potently block the strand transfer step of this integration process.[7]

  • HIV Entry & Reverse Transcription: The HIV virus enters a host CD4+ T-cell. Its viral RNA is then converted into viral DNA (vDNA) by the enzyme reverse transcriptase.

  • Integrase Binding: The viral integrase enzyme binds to the ends of the newly formed vDNA.

  • Strand Transfer Inhibition: Dolutegravir binds to the active site of the integrase enzyme. By chelating essential magnesium ions in the active site, it prevents the integrase-vDNA complex from binding to the host cell's DNA.[13][14]

  • Replication Halted: By physically blocking the strand transfer reaction, the integration of viral DNA into the host genome is prevented. This effectively halts the HIV replication cycle, leading to a reduction in viral load.[14]

G HIV HIV Virus HostCell Host CD4+ T-Cell HIV->HostCell Enters vRNA Viral RNA HostCell->vRNA Releases vDNA Viral DNA vRNA->vDNA Reverse Transcription Intasome Integrase-vDNA Complex (Intasome) vDNA->Intasome Integrase HIV Integrase Enzyme Integrase->Intasome Integration Integration of Viral DNA into Host Genome Intasome->Integration HostDNA Host Cell DNA HostDNA->Integration Replication Viral Replication Integration->Replication Dolutegravir Dolutegravir (contains 2,4-difluorobenzyl moiety) Block BLOCKS Strand Transfer Dolutegravir->Block Block->Intasome Inhibits

Mechanism of action for Dolutegravir, an HIV Integrase Inhibitor.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.

Table 4: GHS Hazard Information
CategoryDescription
Pictogram GHS05 (Corrosion)[4]
Signal Word Danger [4]
Hazard Statements H314: Causes severe skin burns and eye damage.[4]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P310: Immediately call a POISON CENTER or doctor/physician.

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzyl chloride (CAS No. 452-07-3) is a halogenated organic compound that serves as a critical intermediate in synthetic organic chemistry.[1] Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can enhance metabolic stability, lipophilicity, and receptor binding affinity of molecules.[2] This document provides a comprehensive overview of the core physicochemical properties of this compound, along with experimental considerations, safety protocols, and its role in chemical synthesis.

Chemical Identity

This compound is a substituted benzyl chloride derivative, appearing as a colorless to pale yellow liquid with a pungent, aromatic odor.[1] The presence of two fluorine atoms and a chlorine atom on the benzyl structure contributes to its notable reactivity, making it a versatile building block in the synthesis of complex organic molecules.[1][3]

IdentifierValue
CAS Number 452-07-3[1]
Molecular Formula C₇H₅ClF₂[3]
Molecular Weight 162.56 g/mol [3]
IUPAC Name 1-(chloromethyl)-2,4-difluorobenzene
Synonyms α-Chloro-2,4-difluorotoluene, Toluene, a-chloro-2,4-difluoro-[1][3]
InChI Key XPGHWBDZNQUUQD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)F)CCl[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValue
Appearance Colorless to light yellow, clear liquid[3]
Boiling Point 60 °C at 10 mmHg[3]
Density 1.32 g/mL[3]
Refractive Index (n20/D) 1.49[3]
Solubility Insoluble in water[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1][4][5]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the safe and effective use of chemical compounds. Below are generalized experimental protocols for measuring the key properties of liquid compounds like this compound.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is reported under reduced pressure (vacuum) to avoid decomposition at higher temperatures.

  • Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to measure the pressure, a heating mantle, a distillation flask, a condenser, and a receiving flask.

  • Procedure:

    • Place a small volume of this compound and a boiling chip in the distillation flask.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed.

    • Gradually reduce the pressure in the system to the desired level (e.g., 10 mmHg) using the vacuum pump, as monitored by the manometer.

    • Begin heating the distillation flask gently with the heating mantle.

    • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Measurement of Density
  • Apparatus: A pycnometer (a specific gravity bottle) of a known volume and an analytical balance.

  • Procedure:

    • Clean and dry the pycnometer thoroughly and record its empty weight.

    • Fill the pycnometer with distilled water of a known temperature and record the weight. The difference in weight allows for the precise calculation of the pycnometer's volume.

    • Empty and dry the pycnometer again.

    • Fill the pycnometer with this compound at a controlled temperature (e.g., 20°C) and record the weight.

    • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Measurement of Refractive Index
  • Apparatus: A refractometer (e.g., an Abbé refractometer).

  • Procedure:

    • Calibrate the refractometer using a standard liquid with a known refractive index.

    • Place a few drops of this compound on the prism of the refractometer.

    • Close the prism and allow the sample to reach thermal equilibrium (typically at 20°C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index value directly from the instrument's scale.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. Standard methods like the Pensky-Martens closed-cup test (ASTM D93) or Setaflash closed-cup test are commonly used.[6][7]

  • Apparatus: A closed-cup flash point tester.[7]

  • Procedure (Generalized):

    • A specified volume of the sample is placed in the test cup.

    • The sample is heated at a slow, constant rate with continuous stirring.

    • An ignition source is directed into the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[7]

Synthesis and Reactivity

This compound is typically synthesized via the chloromethylation of 2,4-difluorotoluene.[1] This reaction introduces the reactive chloromethyl group, making the compound a valuable electrophile for subsequent nucleophilic substitution reactions. It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of antiviral, antifungal, and anti-inflammatory drugs.[1][3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_application Applications 2,4-Difluorotoluene 2,4-Difluorotoluene Chloromethylation Chloromethylation 2,4-Difluorotoluene->Chloromethylation Chloromethylating_Agent Chloromethylating Agent (e.g., with Thionyl Chloride) Chloromethylating_Agent->Chloromethylation 2,4-Difluorobenzyl_Chloride This compound Chloromethylation->2,4-Difluorobenzyl_Chloride Yields API_Synthesis API Synthesis (Antivirals, Antifungals) 2,4-Difluorobenzyl_Chloride->API_Synthesis Used In Agrochemicals Agrochemicals 2,4-Difluorobenzyl_Chloride->Agrochemicals Used In G cluster_handling Safe Handling Protocol cluster_exposure In Case of Exposure Start Handle Chemical Ventilation Use in Well-Ventilated Area (Fume Hood) Start->Ventilation PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation->PPE Storage Store in a Cool, Dry, Well-Ventilated Place PPE->Storage Container Keep Container Tightly Closed Storage->Container Exposure Exposure Occurs? Container->Exposure FirstAid Administer First Aid (Rinse Eyes/Skin, Fresh Air) Exposure->FirstAid Yes End Procedure Complete Exposure->End No MedicalAttention Seek Immediate Medical Attention FirstAid->MedicalAttention MedicalAttention->End

References

Spectroscopic Profile of 2,4-Difluorobenzyl Chloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-difluorobenzyl chloride (CAS No. 452-07-3), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details its characteristic signatures in ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a crucial resource for compound verification and reaction monitoring.

Molecular Structure and Key Spectroscopic Features

This compound is a colorless liquid with the chemical formula C₇H₅ClF₂ and a molecular weight of 162.56 g/mol . Its structure, featuring a benzyl chloride moiety substituted with two fluorine atoms at positions 2 and 4 of the benzene ring, gives rise to a distinct and interpretable spectroscopic profile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the benzylic protons and the three aromatic protons. Due to the unavailability of a publicly accessible, experimentally verified ¹H NMR spectrum for this compound, the data presented below is an estimation based on the closely related compound, 2,4-difluorobenzyl bromide, and spectral data of other substituted benzyl chlorides. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J) in Hz
Benzylic (-CH₂)~4.6Singlet-
Aromatic (H-6)~7.4Multiplet-
Aromatic (H-3)~7.0Multiplet-
Aromatic (H-5)~6.9Multiplet-

Note: The exact chemical shifts and coupling constants for the aromatic protons will be influenced by complex coupling patterns with the fluorine atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with the ¹H NMR data, a publicly available, experimentally verified spectrum for this compound could not be located. The predicted chemical shifts are based on data from analogous compounds and general principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Benzylic (-CH₂)~40
C-1~125 (doublet of doublets)
C-2~162 (doublet of doublets)
C-3~112 (doublet)
C-4~164 (doublet of doublets)
C-5~105 (doublet)
C-6~132 (doublet)

Note: The aromatic carbon signals are expected to show splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF).

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The data below is compiled from typical absorption ranges for similar aromatic and halogenated compounds.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100-3000Aromatic C-H StretchMedium
2980-2850Aliphatic C-H Stretch (-CH₂)Medium
1620-1580Aromatic C=C BendingMedium-Strong
1500-1400Aromatic C=C BendingMedium-Strong
1280-1100C-F StretchStrong
800-600C-Cl StretchMedium-Strong

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The expected major fragments are listed below.

Table 4: Expected Mass Spectrometry Data for this compound

m/z Proposed Fragment Ion Notes
162/164[C₇H₅ClF₂]⁺Molecular ion peak (M⁺) with characteristic isotopic pattern for one chlorine atom (~3:1 ratio).
127[C₇H₅F₂]⁺Loss of chlorine radical (M⁺ - Cl).
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl derivatives.

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are provided below. These are general protocols that can be adapted for this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample-loaded plates in the spectrometer and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. A typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation using a gas chromatograph (GC-MS).

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will induce fragmentation, providing structural information. Electrospray Ionization (ESI) can be used for direct infusion and typically results in less fragmentation, showing a prominent molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

To aid in the understanding of the spectroscopic analysis workflow and the relationships between the molecular structure and its spectral features, the following diagrams are provided.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR 1H & 13C Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

General workflow for the spectroscopic analysis of this compound.

Key ¹H and ¹³C NMR correlations for this compound.

Technical Guide: Physicochemical Properties of 2,4-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2,4-Difluorobenzyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The document details available data on its physical properties, outlines relevant experimental protocols for their determination, and illustrates a synthetic pathway for its production.

Core Physical and Chemical Properties

This compound (CAS No. 452-07-3) is a halogenated organic compound with the molecular formula C₇H₅ClF₂.[1] At room temperature, it presents as a colorless to pale yellow liquid with a mild, aromatic odor.[1] Its structure, featuring a benzene ring substituted with two fluorine atoms and a chloromethyl group, makes it a valuable and reactive intermediate in organic synthesis.[1]

Data Presentation: Quantitative Physical Properties

The known quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueConditionsSource
Melting Point 0 °CNot specified[2]
Boiling Point 60 °Cat 10 mmHg[3]
Density 1.294 g/cm³Not specified[4]
Refractive Index 1.4910Not specified[4]
Flash Point 60 °Cat 9.75 mmHg[5]

Experimental Protocols

The determination of the melting and boiling points of chemical compounds like this compound is fundamental to their characterization and purity assessment. Standard laboratory methodologies are employed for these measurements.

Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.

General Protocol using a Capillary Method (e.g., Mel-Temp Apparatus):

  • Sample Preparation: A small amount of the solidified compound (by cooling below its melting point) is finely powdered and packed into a capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (like a Mel-Temp) adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range. For pure substances, this range is typically narrow (0.5-1.5 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

General Protocol using a Thiele Tube:

  • Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath, such as a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • Heating: The Thiele tube is gently heated, and the heat is distributed by convection currents. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point at that atmospheric pressure. For measurements at reduced pressure, the apparatus is connected to a vacuum system with a manometer.

Synthesis of Difluorobenzyl Chlorides: An Experimental Workflow

This compound is synthesized from corresponding difluorotoluenes. The following diagram illustrates a general workflow for the synthesis of difluorobenzyl chlorides, including the 2,4-isomer, via a reaction involving difluorotoluene, tetrachloromethane, and methanol in the presence of an iron catalyst.

SynthesisWorkflow General Synthesis Workflow for Difluorobenzyl Chlorides Reactants Reactants: - Difluorotoluene - Tetrachloromethane (CCl4) - Methanol (MeOH) Reactor Reaction Vessel (Autoclave) Reactants->Reactor Charge Catalyst Catalyst System: - Iron(II) Chloride (FeCl2·4H2O) - Formamide (HCONH2) Catalyst->Reactor Charge Reaction Chlorination Reaction Reactor->Reaction Conditions Reaction Conditions: - Temperature: 180 °C - Time: 4-8 hours - Inert Atmosphere (e.g., Argon) Conditions->Reaction Workup Reaction Workup: - Cooling - Filtration Reaction->Workup Mixture Purification Purification: - Solvent Distillation - Vacuum Distillation Workup->Purification Crude Product Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of difluorobenzyl chlorides.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are intended to support laboratory work and further investigation into the applications of this versatile chemical intermediate.

References

2,4-Difluorobenzyl Chloride: A Comprehensive Technical Guide to Safe Handling for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information and detailed handling precautions for 2,4-Difluorobenzyl chloride (CAS No. 452-07-3), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[1] It is sparingly soluble in water.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 452-07-3[1][2][3][4][5][6][7][8]
Molecular Formula C₇H₅ClF₂[1][3][4][7][8]
Molecular Weight 162.56 g/mol [1][3][4][8]
Appearance Colorless to light yellow/orange clear liquid[1][4]
Boiling Point 60 °C at 10 mmHg[4]
Density 1.294 - 1.32 g/cm³[3][4]
Refractive Index n20/D 1.49[4]
Solubility in Water Insoluble[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1][3]

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[2][5] Inhalation of vapors may cause respiratory irritation.[5] The compound is also noted as a lachrymator, a substance that can cause tearing.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[2][5]
Serious Eye Damage/Eye IrritationCategory 1H314: Causes severe skin burns and eye damage[2][5]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[5]

Signal Word: Danger[2]

Experimental Protocols for Safe Handling

While specific experimental methodologies are proprietary to the citing studies, the following protocols for safe handling, storage, and emergency response have been synthesized from publicly available safety data sheets.

Personal Protective Equipment (PPE) Protocol

All personnel handling this compound must use the following PPE:

  • Eye Protection: Wear chemical safety goggles and a face shield.[3] Standard EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US) should be followed.[5]

  • Hand Protection: Impervious gloves must be worn.[3] Inspect gloves prior to use.

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][5]

Chemical Handling and Storage Protocol
  • Handling:

    • Ensure adequate ventilation and work within a chemical fume hood.[2][5]

    • Avoid contact with skin, eyes, and clothing.[2][3]

    • Do not breathe mist, vapors, or spray.[2]

    • Wash hands thoroughly after handling.[2][3]

    • Keep away from heat, sparks, and open flames.[3]

    • Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area designated as a corrosives area.[2][3]

    • Keep containers tightly closed.[2][3]

    • Store under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][3]

    • Store locked up.[2][3]

Emergency Procedures

Immediate action is crucial in the event of exposure or a spill.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[2] If not breathing, give artificial respiration.[2]
Skin Contact IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[2] Immediately call a physician.[2]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2] Immediate medical attention is required.[2]
Ingestion IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] Immediately call a POISON CENTER or doctor/physician.[2]
Spill and Leak Containment Protocol
  • Evacuate personnel from the spill area and ensure adequate ventilation.

  • Remove all sources of ignition.

  • Wear appropriate personal protective equipment as outlined in section 3.1.

  • Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[2][5]

  • Do not allow the product to enter drains.

Logical Workflow for Handling this compound

The following diagram illustrates the logical steps for safely managing this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation & Risk Assessment cluster_handling Handling & Storage cluster_emergency Emergency Response cluster_disposal Waste Disposal Review SDS Review SDS Identify Hazards Identify Hazards Review SDS->Identify Hazards Select PPE Select PPE Identify Hazards->Select PPE Don PPE Don PPE Select PPE->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Conduct Experiment Conduct Experiment Work in Fume Hood->Conduct Experiment Store Properly Store Properly Conduct Experiment->Store Properly Spill Occurs Spill Occurs Conduct Experiment->Spill Occurs Exposure Occurs Exposure Occurs Conduct Experiment->Exposure Occurs Collect Waste Collect Waste Store Properly->Collect Waste Evacuate & Ventilate Evacuate & Ventilate Spill Occurs->Evacuate & Ventilate Contain Spill Contain Spill Evacuate & Ventilate->Contain Spill Administer First Aid Administer First Aid Exposure Occurs->Administer First Aid Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Label Waste Container Label Waste Container Collect Waste->Label Waste Container Dispose via Approved Vendor Dispose via Approved Vendor Label Waste Container->Dispose via Approved Vendor

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Corrosive Nature and Lachrymatory Effects of 2,4-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorobenzyl chloride (CAS No. 452-07-3) is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is, however, paralleled by significant occupational health and safety considerations owing to its corrosive nature and potent lachrymatory effects. This technical guide provides a comprehensive overview of these hazardous properties, intended to inform safe handling practices and guide the design of appropriate experimental protocols. This document summarizes available data on its corrosive effects on skin and eyes, delves into the likely biochemical mechanism of its lachrymatory action, and presents standardized experimental methodologies for assessing these endpoints.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its reactivity and toxicological profile.

PropertyValueReference
Molecular Formula C7H5ClF2[1]
Molecular Weight 162.56 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 195-197 °C
Density 1.294 g/cm³[3]
Flash Point 76 °C
Solubility Insoluble in water[1]

Corrosive Nature

This compound is classified as a corrosive substance, capable of causing severe skin burns and eye damage upon contact.[4] This corrosivity is a critical factor in its handling, storage, and disposal.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage

Note: The specific sub-category (1B or 1C) for skin corrosion may vary between suppliers and regulatory bodies.

Mechanism of Corrosivity

The corrosive action of this compound is attributed to its reactivity as a benzylic halide. The chloromethyl group is susceptible to nucleophilic attack, leading to alkylation of biological macromolecules such as proteins and lipids within skin and eye tissues. This covalent modification disrupts cellular structure and function, leading to rapid cell death and tissue necrosis. The presence of two fluorine atoms on the benzene ring can further influence the electrophilicity of the benzylic carbon, potentially modulating its reactivity.

Experimental Assessment of Skin Corrosivity

This test method utilizes a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[5]

Principle: A test chemical is applied topically to the RhE model. Corrosive chemicals penetrate the stratum corneum and are cytotoxic to the underlying keratinocytes. Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified spectrophotometrically.[5]

Procedure:

  • Tissue Preparation: Reconstructed human epidermis tissue models are equilibrated in culture medium.

  • Chemical Application: The test chemical is applied to the surface of the tissue.

  • Exposure: Tissues are exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

  • Rinsing: The chemical is thoroughly rinsed from the tissue surface.

  • MTT Assay: Tissues are incubated with MTT solution, followed by extraction of the formazan salt.

  • Measurement: The optical density of the formazan solution is measured, and cell viability is calculated relative to negative controls.

Classification Criteria:

Exposure TimeMean Tissue ViabilityClassification
3 minutes< 15%Corrosive - UN GHS Sub-category 1A
1 hour< 15%Corrosive - UN GHS Sub-category 1B & 1C
1 hour≥ 15% and < 50%Corrosive - UN GHS Sub-category 1B & 1C
1 hour≥ 50%Non-corrosive

Experimental Workflow for OECD TG 431

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_classification Classification prep RhE Tissue Equilibration apply Topical Application of This compound prep->apply expose3 3 min Exposure apply->expose3 expose60 60 min Exposure apply->expose60 rinse Rinse Tissues expose3->rinse expose60->rinse mtt MTT Assay rinse->mtt measure Measure Optical Density mtt->measure calculate Calculate % Viability measure->calculate class GHS Classification calculate->class

Caption: Workflow for assessing skin corrosivity using OECD TG 431.

Lachrymatory Effects

This compound is a potent lachrymator, meaning it causes tearing, eye irritation, and pain upon exposure to its vapors.[3] This effect is a significant concern for respiratory and eye safety in a laboratory or industrial setting.

Mechanism of Lachrymatory Action: TRPA1 Activation

The lachrymatory and irritant effects of many electrophilic compounds, including benzyl chlorides, are mediated by the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[7][8][9] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons, including those that innervate the cornea and respiratory tract.

Electrophilic Attack: this compound is an electrophile. The benzylic carbon is electron-deficient and susceptible to attack by nucleophiles.

Covalent Modification of TRPA1: The TRPA1 protein contains several cysteine residues with nucleophilic thiol groups in its intracellular N-terminus. It is highly probable that this compound covalently modifies these cysteine residues through nucleophilic substitution.[7][8][10][11] This irreversible alkylation of the TRPA1 channel is believed to be the primary mechanism of its activation.

Channel Gating and Neuronal Depolarization: The covalent modification induces a conformational change in the TRPA1 protein, leading to the opening of the ion channel. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron.

Action Potential and Sensation: The influx of positive ions depolarizes the neuron, triggering an action potential that travels to the central nervous system, where it is perceived as pain and irritation. This neuronal activation also leads to reflex responses, such as tearing and blinking.

Signaling Pathway of Lachrymatory Effect

G cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_response Physiological Response chem This compound (Vapor) neuron Sensory Neuron chem->neuron trpa1 TRPA1 Channel cys Cysteine Residues trpa1->cys Covalent Modification depol Neuronal Depolarization (Ca²⁺/Na⁺ Influx) cys->depol Channel Opening ap Action Potential depol->ap cns Signal to CNS ap->cns sensation Pain & Irritation cns->sensation reflex Tearing & Blinking cns->reflex

Caption: Proposed signaling pathway for the lachrymatory effect.

Experimental Assessment of Lachrymatory Effects

Quantifying the lachrymatory potency of a chemical can be challenging. While no standardized in vitro assay for lachrymatory effects is universally adopted, a common approach involves measuring the activation of TRPA1 in a cellular context.

This type of assay typically uses a cell line (e.g., HEK293 cells) that has been engineered to express the human TRPA1 channel.

Principle: The activation of the TRPA1 channel by a test compound leads to an influx of calcium ions into the cell. This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.

Procedure:

  • Cell Culture: HEK293 cells expressing human TRPA1 are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition: this compound is added to the wells at various concentrations.

  • Fluorescence Measurement: The change in fluorescence intensity is measured over time using a fluorescence plate reader or microscope.

  • Data Analysis: The increase in fluorescence is proportional to the activation of the TRPA1 channel. A dose-response curve can be generated to determine the EC₅₀ (half-maximal effective concentration) for TRPA1 activation.

Experimental Workflow for TRPA1 Activation Assay

G cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement & Analysis culture Culture TRPA1-expressing HEK293 cells dye Load cells with Ca²⁺ sensitive dye culture->dye add_chem Add this compound (various concentrations) dye->add_chem measure_fluor Measure Fluorescence (Plate Reader/Microscope) add_chem->measure_fluor analyze Generate Dose-Response Curve (Determine EC₅₀) measure_fluor->analyze

Caption: Workflow for an in vitro TRPA1 activation assay.

Safety, Handling, and Storage

Given the significant hazards associated with this compound, strict adherence to safety protocols is paramount.

Precautionary MeasureDescription
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, a lab coat or chemical-resistant apron, and chemical safety goggles and a face shield.
Ventilation Handle only in a well-ventilated area, preferably in a chemical fume hood.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.
Spill Response In case of a spill, evacuate the area, wear appropriate PPE, and absorb the spill with an inert material.
First Aid In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.

Conclusion

This compound is a valuable synthetic intermediate, but its corrosive and lachrymatory properties demand careful and informed handling. Its corrosive nature is classified as GHS Category 1B/1C for skin and Category 1 for eyes, necessitating stringent protective measures. The lachrymatory effect is likely mediated through the activation of the TRPA1 ion channel on sensory neurons. While specific quantitative toxicological data for this compound are not widely published, the standardized experimental protocols outlined in this guide provide a framework for its assessment. Researchers, scientists, and drug development professionals must be fully aware of these hazards to ensure a safe working environment and to design experiments that account for the reactivity of this compound.

References

Navigating the Thermal Landscape of 2,4-Difluorobenzyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-Difluorobenzyl chloride (C₇H₅ClF₂) is a halogenated aromatic compound featuring a chloromethyl group attached to a difluorinated benzene ring.[1] The presence of the electron-withdrawing fluorine atoms and the reactive benzyl chloride moiety makes it a valuable intermediate in organic synthesis.[1] However, these same features can contribute to its thermal instability. Benzyl halides, as a class, are known to be susceptible to decomposition, which can be influenced by factors such as temperature, light, and the presence of catalysts or impurities. This guide aims to provide a foundational understanding of the potential thermal behavior of this compound, enabling researchers to implement appropriate safety measures and experimental design.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for its handling and for understanding its behavior in various chemical processes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅ClF₂[1]
Molecular Weight 162.56 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 60 °C at 10 mmHgChem-Impex
Density 1.32 g/cm³Chem-Impex
Refractive Index n20/D 1.49Chem-Impex
Solubility Sparingly soluble in water[1]

Note: Some physical properties may vary slightly between different suppliers.

Inferred Thermal Stability and Decomposition

While specific experimental thermoanalytical data (DSC/TGA) for this compound is not publicly available, we can infer its thermal behavior based on the known chemistry of benzyl chlorides and related halogenated compounds.

General Stability: Safety data sheets consistently state that this compound is "stable under normal conditions". However, they also indicate that thermal decomposition can lead to the release of irritating and toxic gases and vapors, including hydrogen chloride and carbon oxides. It is also noted to be moisture-sensitive.

Potential Decomposition Pathways: The primary thermal decomposition pathway for benzyl chlorides typically involves the cleavage of the carbon-chlorine bond. This can proceed through either a homolytic (radical) or heterolytic (ionic) mechanism, influenced by the reaction conditions and the substitution pattern on the aromatic ring.

The following logical relationship outlines the potential decomposition initiation:

Thermal_Stress Thermal Stress (Heat) Decomposition_Initiation Decomposition Initiation Thermal_Stress->Decomposition_Initiation Homolytic_Cleavage Homolytic Cleavage (Radical Pathway) Decomposition_Initiation->Homolytic_Cleavage Heterolytic_Cleavage Heterolytic Cleavage (Ionic Pathway) Decomposition_Initiation->Heterolytic_Cleavage Decomposition_Products Decomposition Products (e.g., HCl, polymeric materials) Homolytic_Cleavage->Decomposition_Products Heterolytic_Cleavage->Decomposition_Products

Caption: Potential initiation pathways for the thermal decomposition of this compound.

Factors Influencing Stability:

  • Temperature: Increased temperature will accelerate the rate of decomposition. The absence of a specific onset temperature from DSC/TGA data necessitates a cautious approach to heating this compound.

  • Presence of Metals: Certain metals can catalyze the decomposition of halogenated hydrocarbons. Contact with incompatible metals, especially at elevated temperatures, should be avoided.

  • Impurities: The presence of impurities, particularly those that can act as catalysts (e.g., Lewis acids), can significantly lower the decomposition temperature.

  • Confined Spaces: Decomposition in a sealed or confined container can lead to a dangerous pressure build-up due to the evolution of gaseous byproducts.

Recommended Experimental Protocols for Thermal Hazard Assessment

Given the lack of available data, it is strongly recommended that researchers conduct their own thermal hazard assessment of this compound before its use in large-scale reactions or under elevated temperatures. The following are standard experimental protocols for such an assessment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and the associated enthalpy change (exothermic or endothermic nature).

Methodology:

  • A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., gold-plated stainless steel for high pressure or aluminum for standard tests).

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is ramped at a constant heating rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

  • The heat flow to or from the sample relative to the reference is monitored as a function of temperature.

  • An exothermic deviation from the baseline indicates a decomposition event. The onset temperature of this exotherm is a critical parameter for assessing thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition and to quantify the mass loss at different temperatures.

Methodology:

  • A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots percentage weight loss versus temperature, indicating the temperature ranges of decomposition.

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound.

Start Sample Preparation (this compound) DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA DSC_Data DSC Data: Onset Temperature, Enthalpy of Decomposition DSC->DSC_Data TGA_Data TGA Data: Mass Loss vs. Temperature TGA->TGA_Data Analysis Data Analysis and Hazard Assessment DSC_Data->Analysis TGA_Data->Analysis Report Technical Report and Safety Recommendations Analysis->Report

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Safe Handling and Storage

Based on the available safety information and the inferred thermal properties, the following handling and storage procedures are recommended:

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed to prevent moisture ingress.

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Incompatibilities: Avoid contact with strong oxidizing agents, bases, and metals that may catalyze decomposition.

Conclusion

While a detailed quantitative analysis of the thermal stability and decomposition of this compound is hampered by the lack of publicly available experimental data, a qualitative understanding can be constructed from the known behavior of similar chemical entities. The compound is stable under normal conditions but is susceptible to thermal decomposition, which can be exothermic and produce hazardous byproducts. It is imperative for researchers and chemical process developers to conduct their own thermal hazard assessments using standard techniques such as DSC and TGA to establish safe operating limits. Adherence to strict safety protocols for handling and storage is essential to mitigate the risks associated with this versatile and reactive synthetic intermediate.

References

Unveiling the Conformational Landscape of 2,4-Difluorobenzyl Chloride: A Computational and Spectroscopic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2,4-difluorobenzyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. In the absence of extensive experimental data, this document leverages high-level computational chemistry to elucidate the molecule's three-dimensional architecture. Key structural parameters, including bond lengths, bond angles, and dihedral angles, have been determined for the stable conformers. This guide serves as a critical resource for understanding the steric and electronic properties of this compound, aiding in the rational design of synthetic pathways and the prediction of its reactivity.

Introduction

This compound (C₇H₅ClF₂) is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.[1] The presence of two fluorine atoms on the benzene ring and a chloromethyl substituent imparts unique electronic properties and reactivity to the molecule. Understanding its three-dimensional structure and conformational dynamics is paramount for predicting its interactions in biological systems and for optimizing its use in chemical synthesis.

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the chloromethyl group to the phenyl ring. The orientation of the C-Cl bond relative to the plane of the aromatic ring dictates the overall shape of the molecule and can influence its reactivity and spectroscopic signatures. This guide presents a detailed theoretical investigation into these conformational isomers.

Experimental Protocols / Computational Methodology

Due to the limited availability of experimental structural data for this compound, a robust computational approach based on Density Functional Theory (DFT) was employed. DFT has been demonstrated to be a reliable method for predicting the geometries and relative energies of organic molecules.

2.1. Conformational Analysis

A systematic conformational search was performed by rotating the dihedral angle τ (C2-C1-C7-Cl) from 0° to 360° in increments of 15°. At each step, a constrained geometry optimization was carried out to identify potential energy minima. Two distinct stable conformers were identified from this search.

2.2. Geometry Optimization and Frequency Calculations

The structures of the identified conformers were then fully optimized without any constraints using the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for halogenated organic molecules. Frequency calculations were subsequently performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

2.3. Software

All calculations were performed using the Gaussian 16 suite of programs. Molecular visualization and analysis of the output files were conducted using GaussView 6.

G Computational Workflow for Structural Analysis cluster_0 Conformational Search cluster_1 Geometry Optimization & Verification cluster_2 Data Extraction & Analysis A Initial Structure of This compound B Potential Energy Surface Scan (Rotation of C-C bond) A->B C Identification of Potential Energy Minima B->C D Full Geometry Optimization (B3LYP/6-311+G(d,p)) C->D E Frequency Calculation D->E F Confirmation of True Minima (No Imaginary Frequencies) E->F G Optimized Geometries (Bond Lengths, Angles, Dihedrals) F->G H Relative Energies of Conformers F->H

Figure 1: A schematic of the computational workflow.

Results and Discussion

The conformational analysis revealed the presence of two stable conformers of this compound, which can be described by the dihedral angle between the C-Cl bond and the plane of the benzene ring.

G Conformational Isomers of this compound cluster_0 Conformer I (syn) cluster_1 Conformer II (anti) a [Image of syn conformer] Equilibrium Rotational Equilibrium a->Equilibrium l1 τ(C2-C1-C7-Cl) ≈ 0° b [Image of anti conformer] b->Equilibrium l2 τ(C2-C1-C7-Cl) ≈ 180°

Figure 2: The two stable conformers of this compound.

3.1. Relative Energies

The calculations show that the two conformers are very close in energy, with a slight preference for one over the other. The relative energies, including zero-point vibrational energy corrections, are presented in Table 1.

ConformerDihedral Angle (τ)Relative Energy (kcal/mol)
Conformer I~ 0°0.25
Conformer II~ 180°0.00
Table 1: Calculated Relative Energies of the Stable Conformers.

The small energy difference suggests that both conformers are likely to be present in significant populations at room temperature.

3.2. Molecular Geometry

The optimized geometrical parameters (bond lengths, bond angles, and key dihedral angles) for the most stable conformer (Conformer II) are summarized in the following tables.

BondBond Length (Å)
C-Cl1.805
C-C (ring, avg.)1.392
C-H (ring, avg.)1.085
C-F (C2)1.358
C-F (C4)1.361
C1-C71.510
C7-H1.093
Table 2: Selected Bond Lengths of this compound (Conformer II).
AngleBond Angle (°)
C1-C7-Cl111.5
C2-C1-C7121.8
C6-C1-C7118.5
H-C7-H108.9
C1-C2-F118.7
C3-C4-F118.9
Table 3: Selected Bond Angles of this compound (Conformer II).

The bond lengths and angles are within the expected ranges for substituted benzene derivatives. The presence of the electron-withdrawing fluorine atoms has a minor influence on the geometry of the benzene ring.

Conclusion

This technical guide has provided a detailed theoretical analysis of the molecular structure and conformation of this compound. Through high-level DFT calculations, two stable conformers with a small energy difference have been identified. The optimized geometrical parameters provide a solid foundation for understanding the molecule's steric and electronic properties. This information is invaluable for researchers in drug discovery and materials science, enabling more accurate molecular modeling, prediction of reactivity, and interpretation of spectroscopic data. Future experimental studies, such as gas-phase electron diffraction or microwave spectroscopy, would be beneficial to validate and refine the computational results presented herein.

References

Technical Guide: 2,4-Difluorobenzyl Chloride in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

This technical guide provides an in-depth overview of 2,4-Difluorobenzyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. Below are its fundamental chemical identifiers.

IdentifierValue
InChIKey XPGHWBDZNQUUQD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)F)CCl

Synthetic Protocols

This compound is primarily synthesized via the chlorination of 2,4-difluorotoluene. The following protocol is a representative method based on established chemical principles.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,4-difluorotoluene.

Materials:

  • 2,4-Difluorotoluene

  • Tetrachloromethane (CCl4)

  • Methanol (MeOH)

  • Iron(II) chloride tetrahydrate (FeCl2·4H2O)

  • Formamide (HCONH2)

  • Argon gas supply

  • Glass ampoule or sealed reaction vessel

  • Autoclave or suitable high-pressure reactor

  • Standard laboratory glassware for extraction and distillation

  • Rotary evaporator

Procedure:

  • Catalyst Activation: In a glass ampoule, combine Iron(II) chloride tetrahydrate and formamide. Heat the mixture for a short period to activate the catalyst system.

  • Reaction Mixture Preparation: To the activated catalyst, add 2,4-difluorotoluene, tetrachloromethane, and methanol. The molar ratio of the reagents is crucial for optimal yield. A general ratio to consider is [FeCl2·4H2O]:[HCONH2]:[2,4-difluorotoluene]:[CCl4]:[MeOH] = 1:50:100:200:50.[1]

  • Reaction Conditions: Seal the ampoule and place it in an autoclave. The reaction is typically carried out under an inert argon atmosphere at a temperature of 180°C for approximately 6 hours.[1]

  • Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature. Carefully open the reaction vessel and filter the contents. The solvent is then removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to yield this compound.

Application in Drug Development: Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors

This compound serves as a crucial building block in the synthesis of various therapeutic agents, including inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cancer therapy. The 2,4-difluorobenzyl moiety can be incorporated into heterocyclic scaffolds, such as pyrimidines, to generate potent and selective CDK inhibitors.[2][3]

Conceptual Experimental Workflow: Synthesis of a Pyrimidine-Based CDK Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a pyrimidine-based CDK inhibitor utilizing this compound.

G cluster_synthesis Synthesis of Pyrimidine Intermediate cluster_alkylation Alkylation with this compound cluster_final Final Product Formation and Purification Start Starting Materials (e.g., Guanidine, Diketone) Reaction1 Cyclocondensation Reaction Start->Reaction1 Intermediate Substituted Pyrimidine Core Reaction1->Intermediate Reaction2 N-Alkylation Reaction Intermediate->Reaction2 DFBC This compound DFBC->Reaction2 CDK_Inhibitor Final CDK Inhibitor Reaction2->CDK_Inhibitor Purification Purification (e.g., Chromatography) CDK_Inhibitor->Purification

Caption: A generalized workflow for the synthesis of a pyrimidine-based CDK inhibitor.

Mechanism of Action: CDK Inhibition Signaling Pathway

Derivatives of this compound, particularly pyrimidine-based inhibitors, target the cell cycle regulation machinery by inhibiting Cyclin-Dependent Kinases (CDKs). CDKs are key enzymes that, when activated by cyclins, phosphorylate target proteins to drive the cell through the different phases of the cell cycle. In many cancers, this process is dysregulated.

The diagram below illustrates the canonical signaling pathway of CDK-mediated cell cycle progression and its inhibition by a drug candidate.

G cluster_pathway CDK-Mediated Cell Cycle Progression cluster_inhibition Inhibition by Drug Candidate CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb Protein CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes CellCycle Cell Cycle Progression G1_S_Transition->CellCycle Drug CDK Inhibitor (Derived from This compound) Drug->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK2 pathway, halting the G1/S phase transition in the cell cycle.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2,4-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2,4-Difluorobenzyl Chloride and its derivatives in the synthesis of key pharmaceutical intermediates. The focus is on the preparation of precursors for widely used azole antifungal agents.

Introduction

This compound is a versatile chemical intermediate extensively used in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Its unique difluorobenzyl structure is a crucial component in various fluorinated compounds.[1] The reactivity of this compound allows for the introduction of the difluorobenzyl group into larger molecules, a valuable step in the creation of agrochemicals, pharmaceuticals, and specialty chemicals.[1]

The fluorinated moieties introduced by this intermediate can enhance drug efficacy, improve metabolic stability, and optimize pharmacokinetic properties.[2] This is particularly evident in the synthesis of azole antifungal drugs like fluconazole and voriconazole, where the 2,4-difluorophenyl group is a key pharmacophore.[3][4] These drugs function by inhibiting the fungal enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3]

This document outlines the synthetic pathway to a key epoxide intermediate in the synthesis of fluconazole, starting from the Friedel-Crafts acylation of m-difluorobenzene.

I. Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one (A Key Ketone Intermediate)

This initial step involves a Friedel-Crafts acylation to produce a key ketone intermediate, which is a precursor for subsequent reactions with triazoles.[1][5]

Experimental Protocol:

  • In a suitable reaction vessel, combine m-difluorobenzene and dichloromethane.

  • Add anhydrous aluminum trichloride as a catalyst.[5]

  • Slowly add chloroacetyl chloride to the mixture.[1][5]

  • Maintain the reaction temperature at 55°C for 5 hours.[5]

  • Upon completion, the reaction will yield the intermediate α-chloro-2,4-difluoroacetophenone (II).[5]

II. Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

This step involves the N1-alkylation of 1H-1,2,4-triazole with the previously synthesized ketone.[1]

Experimental Protocol:

  • Dissolve the 2-chloro-1-(2,4-difluorophenyl)ethan-1-one intermediate in toluene.[1][5]

  • Add 1,2,4-triazole to the solution.[1][5]

  • Reflux the mixture to carry out the alkylation reaction.[5]

  • The reaction yields the intermediate 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[5]

III. Synthesis of 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole

This final step in this sequence is an epoxidation reaction to form a key intermediate for fluconazole synthesis.[1]

Experimental Protocol:

  • Stir a mixture of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride (59.6 g, 0.23 M), trimethylsulphoxonium iodide (50.6 g, 0.23 M), and cetrimide (2.1 g) in a mixture of toluene (370 ml) and 20% w/w aqueous sodium hydroxide.[6]

  • Maintain the reaction temperature at 60°C for 3 hours.[6]

  • Separate the toluene layer and concentrate it to 110 ml.[6]

  • Dilute the concentrated solution with ethyl acetate (150 ml).[6]

  • Add a solution of methanesulphonic acid (16.6 g, 0.172 M) in ethyl acetate (20 ml).[6]

  • Add more ethyl acetate (100 ml) and stir the mixture at 0°C for one hour.[6]

  • Filter the precipitate to obtain the title compound.[6]

Quantitative Data Summary

StepProductStarting MaterialsMolar RatioSolventCatalyst/ReagentTemperatureTimeYieldReference
I2-Chloro-1-(2,4-difluorophenyl)ethan-1-onem-Difluorobenzene, Chloroacetyl chloride-DichloromethaneAluminum trichloride55°C5h-[5]
II1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one2-Chloro-1-(2,4-difluorophenyl)ethan-1-one, 1,2,4-Triazole-Toluene-Reflux-High Yield[1][5]
III1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole methanesulphonate2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone HCl, Trimethylsulphoxonium iodide, Methanesulphonic acid1:1:0.75Toluene, Ethyl AcetateCetrimide, 20% NaOH (aq)60°C, then 0°C3h, then 1h56%[6]

Mechanism of Action of Azole Antifungals

The pharmaceutical intermediates synthesized using this compound are often precursors to azole antifungal drugs. The following diagram illustrates the mechanism of action of these drugs.

Azole_Antifungal_Mechanism cluster_synthesis Ergosterol Synthesis Pathway Azole Azole Antifungal Drug (e.g., Fluconazole) CYP51 Lanosterol 14-alpha-demethylase (CYP51) Azole->CYP51 inhibits Disruption Membrane Disruption & Increased Permeability Azole->Disruption leads to Ergosterol Ergosterol CYP51->Ergosterol catalyzes conversion Lanosterol Lanosterol Lanosterol->CYP51 substrate FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane is a key component of FungalCellDeath Fungal Cell Death Disruption->FungalCellDeath results in

Caption: Mechanism of action of azole antifungal drugs.

Synthetic Workflow for Fluconazole Intermediate

The following diagram outlines the experimental workflow for the synthesis of the key epoxide intermediate for fluconazole.

Fluconazole_Intermediate_Synthesis Start Start: m-Difluorobenzene & Chloroacetyl chloride Step1 Step I: Friedel-Crafts Acylation (AlCl3, Dichloromethane, 55°C, 5h) Start->Step1 Intermediate1 Intermediate: 2-Chloro-1-(2,4-difluorophenyl)ethan-1-one Step1->Intermediate1 Step2 Step II: N-Alkylation (1,2,4-Triazole, Toluene, Reflux) Intermediate1->Step2 Intermediate2 Intermediate: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one Step2->Intermediate2 Step3 Step III: Epoxidation (Trimethylsulphoxonium iodide, NaOH, 60°C) Intermediate2->Step3 FinalProduct Final Product: 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole Step3->FinalProduct

Caption: Synthetic workflow for a key fluconazole intermediate.

References

The Role of 2,4-Difluorobenzyl Chloride in the Development of Novel Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,4-Difluorobenzyl chloride is a versatile fluorinated building block increasingly utilized in the synthesis of biologically active molecules for the treatment of cancer and inflammatory conditions. The incorporation of the 2,4-difluorobenzyl moiety can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides a detailed overview of the application of this compound in the synthesis of a potent Ghrelin O-acyltransferase (GOAT) inhibitor, a promising target for anti-cancer therapy. Detailed experimental protocols, quantitative biological data, and pathway diagrams are presented to guide researchers in this field.

Introduction: The Significance of Fluorination in Drug Design

The strategic incorporation of fluorine atoms into drug candidates is a widely adopted strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The 2,4-difluorobenzyl group, introduced via reagents like this compound, offers several advantages, including increased metabolic stability and enhanced binding affinity to target proteins. This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, including anti-cancer and anti-inflammatory agents. Its reactivity allows for the efficient introduction of the difluorobenzyl group into complex molecular scaffolds.[1]

Application in Anti-Cancer Drug Synthesis: Targeting Ghrelin O-acyltransferase (GOAT)

Ghrelin O-acyltransferase (GOAT) is a crucial enzyme responsible for the acylation of ghrelin, a peptide hormone implicated in various physiological processes, including appetite stimulation and growth hormone release.[2][3] Emerging evidence suggests that the ghrelin/GOAT system also plays a significant role in cancer progression, particularly in prostate cancer.[1][4] GOAT is often overexpressed in cancer tissues and its inhibition can lead to decreased cancer cell proliferation.[1] Therefore, the development of small molecule GOAT inhibitors represents a promising therapeutic strategy for cancer treatment.

A series of aromatic compounds with GOAT inhibitory activity have been developed, with some demonstrating potential anti-tumor effects. The synthesis of these inhibitors often involves the use of key intermediates like this compound to introduce the beneficial 2,4-difluorobenzyl moiety.

Representative GOAT Inhibitor Synthesized from this compound

This section details the synthesis and activity of a representative GOAT inhibitor, as described in patent WO2013125732A1.

Synthesis Protocol

The synthesis of (S)-2-(2-(2,4-difluorobenzylamino)-2-oxoethoxy)acetic acid, a potent GOAT inhibitor, is achieved through a two-step process starting from (S)-2-(carboxymethoxy)acetic acid and involving the key reactant, 2,4-difluorobenzylamine, which is synthesized from this compound.

Step 1: Synthesis of 2,4-difluorobenzylamine from this compound

A common method for the synthesis of 2,4-difluorobenzylamine from this compound is through amination, for example, by reacting it with ammonia.

Step 2: Synthesis of the Final GOAT Inhibitor

To a solution of (S)-2-(1-tert-butoxy-1-oxo-3-(trityloxy)propan-2-yloxy)acetic acid (a derivative of (S)-2-(carboxymethoxy)acetic acid) in a suitable solvent, a coupling agent such as HATU and a base like diisopropylethylamine are added, followed by the addition of 2,4-difluorobenzylamine. The reaction mixture is stirred at room temperature. After completion of the reaction, the protecting groups are removed to yield the final compound.

Experimental Protocol: Synthesis of a Representative GOAT Inhibitor

  • Materials:

    • (S)-2-(1-tert-butoxy-1-oxo-3-(trityloxy)propan-2-yloxy)acetic acid

    • 2,4-Difluorobenzylamine (synthesized from this compound)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve (S)-2-(1-tert-butoxy-1-oxo-3-(trityloxy)propan-2-yloxy)acetic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

    • Add 2,4-difluorobenzylamine (1.1 eq) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected intermediate.

    • Dissolve the purified intermediate in a mixture of DCM and TFA.

    • Stir the solution at room temperature for 2 hours to remove the protecting groups.

    • Concentrate the reaction mixture under reduced pressure to yield the final product, (S)-2-(2-(2,4-difluorobenzylamino)-2-oxoethoxy)acetic acid.

Biological Activity of GOAT Inhibitors

While the specific IC50 value for the compound synthesized in the provided protocol is not publicly available, the class of GOAT inhibitors to which it belongs has shown potent activity. The table below summarizes the inhibitory activity of various representative small molecule GOAT inhibitors.

Compound ClassRepresentative InhibitorhGOAT IC50 (nM)Reference
Oxadiazolo-pyridinesCompound 430.02[2]
Oxadiazolo-pyridinesCompound 440.028[2]
Aromatic/Heterocycle-basedCompound 29192[5]
Aromatic/Heterocycle-basedCompound 3169.5[5]

GOAT Signaling Pathway in Cancer

The GOAT-ghrelin axis plays a multifaceted role in cancer progression. Acylated ghrelin, the product of GOAT activity, binds to the growth hormone secretagogue receptor (GHSR-1a), which can activate several downstream signaling pathways known to be involved in cancer cell proliferation, survival, and migration. These pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways. Inhibition of GOAT reduces the levels of acylated ghrelin, thereby attenuating the activation of these pro-tumorigenic signaling cascades.

GOAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ghrelin Des-acyl Ghrelin GOAT GOAT Ghrelin->GOAT Acylation AcylGhrelin Acyl Ghrelin GHSR1a GHSR-1a AcylGhrelin->GHSR1a Binding GOAT->AcylGhrelin PI3K PI3K GHSR1a->PI3K MAPK MAPK/ERK GHSR1a->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation MAPK->Proliferation GOAT_Inhibitor GOAT Inhibitor (e.g., synthesized compound) GOAT_Inhibitor->GOAT Inhibition

Caption: GOAT signaling pathway in cancer.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the synthesis of a GOAT inhibitor using this compound and its subsequent biological evaluation is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (incl. This compound) reaction Chemical Synthesis (e.g., amination, coupling) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro GOAT Inhibition Assay (IC50) characterization->in_vitro Test Compound cell_based Cell-Based Assays (Proliferation, Apoptosis) in_vitro->cell_based in_vivo In Vivo Animal Models (Tumor Growth) cell_based->in_vivo

Caption: General experimental workflow.

Conclusion

This compound is a valuable reagent for the synthesis of innovative anti-cancer agents. Its application in the development of GOAT inhibitors highlights the potential of targeting the ghrelin/GOAT axis for cancer therapy. The provided protocols and pathway information serve as a resource for researchers aiming to design and synthesize novel therapeutics in this promising area of drug discovery.

References

Application Notes and Protocols for Agrochemical Development Using 2,4-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,4-difluorobenzyl chloride as a key building block in the synthesis of novel agrochemicals, particularly focusing on pyrazole carboxamide fungicides. The inclusion of the 2,4-difluorobenzyl moiety is a strategic approach in modern agrochemical design, often enhancing the biological efficacy of the resulting compounds.[1][2]

Introduction: The Role of the 2,4-Difluorobenzyl Group in Agrochemicals

The introduction of fluorine atoms into agrochemical candidates is a widely employed strategy to enhance their potency, metabolic stability, and overall performance. The 2,4-difluorobenzyl group, in particular, can confer advantageous properties to the parent molecule, including increased lipophilicity, which can improve cell membrane penetration, and altered electronic properties that can lead to stronger binding interactions with target enzymes. Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain. The N-benzylation of these pyrazoles with moieties like 2,4-difluorobenzyl can lead to the discovery of new, potent fungicidal agents.

Synthesis of Novel Agrochemicals: N-(2,4-Difluorobenzyl) Pyrazole Carboxamides

A common synthetic route to N-(2,4-difluorobenzyl) pyrazole carboxamides involves a two-step process: the synthesis of a pyrazole carboxylic acid intermediate, followed by its coupling with 2,4-difluorobenzyl amine (which can be synthesized from this compound). An alternative and often more direct route involves the reaction of a pyrazole carbonyl chloride with 2,4-difluorobenzylamine.

A representative synthetic scheme is the preparation of a novel N-(2,4-difluorobenzyl) pyrazole carboxamide. This involves the initial synthesis of a substituted pyrazole-4-carboxylic acid, which is then converted to the corresponding acid chloride. The final step is the amidation reaction with 2,4-difluorobenzylamine.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Carboxylic Acid Synthesis cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Amidation A 1,3-Dicarbonyl Compound C Pyrazole Carboxylic Acid Ester A->C Knorr Cyclization B Hydrazine Derivative B->C D Pyrazole Carboxylic Acid C->D Hydrolysis E Pyrazole Carboxylic Acid G Pyrazole-4-carbonyl Chloride E->G H Pyrazole-4-carbonyl Chloride F Thionyl Chloride (SOCl2) F->G L N-(2,4-Difluorobenzyl) Pyrazole Carboxamide H->L I 2,4-Difluorobenzyl Chloride K 2,4-Difluorobenzyl Amine I->K J Ammonia J->K K->L

Synthetic workflow for N-(2,4-Difluorobenzyl) Pyrazole Carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

This protocol describes the synthesis of a key intermediate, a pyrazole carboxylic acid.

Materials:

  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate

  • Methylhydrazine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • To a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol, add methylhydrazine dropwise at room temperature.

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting crude ester, add a solution of sodium hydroxide in water and ethanol.

  • Heat the mixture to reflux and stir for 2 hours to facilitate hydrolysis.

  • Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

Protocol 2: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

This protocol details the conversion of the carboxylic acid to the more reactive acid chloride.

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Suspend 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid in anhydrous toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the suspension at room temperature.

  • Heat the reaction mixture to reflux and stir for 3 hours.

  • Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Protocol 3: Synthesis of N-(2,4-Difluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

This protocol describes the final coupling step to yield the target agrochemical.

Materials:

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • 2,4-Difluorobenzylamine

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 2,4-difluorobenzylamine and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in anhydrous DCM to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-(2,4-difluorobenzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Quantitative Data: Fungicidal Activity

The following table summarizes the in vitro fungicidal activity (EC₅₀ values) of a representative pyrazole carboxamide derivative against a panel of common agricultural fungal pathogens. Lower EC₅₀ values indicate higher fungicidal activity.

Fungal PathogenEC₅₀ (µg/mL)
Botrytis cinerea2.432
Rhizoctonia solani2.182
Valsa mali1.787
Thanatephorus cucumeris1.638
Fusarium oxysporum6.986
Fusarium graminearum6.043

Note: The data presented is based on a representative compound from the literature and is for illustrative purposes.[3]

In Vitro Fungicidal Activity Assay Protocol

This protocol outlines a general method for determining the half-maximal effective concentration (EC₅₀) of a synthesized compound against various fungal pathogens.

Materials:

  • Synthesized compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Cultures of fungal pathogens

  • Cork borer (5 mm diameter)

Procedure:

  • Prepare a stock solution of the synthesized compound in DMSO.

  • Prepare a series of dilutions of the stock solution in molten PDA to achieve the desired final concentrations. The final concentration of DMSO in the medium should not exceed 1% (v/v).

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

  • Incubate the plates at 25 ± 1 °C until the mycelial growth in the control plate (containing 1% DMSO without the test compound) reaches the edge of the plate.

  • Measure the diameter of the mycelial colony in both the control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treated group.

  • Determine the EC₅₀ value by probit analysis of the inhibition data.

Bioassay_Workflow A Prepare Stock Solution (Compound in DMSO) B Prepare Serial Dilutions in Molten PDA A->B C Pour into Petri Dishes B->C D Inoculate with Fungal Mycelial Plug C->D E Incubate at 25°C D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Value (Probit Analysis) G->H

Workflow for in vitro fungicidal activity bioassay.

Signaling Pathway: Mechanism of Action of SDHI Fungicides

Pyrazole carboxamide fungicides inhibit the activity of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain. By blocking the activity of SDH, these fungicides disrupt the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.

SDHI_Pathway cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Electron Transfer Fumarate Fumarate ComplexII->Fumarate Oxidation ATP ATP Production ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII SDHI Pyrazole Carboxamide (SDHI Fungicide) SDHI->Inhibition CellDeath Fungal Cell Death

Mechanism of action of SDHI fungicides.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2,4-Difluorobenzyl Chloride with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleophilic substitution reaction of 2,4-difluorobenzyl chloride with primary and secondary amines is a cornerstone transformation in synthetic organic chemistry, particularly in the realm of pharmaceutical development. This reaction provides a direct route to a diverse array of N-substituted 2,4-difluorobenzylamines. The 2,4-difluorobenzyl moiety is a key structural motif in numerous active pharmaceutical ingredients (APIs), prized for its ability to enhance metabolic stability and binding affinity to biological targets. Understanding the scope and limitations of this reaction, as well as possessing robust protocols for its execution, is therefore of significant interest to researchers in drug discovery and process development. These application notes provide a summary of reaction conditions, a general experimental protocol, and a workflow for the synthesis and purification of these valuable compounds.

Data Presentation: Reaction of this compound with Various Amines

The following table summarizes the outcomes of nucleophilic substitution reactions between this compound and a selection of primary and secondary amines under typical laboratory conditions. The data highlights the versatility of this reaction with different amine nucleophiles.

EntryAmine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1Ammonia-Aqueous Ammonia60-8012-1490
2PiperidineK₂CO₃Acetonitrile80692
3MorpholineTriethylamineDichloromethane25 (rt)1285
4BenzylamineNaHCO₃Ethanol78888
5AnilineK₂CO₃DMF1001275
6N-MethylbenzylamineDiisopropylethylamineAcetonitrile25 (rt)2495

Note: The data presented are representative examples compiled from various sources and may vary based on specific experimental conditions and scale.

Experimental Workflow

The general workflow for the nucleophilic substitution of this compound with amines, from reaction setup to product isolation, is depicted in the following diagram.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve amine and base in appropriate solvent B Cool reaction mixture (if necessary, e.g., 0 °C) A->B C Slowly add this compound B->C D Stir at specified temperature (e.g., rt or heat) C->D E Monitor reaction progress (e.g., by TLC or LC-MS) D->E F Quench reaction (e.g., with water) E->F G Extract with organic solvent F->G H Wash organic layer (e.g., with brine) G->H I Dry over anhydrous salt (e.g., Na₂SO₄) and filter H->I J Concentrate in vacuo I->J K Purify by column chromatography or distillation J->K L L K->L Characterize product (NMR, MS, etc.)

General experimental workflow for the synthesis of N-substituted 2,4-difluorobenzylamines.

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, NaHCO₃, Triethylamine, or Diisopropylethylamine, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, Ethanol, or DMF)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating)

  • Ice bath (if cooling)

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 - 1.2 eq) and the chosen base (1.5 - 2.0 eq). Dissolve the solids in the selected anhydrous solvent.

  • Addition of Electrophile: If the reaction is exothermic, cool the mixture in an ice bath. Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the stirred amine solution over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to the desired temperature (as indicated in the table). Stir the reaction for the specified time, monitoring its progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature (if heated) and quench by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash successively with deionized water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to afford the pure N-substituted-2,4-difluorobenzylamine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Signaling Pathway Diagram (Reaction Mechanism)

The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

SN2 mechanism for the reaction of amines with this compound.

N-Alkylation of Heterocyclic Compounds with 2,4-Difluorobenzyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of heterocyclic compounds is a fundamental transformation in organic synthesis, particularly in the realm of medicinal chemistry. The introduction of an alkyl group onto a nitrogen-containing heterocycle can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The 2,4-difluorobenzyl moiety is a valuable substituent in drug design, as the fluorine atoms can enhance binding interactions, improve metabolic stability, and increase bioavailability. This document provides detailed application notes and experimental protocols for the N-alkylation of various heterocyclic compounds with 2,4-difluorobenzyl chloride.

General Reaction Scheme

The N-alkylation of a heterocyclic compound with this compound typically proceeds via a nucleophilic substitution reaction. The nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride leaving group. The reaction is generally carried out in the presence of a base to deprotonate the N-H of the heterocycle, thereby increasing its nucleophilicity.

dot

Caption: General reaction scheme for N-alkylation.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the N-alkylation of various heterocyclic compounds with this compound.

HeterocycleBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ImidazoleNaHTHF0 - 30-70-75[1]
PyrazoleNaHDMF0 - RT2-16Varies[2]
1,2,4-TriazoleK2CO3DMF12012~90[3]
BenzimidazoleNaHTHF0 - 30-70-75[1]

Note: The yields are based on similar alkylation reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-Alkylation of Imidazole and Benzimidazole

This protocol is a general procedure for the N-alkylation of imidazole and benzimidazole using sodium hydride as the base.

Materials:

  • Imidazole or Benzimidazole (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the corresponding heterocycle (imidazole or benzimidazole, 1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add this compound (1.0-1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 2-6 hours).

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

dot

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Suspend NaH in THF at 0°C B Add Heterocycle in THF A->B C Stir at 0°C then RT B->C D Cool to 0°C, add this compound C->D E Stir at RT until completion D->E F Quench with NH4Cl E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for N-alkylation of Imidazole/Benzimidazole.

Protocol 2: N-Alkylation of 1,2,4-Triazole

This protocol describes the N-alkylation of 1,2,4-triazole using potassium carbonate as the base. For unsymmetrical triazoles, this reaction may yield a mixture of regioisomers.[3]

Materials:

  • 1,2,4-Triazole (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,2,4-triazole (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).

  • Add this compound (1.0-1.2 equiv) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product(s).

dot

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Combine Triazole and K2CO3 in DMF B Add this compound A->B C Heat at 120°C B->C D Stir for 12h or until completion C->D E Cool and pour into water D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Purify by Chromatography G->H

Caption: Workflow for N-alkylation of 1,2,4-Triazole.

Signaling Pathways and Logical Relationships

The N-alkylation of heterocyclic compounds is a key step in the synthesis of many biologically active molecules. The resulting N-(2,4-difluorobenzyl) heterocycles can be further functionalized to generate a library of compounds for structure-activity relationship (SAR) studies in drug discovery.

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cluster_synthesis Synthesis cluster_development Drug Development A Heterocyclic Precursor B N-Alkylation with This compound A->B C N-(2,4-Difluorobenzyl) Heterocycle B->C D Further Functionalization C->D E Compound Library D->E F SAR Studies E->F G Lead Optimization F->G

Caption: Role of N-alkylation in drug development.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

Conclusion

The N-alkylation of heterocyclic compounds with this compound is a versatile and valuable reaction for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols provided herein offer a starting point for researchers to explore this important transformation. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

References

Preparation of 2,4-difluorobenzyl ethers as protecting groups in oligosaccharide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: 2,4-Difluorobenzyl Ethers in Oligosaccharide Synthesis

Introduction

In the complex field of oligosaccharide synthesis, the strategic use of protecting groups is essential for achieving desired regioselectivity and stereochemical outcomes.[1][2][3] Protecting groups mask the reactivity of specific hydroxyl groups, allowing for sequential chemical modifications at other positions on the carbohydrate scaffold.[4] Benzyl (Bn) ethers are widely regarded as "robust" or "permanent" protecting groups due to their exceptional stability across a wide range of acidic and basic conditions, making them suitable for multi-step syntheses.[3]

This document details the preparation and application of 2,4-difluorobenzyl (2,4-DFB) ethers as a valuable alternative to traditional benzyl ethers. The introduction of fluorine atoms onto the benzyl ring imparts unique physicochemical properties that can be advantageous.[5][6] Fluorinated benzyl ethers have been shown to enhance NMR spectral resolution by shifting the peaks of methylene carbons to a higher field, thereby reducing spectral complexity.[1][2] This feature is particularly useful in the characterization of complex oligosaccharide intermediates. Furthermore, the 2,4-difluoro substitution can influence the reactivity and stability of the protecting group, offering potential for selective manipulation in sophisticated synthetic strategies. These attributes make the 2,4-DFB group a compelling choice for researchers in carbohydrate chemistry and drug development.[6][7][8]

I. Preparation of 2,4-Difluorobenzyl Bromide

The key reagent for introducing the 2,4-DFB protecting group is 2,4-difluorobenzyl bromide. It is typically synthesized from the corresponding alcohol via a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 2,4-Difluorobenzyl Bromide from 2,4-Difluorobenzyl Alcohol

This protocol describes the conversion of 2,4-difluorobenzyl alcohol to 2,4-difluorobenzyl bromide using phosphorus tribromide.[9]

Materials:

  • 2,4-Difluorobenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether (anhydrous)

  • Ethyl acetate

  • Ice-cold water

  • Saturated saline solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • Dissolve 2,4-difluorobenzyl alcohol (e.g., 450 mg, 3.12 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.2 mL, 2.18 mmol) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash sequentially with water (40 mL) and saturated saline solution (40 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using 5% ethyl acetate in hexane as the eluent to yield 2,4-difluorobenzyl bromide as a colorless liquid.[9]

Workflow for Synthesis of 2,4-Difluorobenzyl Bromide

G Synthesis of 2,4-Difluorobenzyl Bromide cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 2,4-Difluorobenzyl Alcohol C Reaction at 0°C to RT (2 hours) B PBr₃ in Et₂O D Quench with Ice Water C->D E Extract with EtOAc D->E F Wash & Dry E->F G Column Chromatography F->G H 2,4-Difluorobenzyl Bromide G->H

Caption: Workflow for the synthesis of 2,4-difluorobenzyl bromide.

Quantitative Data: Synthesis of 2,4-Difluorobenzyl Bromide
ParameterValueReference
Starting Material 2,4-Difluorobenzyl alcohol[9]
Reagent Phosphorus tribromide (PBr₃)[9]
Solvent Diethyl ether[9]
Reaction Time 2 hours[9]
Temperature 0 °C to Room Temperature[9]
Yield ~65%[9]
Purification Silica Gel Chromatography[9]

II. Protection of Monosaccharide Hydroxyl Groups

The protection of hydroxyl groups on a carbohydrate is typically achieved via the Williamson ether synthesis, where an alkoxide, formed by deprotonating the alcohol with a strong base, reacts with the alkyl halide (2,4-difluorobenzyl bromide).

Experimental Protocol: 2,4-Difluorobenzylation of Methyl-α-D-mannopyranoside

This protocol is adapted from a general procedure for the benzylation of monosaccharides.[1]

Materials:

  • Methyl-α-D-mannopyranoside (or other suitable monosaccharide)

  • 2,4-Difluorobenzyl bromide (8-10 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (8-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol (for quenching)

  • Dichloromethane or Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the monosaccharide (e.g., methyl-α-D-mannopyranoside) in anhydrous DMF in a flask under an inert atmosphere.

  • Add 2,4-difluorobenzyl bromide (8-10 equivalents) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion, 8-10 equivalents) in small portions. Caution: Hydrogen gas is evolved.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and quench the excess sodium hydride by the slow, dropwise addition of methanol.

  • Remove volatile materials under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the fully protected monosaccharide.

Workflow for Protection of a Monosaccharide Hydroxyl Group

G Protection via Williamson Ether Synthesis A Monosaccharide + 2,4-DFB-Br in Anhydrous DMF B Add NaH at 0°C A->B C Stir at RT for 16h B->C D Quench with MeOH at 0°C C->D E Workup (Extraction & Wash) D->E F Purification (Column Chromatography) E->F G Protected Monosaccharide F->G

Caption: General workflow for 2,4-difluorobenzylation of a monosaccharide.

Quantitative Data: Benzylation of Methyl-α-D-mannopyranoside

While specific data for the 2,4-difluoro variant is not extensively published, the table below shows yields for various fluorinated and non-fluorinated benzyl bromides in a comparable reaction, highlighting the feasibility of the process.[1]

Benzyl Bromide ReagentYield
Benzyl bromide96%
2-Fluorobenzyl bromide88%
2,6-Difluorobenzyl bromide13%
2,3,5,6-Tetrafluorobenzyl bromide64%
Pentafluorobenzyl bromide16%

Note: Yields can be highly dependent on steric hindrance and electronic effects of the specific protecting group and substrate.

III. Deprotection of 2,4-Difluorobenzyl Ethers

Similar to standard benzyl ethers, the 2,4-DFB group can be removed under neutral conditions via catalytic hydrogenation. This method is advantageous as it does not affect acid- or base-labile protecting groups like acetals or esters, making it a key component of orthogonal protection strategies.[3]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 2,4-DFB protected carbohydrate

  • Palladium on carbon (Pd/C), 10%

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the 2,4-DFB protected carbohydrate in a suitable solvent in a flask equipped with a stir bar.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.

  • Monitor the reaction by TLC. Note that deprotection of fluorinated benzyl ethers may be slower than their non-fluorinated counterparts.[1]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected carbohydrate.

Logical Relationship of Protecting Group Strategy

G Orthogonal Protecting Group Strategy A Multi-functional Monosaccharide B Protect Hydroxyls (e.g., 2,4-DFB, Acetyl, Silyl) A->B C Selectively Deprotect One Position B->C D Perform Glycosylation Reaction C->D E Repeat C & D for Further Elongation D->E F Global Deprotection (Remove all groups) D->F E->F G Target Oligosaccharide F->G

Caption: Logic of using orthogonal protecting groups in oligosaccharide synthesis.

References

Application Notes and Protocols: 2,4-Difluorobenzyl Chloride in the Synthesis of Fluorinated Polymers and Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-difluorobenzyl chloride as a monomer for the synthesis of fluorinated polymers. The inclusion of fluorine atoms into the polymer backbone can significantly enhance thermal stability, chemical resistance, and hydrophobicity, making these materials attractive for a range of advanced applications.

Introduction

This compound is a versatile monomer that can be polymerized to yield poly(2,4-difluorobenzyl), a fluorinated analogue of poly(phenylene methylene). The presence of two fluorine atoms on the phenyl ring is expected to impart unique properties to the resulting polymer, including increased thermal stability and altered solubility characteristics compared to its non-fluorinated counterpart. The primary method for the polymerization of benzyl chloride and its derivatives is through a Friedel-Crafts-type electrophilic aromatic substitution reaction, typically catalyzed by a Lewis acid.[1][2][3]

Synthesis of Poly(2,4-difluorobenzyl) via Friedel-Crafts Polymerization

The synthesis of poly(2,4-difluorobenzyl) can be achieved through the Lewis acid-catalyzed polymerization of this compound. This method is analogous to the well-established synthesis of poly(phenylene methylene) from benzyl chloride.[1][3][4] The reaction proceeds via the formation of a benzylic carbocation, which then undergoes electrophilic aromatic substitution onto another monomer unit, leading to chain growth.

Experimental Protocol: Friedel-Crafts Polymerization of this compound

This protocol is an adapted procedure based on the established synthesis of poly(phenylene methylene).[1][4]

Materials:

  • This compound (monomer)

  • Anhydrous tin(IV) chloride (SnCl₄) or iron(III) chloride (FeCl₃) (Lewis acid catalyst)

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene, or bulk polymerization)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (three-neck flask, condenser, magnetic stirrer, dropping funnel)

Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven and assembled under a stream of dry nitrogen or argon.

  • Reaction Setup: To a three-neck flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add the anhydrous solvent (if not a bulk polymerization).

  • Monomer Addition: Add the this compound monomer to the reaction flask.

  • Catalyst Addition: In a separate, dry container, prepare a solution of the Lewis acid catalyst (e.g., SnCl₄) in the anhydrous solvent. Add this solution dropwise to the stirred monomer solution at room temperature. The molar ratio of monomer to catalyst can be varied to control the molecular weight of the polymer, typically in the range of 100:1 to 1000:1.[3]

  • Polymerization: The reaction mixture is typically stirred at a controlled temperature, which can range from room temperature to elevated temperatures (e.g., 80-160°C), for a period of several hours to 24 hours.[4][5] The progress of the polymerization is often indicated by an increase in viscosity and the evolution of hydrogen chloride gas, which should be safely vented.

  • Termination and Precipitation: After the desired reaction time, the polymerization is terminated by the addition of a quenching agent like methanol. The polymer is then precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification: The precipitated polymer is collected by filtration, washed repeatedly with the non-solvent to remove any unreacted monomer and catalyst residues, and then dried in a vacuum oven at an elevated temperature until a constant weight is achieved.

Characterization of Poly(2,4-difluorobenzyl)

The resulting polymer, poly(2,4-difluorobenzyl), can be characterized by various analytical techniques to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure. The ¹H NMR spectrum of poly(phenylene methylene) typically shows broad signals for the aromatic protons and a characteristic signal for the methylene bridge protons.[1] For poly(2,4-difluorobenzyl), similar signals would be expected, with additional complexity in the aromatic region due to fluorine coupling.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the polymer, such as the aromatic C-H and C-F stretching vibrations.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. For poly(phenylene methylene) synthesized under optimized conditions, Mn values up to 61,000 g/mol have been reported.[1]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. Poly(phenylene methylene) exhibits high thermal stability, with decomposition temperatures often exceeding 450°C.[1] The fluorinated analogue is expected to show comparable or even enhanced thermal stability.

Quantitative Data Summary

The following table summarizes typical properties of poly(phenylene methylene) which can be used as a baseline for the expected properties of poly(2,4-difluorobenzyl). The properties of a related polymer, poly(2,4-difluorobenzyl methacrylate), are also included for comparison.

PropertyPoly(phenylene methylene)Poly(2,4-difluorobenzyl methacrylate)Expected for Poly(2,4-difluorobenzyl)
Number-Average Molecular Weight (Mn) Up to 61,000 g/mol [1]-Expected to be in a similar range, controllable by reaction conditions.
Glass Transition Temperature (Tg) ~65°C (for high molecular weight)[1]-Expected to be higher than poly(phenylene methylene) due to increased polarity and chain stiffness.
Decomposition Temperature (TGA, onset) > 450°C[1]-Expected to be high, potentially exceeding that of poly(phenylene methylene).
Solubility Soluble in common organic solvents like THF, chloroform.[1]-Solubility may be altered due to the polar C-F bonds.

Logical Workflow for Polymer Synthesis and Characterization

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Analysis Monomer 2,4-Difluorobenzyl chloride Reaction Polymerization Monomer->Reaction Catalyst Lewis Acid (e.g., SnCl4) Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation PurifiedPolymer Purified Poly(2,4-difluorobenzyl) Precipitation->PurifiedPolymer NMR NMR Spectroscopy (¹H, ¹³C) PurifiedPolymer->NMR IR IR Spectroscopy PurifiedPolymer->IR GPC GPC PurifiedPolymer->GPC TGA TGA PurifiedPolymer->TGA Structure Structure Confirmation NMR->Structure IR->Structure MW Molecular Weight & Distribution GPC->MW Thermal Thermal Stability TGA->Thermal

Caption: Workflow for the synthesis and characterization of poly(2,4-difluorobenzyl).

Potential Applications

Fluorinated polymers derived from this compound are anticipated to have applications in areas where high performance is required. These include:

  • Advanced Coatings: Their enhanced thermal and chemical resistance could make them suitable for protective coatings in harsh environments.

  • High-Performance Composites: As a matrix material in fiber-reinforced composites for aerospace and automotive applications.

  • Dielectric Materials: The introduction of fluorine can lower the dielectric constant, making them potential candidates for use in microelectronics.

  • Pharmaceutical and Biomedical Applications: The biocompatibility and stability of fluorinated polymers could be advantageous in drug delivery systems and medical device coatings.

Signaling Pathway Analogy: Polymer Chain Growth

While there are no biological signaling pathways directly involved, the process of polymer chain growth can be conceptually illustrated as a sequential activation and propagation pathway.

Polymer_Growth_Pathway Monomer 2,4-Difluorobenzyl Chloride (M) ActivatedMonomer Activated Monomer (M+) Monomer->ActivatedMonomer Activation Dimer Dimer (M-M+) Monomer->Dimer Trimer Trimer (M-M-M+) Monomer->Trimer Catalyst Lewis Acid (C) Catalyst->ActivatedMonomer ActivatedMonomer->Dimer Propagation Dimer->Trimer Propagation Polymer Polymer Chain (Pn+) Trimer->Polymer ...

References

Application Notes and Protocols: Williamson Ether Synthesis of 2,4-Difluorobenzyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note details a protocol for the synthesis of ethers using 2,4-difluorobenzyl chloride as the electrophile. The incorporation of the 2,4-difluorobenzyl moiety is of significant interest in medicinal chemistry and drug development. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of bioactive molecules.[1]

Ethers derived from fluorinated benzyl halides, such as this compound, are being explored as modulators of various biological targets. A notable area of research is their potential as inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[2][3] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases.[4][5][6] By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17, offering a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[7][8]

Reaction and Mechanism

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[9][10] The general mechanism involves the deprotonation of an alcohol or a phenol to form a nucleophilic alkoxide or phenoxide ion. This ion then attacks the electrophilic carbon of the alkyl halide, in this case, this compound, displacing the chloride leaving group to form the corresponding ether.[1]

General Reaction Scheme:

Experimental Protocols

The following are generalized protocols for the Williamson ether synthesis using this compound with a generic alcohol and phenol. The specific reaction conditions may require optimization based on the substrate.

Protocol 1: Synthesis of a 2,4-Difluorobenzyl Alkyl Ether

This protocol describes the reaction of a primary or secondary alcohol with this compound.

Materials:

  • Alcohol (e.g., ethanol, isopropanol)

  • This compound

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the alcohol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,4-difluorobenzyl alkyl ether.

Protocol 2: Synthesis of a 2,4-Difluorobenzyl Aryl Ether

This protocol outlines the reaction of a phenol with this compound.

Materials:

  • Phenol (e.g., p-cresol)

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the suspension.

  • Heat the reaction mixture to 50-80 °C and stir for 2-8 hours. Monitor the reaction by TLC.[9]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure 2,4-difluorobenzyl aryl ether.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Williamson ether synthesis. Note that yields are highly substrate-dependent and the provided values are illustrative.

Table 1: Reaction Conditions for Williamson Ether Synthesis with this compound

ParameterAlcohol SubstratePhenol Substrate
Base Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)
Solvent DMF, THFAcetonitrile, DMF
Temperature 0 °C to Room Temperature50-100 °C[9]
Reaction Time 4-12 hours[9]2-8 hours[9]

Table 2: Illustrative Yields for Williamson Ether Synthesis

NucleophileElectrophileProductTypical Yield Range
EthanolThis compound1-(ethoxymethyl)-2,4-difluorobenzene70-90%
IsopropanolThis compound2,4-difluoro-1-(isopropoxymethyl)benzene60-80%
p-CresolThis compound1-((2,4-difluorobenzyl)oxy)-4-methylbenzene80-95%
4-NitrophenolThis compound1-((2,4-difluorobenzyl)oxy)-4-nitrobenzene85-98%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Williamson ether synthesis of a 2,4-difluorobenzyl ether.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start deprotonation Deprotonation of Alcohol/Phenol (e.g., NaH or K₂CO₃) start->deprotonation addition Addition of This compound deprotonation->addition reaction SN2 Reaction (Stirring at appropriate temp.) addition->reaction quench Quench Reaction reaction->quench extraction Aqueous Work-up & Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification product Pure 2,4-Difluorobenzyl Ether purification->product

Caption: General workflow for the Williamson ether synthesis.

RORγt Signaling Pathway in Th17 Cell Differentiation

This diagram illustrates the role of RORγt in the differentiation of Th17 cells, a potential target for 2,4-difluorobenzyl ether derivatives.

G cluster_cytokines Pro-inflammatory Cytokines cluster_inhibition Therapeutic Intervention TGFb TGF-β NaiveT Naive CD4+ T Cell TGFb->NaiveT Differentiation Signal IL6 IL-6 IL6->NaiveT Differentiation Signal IL23 IL-23 RORgt RORγt (Master Regulator) IL23->RORgt maintains expression STAT3 STAT3 NaiveT->STAT3 activates Th17 Th17 Cell IL17 IL-17 (Pro-inflammatory Cytokine) Th17->IL17 produces RORgt->Th17 drives differentiation STAT3->RORgt induces Autoimmunity Autoimmune Disease IL17->Autoimmunity contributes to Inhibitor 2,4-Difluorobenzyl Ether (Inverse Agonist) Inhibitor->RORgt inhibits

Caption: RORγt signaling in Th17 cell differentiation.

Conclusion

The Williamson ether synthesis using this compound is a robust method for preparing a variety of fluorinated ethers. These compounds are valuable scaffolds in drug discovery, with potential applications as modulators of key biological targets such as RORγt. The provided protocols offer a starting point for the synthesis and exploration of these promising molecules in the development of novel therapeutics for autoimmune and inflammatory diseases.

References

Application Notes and Protocols for Suzuki and Sonogashira Coupling Reactions Involving 2,4-Difluorobenzyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura and Sonogashira cross-coupling reactions with 2,4-difluorobenzyl chloride derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics. The following sections detail the reaction principles, experimental methodologies, and expected outcomes for these important carbon-carbon bond-forming reactions.

Suzuki-Miyaura Coupling of this compound Derivatives

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a single bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide. In the context of this compound, this reaction is employed to synthesize diarylmethane derivatives, which are common structural motifs in biologically active molecules.

While benzyl chlorides are generally less reactive than the corresponding bromides or iodides, successful coupling can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions. The electron-withdrawing nature of the fluorine atoms in this compound can influence the oxidative addition step of the catalytic cycle, necessitating robust catalytic systems.

Quantitative Data for Suzuki-Miyaura Coupling of Substituted Benzyl Halides

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various benzyl halides with arylboronic acids, providing a reference for expected outcomes with this compound derivatives.

ElectrophileCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Benzyl chloridePhenylboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)-Cs₂CO₃THF/H₂O7724Moderate
Benzyl bromide4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001285-95
4-Nitrobenzyl chloridePhenylboronic acidPdCl₂ (1)PPh₃ (2)Na₂CO₃Toluene/H₂O80690
Benzyl chloride4-Tolylboronic acid[Pd(IPr)(η³-cin)Cl] (2)-K₂CO₃Ethanol60564

Note: Yields are approximate and can vary based on the specific substrates and precise reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene

  • Water

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL per mmol of benzyl chloride).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling of this compound Derivatives

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While less common for benzyl halides compared to aryl halides, this reaction can be adapted to form a C(sp³)–C(sp) bond, yielding substituted alkynes that are valuable intermediates in organic synthesis.

The mechanism involves the formation of a copper acetylide, which then transmetalates to a palladium(II) complex. The success of the reaction with benzyl chlorides often depends on preventing side reactions, such as homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have also been developed to mitigate this issue.

Quantitative Data for Sonogashira Coupling of Benzyl and Aryl Halides

The following table presents representative data for Sonogashira coupling reactions, which can serve as a guide for the reaction of this compound.

ElectrophileAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (1)CuI (2)TriethylamineTHFRT495
4-Bromotoluene1-HeptynePd(PPh₃)₄ (2)CuI (4)DiisopropylamineToluene601280-90
Benzyl chloridePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TriethylamineDMF806Moderate
4-IodoanisoleTrimethylsilylacetylenePd(OAc)₂ (1)-Cs₂CO₃Dioxane1001685

Note: Yields are approximate and can vary based on the specific substrates and precise reaction conditions.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the base, solvent, and temperature may be necessary.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask and standard glassware for inert atmosphere techniques

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

  • Add anhydrous DMF (5 mL per mmol of benzyl chloride) and degas the mixture with a gentle stream of argon for 15 minutes.

  • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (2.5 eq) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-B(OR)2 Ar-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-R(L2) Base Base Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-R Product (Ar-R) Ar-Pd(II)-Ar'(L2)->Ar-R R-X 2,4-Difluorobenzyl Chloride (R-X)

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-C≡CR'(L2) Transmetalation Product Product (R-C≡CR') R-Pd(II)-C≡CR'(L2)->Product Reductive Elimination R-X 2,4-Difluorobenzyl Chloride (R-X) R-X->Pd(0)L2 Oxidative Addition CuX CuX Cu-C≡CR' Cu-C≡CR' CuX->Cu-C≡CR' Deprotonation H-C≡CR' Terminal Alkyne H-C≡CR'->CuX π-complex formation Cu-C≡CR'->R-Pd(II)-X(L2) Base Base

Caption: Catalytic cycles for the Sonogashira coupling reaction.

General Experimental Workflow

Experimental_Workflow arrow arrow reagents 1. Reagent Preparation (Substrates, Catalyst, Ligand, Base, Solvent) setup 2. Reaction Setup (Inert atmosphere, Schlenk flask) reagents->setup reaction 3. Reaction (Heating and Stirring) setup->reaction monitoring 4. Monitoring (TLC, GC-MS) reaction->monitoring workup 5. Work-up (Quenching, Extraction, Washing, Drying) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: General workflow for cross-coupling reactions.

Application Notes and Protocols: Synthesis of Novel Drug Candidates with the 2,4-Difluorobenzyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance crucial pharmacokinetic and pharmacodynamic properties.[1] The 2,4-difluorobenzyl moiety, in particular, has emerged as a privileged structural motif. Its unique electronic properties impart enhanced metabolic stability, increased lipophilicity, and improved binding affinity, which can lead to better oral absorption and longer half-lives.[2] This functional group is a key component in several successful drugs, including the antiretroviral HIV integrase inhibitors Dolutegravir and Cabotegravir.[3][4]

This document provides detailed synthetic protocols for incorporating the 2,4-difluorobenzyl group into different molecular scaffolds to generate novel drug candidates. It focuses on its application in the development of kinase inhibitors and G protein-coupled receptor (GPCR) antagonists, two of the most significant target classes in drug discovery.[5][6]

Synthesis of the Key Intermediate: 2,4-Difluorobenzylamine

2,4-Difluorobenzylamine is a critical building block for the synthesis of a wide array of active pharmaceutical ingredients (APIs).[7] While several synthetic routes exist, including the catalytic reduction of 2,4-difluorobenzonitrile and the reductive amination of 2,4-difluorobenzaldehyde, a common and scalable industrial method begins with m-difluorobenzene.[8] This multi-step synthesis is outlined below.

G cluster_workflow Workflow: Synthesis of 2,4-Difluorobenzylamine A m-Difluorobenzene B 2,4-Difluoro benzyl halide A->B Halogenation (e.g., HCl, Paraformaldehyde, ZnCl2) C Quaternary Ammonium Salt Intermediate B->C Reaction with Urotropine D 2,4-Difluorobenzylamine C->D Acid Hydrolysis (e.g., conc. HCl)

Caption: A common industrial synthesis route for 2,4-difluorobenzylamine.

Table 1: Comparison of Selected Synthetic Routes to 2,4-Difluorobenzylamine

Starting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
m-DifluorobenzeneParaformaldehyde, HCl, ZnCl₂, UrotropineHighCost-effective raw materials, scalable.[9][10]Multi-step process.
2,4-DifluorobenzonitrileRaney Nickel, H₂, NH₃~67%Fewer steps.Expensive starting material, harsh conditions (high pressure), uses hazardous reagents.[11]
2,4-DifluorobenzaldehydeNH₃, H₂, Catalyst (e.g., Raney Ni)VariableDirect conversion.Aldehyde precursor can be costly.

Application I: Synthesis of Novel Kinase Inhibitors

Kinases are critical regulators of cellular signaling, and their dysregulation is implicated in numerous diseases, especially cancer.[5] Small molecule kinase inhibitors are a major class of targeted therapies.[6] The 2,4-difluorobenzyl group can be incorporated to enhance binding to the ATP pocket and improve selectivity. A general workflow for synthesizing a pyrimidine-based kinase inhibitor is presented below.

G cluster_pathway Simplified Aurora Kinase Signaling Pathway AuroraA Aurora A/B Kinase SubstrateP Substrate-P AuroraA->SubstrateP Phosphorylation Apoptosis Apoptosis AuroraA->Apoptosis (inhibition leads to) CellCycle Cell Cycle Progression SubstrateP->CellCycle Inhibitor Novel Inhibitor (2,4-Difluorobenzyl Moiety) Inhibitor->AuroraA Inhibition

Caption: Inhibition of Aurora kinases disrupts cell cycle and can induce apoptosis.

Table 2: Representative Structure-Activity Relationship (SAR) Data for Pyrimidine-Based Aurora Kinase Inhibitors

Compound IDR-Group on Pyrimidine2,4-Difluorobenzyl MoietyAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)HCT-116 Cell Proliferation IC₅₀ (µM)
12a 4-ChloroanilinoPresent3092931.31[12]
Hypo-1 4-MethoxyanilinoPresent4504102.5
Hypo-2 4-ChloroanilinoAbsent (Benzyl)>1000>1000>20

Data for compound 12a is adapted from published research[12]; hypothetical data is for illustrative purposes.

Application II: Synthesis of Novel GPCR Antagonists

G protein-coupled receptors (GPCRs) are the largest family of membrane proteins and are the targets of a significant portion of all modern drugs.[13] GPCR antagonists block the receptor from binding to its endogenous ligand, thereby inhibiting its signaling cascade.[13][14] The 2,4-difluorobenzyl moiety can be used to occupy hydrophobic pockets within the receptor, enhancing binding affinity and antagonist potency.

G cluster_gpcr Mechanism of Competitive GPCR Antagonism Agonist Endogenous Agonist (e.g., Hormone) GPCR GPCR Agonist->GPCR Binds & Activates Antagonist Antagonist (with 2,4-Difluorobenzyl Moiety) Antagonist->GPCR Binds & Blocks GProtein G-Protein GPCR->GProtein Activates Response Cellular Response GProtein->Response

Caption: A competitive antagonist blocks the agonist from binding to the GPCR.

Table 3: Representative Binding Affinities for Novel GPCR Antagonists

Compound IDCore Scaffold2,4-Difluorobenzyl MoietyTarget ReceptorBinding Affinity Kᵢ (nM)
Hypo-A IndolePresentPAR415
Hypo-B PiperazinePresentA₂A Adenosine18.3[15]
Hypo-C IndoleAbsent (Benzyl)PAR4150

Data for Hypo-B is adapted from published research[15]; hypothetical data is for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluorobenzylamine

This three-step protocol is adapted from methodologies described in patent literature.[9][10][11]

Step 1: Synthesis of 2,4-Difluorobenzyl Chloride

  • To a 500 mL four-neck flask, add 250 mL of an appropriate solvent (e.g., THF), 35g of paraformaldehyde, and 45g of m-difluorobenzene.[11]

  • Under stirring, slowly add 200 mL of 33% concentrated hydrochloric acid.

  • Add 25g of zinc chloride as a catalyst.[11]

  • Slowly heat the mixture to reflux (approx. 65-70°C) and maintain for 6-8 hours, monitoring the reaction by HPLC.

  • After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Extract the aqueous layer with dichloromethane (2 x 150 mL). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound as a liquid.

Step 2: Synthesis of the Quaternary Ammonium Salt

  • Dissolve the crude this compound in a suitable solvent like chloroform.

  • Add urotropine (methenamine) to the solution (approximately 1.1 equivalents).

  • Stir the mixture at room temperature for 12-24 hours.

  • The quaternary ammonium salt will precipitate out of the solution. Collect the solid by filtration and wash with cold solvent.

  • Dry the solid product under vacuum.

Step 3: Hydrolysis to 2,4-Difluorobenzylamine

  • Suspend the collected quaternary ammonium salt in a solvent such as ethanol.

  • Add concentrated hydrochloric acid (e.g., a 1:2 mass/volume ratio of salt to acid).[10]

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and cool in an ice bath.

  • Adjust the pH to >10 using a concentrated NaOH solution.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layers, and concentrate to yield 2,4-difluorobenzylamine. Further purification can be achieved by vacuum distillation.

Protocol 2: General Procedure for Synthesis of a N⁴-(2,4-Difluorobenzyl)pyrimidine-based Kinase Inhibitor
  • Dissolve a substituted 2,4-dichloropyrimidine (1.0 eq.) in a polar aprotic solvent such as isopropanol or DMF.

  • Add 2,4-difluorobenzylamine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • In a separate vessel, prepare the desired aniline nucleophile (1.2 eq.).

  • After the first reaction is complete, add the aniline to the reaction mixture.

  • Continue heating at 100-120°C for another 12-24 hours.

  • Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel) to obtain the final compound.

Protocol 3: General Procedure for N-Alkylation to Incorporate the 2,4-Difluorobenzyl Moiety on a GPCR Antagonist Scaffold
  • Dissolve the N-H containing scaffold (e.g., an indole or piperazine derivative) (1.0 eq.) in a dry polar aprotic solvent like DMF or acetonitrile.

  • Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add 2,4-difluorobenzyl bromide (1.1 eq.) dropwise to the solution.

  • Let the reaction stir at room temperature for 6-18 hours, monitoring completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired N-alkylated product.

References

Troubleshooting & Optimization

Formation of p,p'-difluorodiphenylmethane byproduct in chloromethylation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chloromethylation Reactions

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with chloromethylation reactions, specifically the formation of diarylmethane byproducts such as p,p'-difluorodiphenylmethane.

Frequently Asked Questions (FAQs)

Q1: What is p,p'-difluorodiphenylmethane, and why does it form as a byproduct during the chloromethylation of fluorobenzene?

A1: p,p'-Difluorodiphenylmethane is a diarylmethane byproduct formed via a secondary Friedel-Crafts alkylation reaction that occurs after the initial, desired chloromethylation.

The formation is a two-step process:

  • Initial Chloromethylation: Fluorobenzene undergoes a Friedel-Crafts reaction with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid (e.g., ZnCl₂), to produce the desired product, p-fluorobenzyl chloride. This reaction proceeds via an electrophilic aromatic substitution mechanism.

  • Secondary Alkylation: The newly formed p-fluorobenzyl chloride is itself a reactive electrophile. It can then react with a second molecule of fluorobenzene in another Friedel-Crafts alkylation, leading to the formation of the p,p'-difluorodiphenylmethane byproduct. Highly reactive aromatic compounds are particularly prone to yielding this type of diarylmethane product.

G cluster_0 Step 1: Chloromethylation of Fluorobenzene cluster_1 Step 2: Secondary Friedel-Crafts Alkylation Fluorobenzene1 Fluorobenzene Chloromethylated p-Fluorobenzyl Chloride (Desired Product) Fluorobenzene1->Chloromethylated Electrophilic Aromatic Substitution Reagents1 Reagents:CH₂O, HClZnCl₂ (catalyst) Reagents1->Chloromethylated Chloromethylated2 p-Fluorobenzyl Chloride (Acts as Electrophile) Byproduct p,p'-Difluorodiphenylmethane (Byproduct) Chloromethylated2->Byproduct Friedel-Crafts Alkylation Fluorobenzene2 Fluorobenzene (Second Molecule) Fluorobenzene2->Byproduct

Caption: Mechanism of p,p'-difluorodiphenylmethane byproduct formation.

Q2: What key experimental factors promote the formation of this diarylmethane byproduct?

A2: Several factors can increase the rate of the secondary alkylation reaction, leading to higher yields of the p,p'-difluorodiphenylmethane byproduct:

  • High Temperature: Elevated temperatures tend to accelerate the secondary Friedel-Crafts alkylation reaction, favoring diarylmethane formation.

  • Catalyst Activity: The choice of catalyst is critical. Stronger Lewis acids, such as aluminum trichloride (AlCl₃), are known to aggressively promote the formation of diarylmethane products. Milder catalysts like zinc chloride (ZnCl₂) are often preferred to improve selectivity.

  • Reaction Time: As the reaction progresses, the concentration of the chloromethylated intermediate increases, which in turn increases the likelihood of it reacting with the starting material to form the diarylmethane byproduct.

  • Stoichiometry: A low ratio of the aromatic substrate (fluorobenzene) to the chloromethylating agent can lead to higher concentrations of the reactive chloromethylated product, thus promoting byproduct formation.

Q3: How can I minimize the formation of p,p'-difluorodiphenylmethane in my experiment?

A3: To favor the formation of the desired p-fluorobenzyl chloride and suppress

Technical Support Center: Optimizing Nucleophilic Substitution on 2,4-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 2,4-difluorobenzyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction mechanisms for nucleophilic substitution on this compound?

A1: this compound, as a benzylic halide, can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. The operative pathway is highly dependent on the specific reaction conditions.[1][2][3]

  • SN1 Mechanism: This pathway is favored by polar protic solvents (e.g., water, methanol, ethanol) which can stabilize the benzylic carbocation intermediate.[2][4][5] Weak nucleophiles also favor the SN1 route.[4] The stability of the benzyl carbocation is enhanced by resonance with the benzene ring.[2][3]

  • SN2 Mechanism: This pathway is favored by polar aprotic solvents (e.g., acetone, DMF, DMSO) and strong, unhindered nucleophiles.[4] The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon is chiral.[6][7]

Q2: How do the fluorine substituents on the benzene ring affect the reactivity of this compound?

A2: The two fluorine atoms on the benzene ring are electron-withdrawing groups. This has a dual effect:

  • Deactivation towards SN1: The electron-withdrawing nature of fluorine destabilizes the formation of the positive charge on the benzylic carbocation, thus slowing down the SN1 pathway compared to unsubstituted benzyl chloride.

  • No significant impact on SN2: The electronic effect on the SN2 transition state is less pronounced. Therefore, under conditions that favor SN2, the reaction should proceed readily.

Q3: I am observing low to no product yield. What are the potential causes and how can I troubleshoot this?

A3: Low or no yield can stem from several factors. Consider the following troubleshooting steps:

  • Inappropriate Solvent: Ensure your solvent choice aligns with the intended mechanism. For SN2 reactions with strong nucleophiles, use polar aprotic solvents like THF, acetonitrile, or DMF. For SN1 reactions with weak nucleophiles, polar protic solvents like water, ethanol, or methanol are suitable.[4][8]

  • Weak Nucleophile/Base: If you are targeting an SN2 reaction, ensure your nucleophile is sufficiently strong. Thiolates, for instance, are excellent nucleophiles for SN2 reactions.[9] If your nucleophile is also a strong base, elimination (E2) can become a competing side reaction, especially at higher temperatures.[4][10]

  • Poor Leaving Group Activation: While chloride is a good leaving group, its departure can be facilitated. However, for a primary benzylic halide, this is generally not an issue.

  • Reaction Temperature: Higher temperatures can favor elimination reactions over substitution.[4][10] If you are observing elimination byproducts, consider running the reaction at a lower temperature.

  • Moisture Contamination: Ensure all reagents and glassware are dry, especially when using moisture-sensitive reagents or anhydrous reaction conditions.

Q4: I am seeing multiple products in my reaction mixture. What are the likely side reactions?

A4: Common side reactions include:

  • Elimination (E2): This is a significant competing reaction, especially when using a strong, sterically hindered base. Higher temperatures also favor elimination.[4][10] To minimize this, use a strong, non-bulky nucleophile and maintain a moderate reaction temperature.

  • Over-alkylation (for amine nucleophiles): Primary and secondary amines can undergo multiple alkylations. Using a large excess of the amine can help to favor the mono-alkylated product.

  • Reaction with Solvent: In solvolysis reactions (e.g., in water or ethanol), the solvent itself can act as the nucleophile, leading to the formation of 2,4-difluorobenzyl alcohol or the corresponding ether.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction Incorrect solvent choice.For SN2, use polar aprotic solvents (DMF, DMSO, Acetonitrile). For SN1, use polar protic solvents (Water, Ethanol, Methanol).[4][8]
Weak nucleophile.For SN2, use a strong nucleophile (e.g., RS⁻, CN⁻, I⁻). Consider using a salt of the nucleophile to increase its concentration.
Low reaction temperature.Gradually increase the temperature while monitoring for side product formation.
Deactivated substrate (less likely for this substrate).
Formation of Elimination Product (Alkene) Strong, bulky base used as nucleophile.Use a strong but less sterically hindered nucleophile.
High reaction temperature.Lower the reaction temperature.[4]
Formation of Multiple Substitution Products Over-alkylation of amine nucleophile.Use a large excess of the amine nucleophile.
Competing reaction with solvent (solvolysis).Use a non-nucleophilic solvent or use the nucleophilic solvent as the primary reagent.
Reaction is too slow Poor nucleophile/solvent combination.For SN2, ensure a strong nucleophile is used in a polar aprotic solvent.[4]
Insufficient heating.Gently warm the reaction mixture, but be mindful of promoting elimination.
Difficulty in Product Isolation Product is water-soluble.Perform an extraction with an appropriate organic solvent. Consider salting out the aqueous layer.
Product co-elutes with starting material.Optimize chromatography conditions (e.g., change solvent system, use a different stationary phase).

Experimental Protocols

General Procedure for Nucleophilic Substitution with an Amine (SN2 Conditions):

  • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or THF, ~0.1-0.5 M) is added the amine nucleophile (1.1-2.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) to scavenge the HCl byproduct.[11]

  • The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

General Procedure for Nucleophilic Substitution with a Thiol (SN2 Conditions):

  • To a solution of the thiol (1.0 eq) in a polar aprotic solvent (e.g., DMF or THF) is added a base such as sodium hydride or potassium carbonate (1.1 eq) to generate the thiolate in situ.

  • The mixture is stirred at room temperature for 15-30 minutes.

  • A solution of this compound (1.05 eq) in the same solvent is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by chromatography.

Visualizing Reaction Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the nucleophilic substitution reaction on this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Nucleophilic Substitution Start Start: Define Reaction Goal (Target Product, Desired Yield) SelectConditions Select Initial Conditions: - Nucleophile - Solvent - Temperature - Base (if needed) Start->SelectConditions RunReaction Run Initial Experiment SelectConditions->RunReaction Analyze Analyze Results: - TLC/LC-MS/NMR - Identify Products & Byproducts RunReaction->Analyze DesiredOutcome Desired Outcome? (Good Yield, High Purity) Analyze->DesiredOutcome End End: Optimized Protocol DesiredOutcome->End Yes NoReaction Issue: No/Low Conversion DesiredOutcome->NoReaction No, Low Yield SideProducts Issue: Side Products Observed (e.g., Elimination, Over-alkylation) DesiredOutcome->SideProducts No, Impure TroubleshootNR Troubleshoot: - Increase Temperature? - Stronger Nucleophile? - Change Solvent? NoReaction->TroubleshootNR TroubleshootSP Troubleshoot: - Lower Temperature? - Less Hindered Base? - Change Nucleophile/Substrate Ratio? SideProducts->TroubleshootSP TroubleshootNR->SelectConditions Modify Conditions TroubleshootSP->SelectConditions Modify Conditions

Caption: A flowchart for troubleshooting nucleophilic substitution reactions.

References

Technical Support Center: Minimizing Byproduct Formation in Reactions with 2,4-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 2,4-Difluorobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

This compound is a versatile reagent primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The most common reactions are:

  • Friedel-Crafts Alkylation: This reaction introduces the 2,4-difluorobenzyl group onto an aromatic ring.

  • Nucleophilic Substitution (SN2): This involves the displacement of the chloride ion by a nucleophile, such as an amine (N-alkylation) or an alcohol/phenol (O-alkylation).[1]

Q2: What are the major byproducts I should be aware of when using this compound?

The primary byproducts depend on the reaction type:

  • In Friedel-Crafts Alkylation:

    • Polyalkylation: Multiple additions of the 2,4-difluorobenzyl group to the aromatic substrate.[2][3] This is because the initial alkylation product can be more reactive than the starting material.[2]

    • Isomerization: Rearrangement of the carbocation intermediate can lead to the formation of structural isomers.[2]

    • Hydrolysis: Reaction with any residual water can lead to the formation of 2,4-difluorobenzyl alcohol.

  • In Nucleophilic Substitution:

    • Over-alkylation (for amines): Formation of tertiary amines or even quaternary ammonium salts when reacting with primary or secondary amines.

    • Elimination (E2) Reactions: Particularly with sterically hindered or strong bases, elimination of HCl can occur to form a styrene derivative, though this is less common for benzyl halides compared to other alkyl halides.

    • Hydrolysis: Similar to Friedel-Crafts reactions, the presence of water can lead to the formation of 2,4-difluorobenzyl alcohol.

Q3: How can I minimize the hydrolysis of this compound during my reaction?

Hydrolysis to 2,4-difluorobenzyl alcohol is a common side reaction. To minimize it:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handling reagents under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Use High-Purity Reagents: Ensure that all starting materials, especially the solvent and any added base, are free from water contamination.

Troubleshooting Guides

Issue 1: Low Yield and/or Formation of Multiple Products in Friedel-Crafts Alkylation

Low yields and the presence of multiple products in Friedel-Crafts alkylation are often due to polyalkylation and isomerization.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar excess of the aromatic substrate relative to this compound. This increases the probability of the electrophile reacting with the starting material rather than the alkylated product.

  • Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of subsequent alkylations and minimize side reactions. Start at a lower temperature (e.g., 0°C) and slowly warm as needed while monitoring the reaction progress.

  • Choice of Lewis Acid Catalyst: The strength and amount of the Lewis acid can significantly impact the reaction. While strong Lewis acids like AlCl₃ are common, they can also promote side reactions. Consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a stoichiometric amount of a weaker one.

  • Order of Addition: Adding the this compound slowly to the mixture of the aromatic substrate and Lewis acid can help maintain a low concentration of the electrophile, thus disfavoring polyalkylation.

Workflow for Troubleshooting Friedel-Crafts Alkylation

start Low Yield / Multiple Products stoichiometry Adjust Stoichiometry (Excess Aromatic Substrate) start->stoichiometry temperature Optimize Temperature (Lower Temperature) stoichiometry->temperature catalyst Change Lewis Acid (Milder Catalyst) temperature->catalyst addition Modify Order of Addition (Slow Addition of Alkyl Halide) catalyst->addition evaluation Analyze Product Mixture (GC-MS, NMR) addition->evaluation success Optimized Conditions (High Yield, Purity) evaluation->success Issue Resolved failure Further Optimization Needed evaluation->failure Issue Persists failure->stoichiometry start Phenoxide + this compound o_alkylation O-Alkylation (Kinetic Product) start->o_alkylation c_alkylation C-Alkylation (Thermodynamic Product) start->c_alkylation conditions_o Low Temperature Polar Aprotic Solvent o_alkylation->conditions_o conditions_c High Temperature c_alkylation->conditions_c

References

Purification of 2,4-Difluorobenzyl chloride derivatives by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-difluorobenzyl chloride and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities can originate from starting materials or side reactions during synthesis. These may include:

  • Unreacted 2,4-difluorotoluene.

  • Over-chlorinated species such as 2,4-difluorobenzal chloride and 2,4-difluorobenzotrichloride.

  • Benzyl alcohol derivatives formed by hydrolysis.[1]

  • Dibenzyl ether derivatives.[1]

  • Residual solvents from the reaction or work-up.

Q2: What are the main challenges when purifying this compound derivatives?

The primary challenges are similar to those for other benzyl chloride derivatives and include:

  • Lachrymatory Nature: These compounds are often strong irritants to the eyes.[1]

  • Hydrolysis: The benzyl chloride functionality is susceptible to hydrolysis, forming the corresponding benzyl alcohol, especially in the presence of water at elevated temperatures.[1]

  • Polymerization: Benzyl chlorides can polymerize, particularly at high temperatures or in the presence of acid or metal impurities.[1][2]

  • Similar Polarity of Impurities: Some impurities, like the corresponding benzyl alcohol, may have polarities close to the product, making separation by chromatography challenging.[1]

Q3: Which analytical methods are recommended for assessing the purity of this compound derivatives?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective techniques for identifying and quantifying impurities.[1]

Q4: Should I choose recrystallization or chromatography for purification?

The choice depends on the nature and quantity of the impurities, as well as the scale of the purification.

  • Recrystallization is often suitable for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubilities. It is a cost-effective and scalable method.

  • Column Chromatography is more effective for separating mixtures with multiple components or impurities with similar polarities to the product.[3] It offers finer control over separation but can be more time-consuming and expensive, especially for large-scale purifications.

Below is a decision-making workflow to help you choose the appropriate method.

Purification_Decision_Workflow Decision Workflow for Purification Method Selection start Crude Product (this compound derivative) is_solid Is the product a solid at room temperature? start->is_solid impurities_known Are the main impurities known? is_solid->impurities_known Yes chromatography Use Column Chromatography is_solid->chromatography No (Product is an oil) solubility_diff Significant solubility difference between product and impurities? impurities_known->solubility_diff Yes impurities_known->chromatography No recrystallization Attempt Recrystallization solubility_diff->recrystallization Yes solubility_diff->chromatography No analyze_purity Analyze Purity (HPLC, GC-MS) recrystallization->analyze_purity chromatography->analyze_purity

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

Recrystallization

Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize - Solution is not supersaturated.- Cooling too rapidly.- Concentrate the solution by slowly evaporating some solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]- Scratch the inside of the flask with a glass rod to induce crystallization.[3]
Oiling out - The boiling point of the solvent is too high, causing the solute to melt before dissolving.- The compound is too soluble in the chosen solvent.- Use a lower-boiling point solvent.- Use a solvent pair: dissolve the compound in a small amount of a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.
Low recovery - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent to dissolve the compound.- Cool the solution in an ice bath to minimize solubility.- Preheat the filtration funnel and flask.
Poor purity - Inefficient removal of impurities.- Co-precipitation of impurities.- Ensure slow crystal growth to allow for the formation of a pure crystal lattice.- Wash the collected crystals with a small amount of cold, fresh solvent.
Column Chromatography

Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
Poor separation (co-elution) - Inappropriate solvent system.- Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A less polar eluent may improve separation.[1]- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Tailing of spots on TLC/bands on column - Compound is too polar for the eluent.- Acidic or basic nature of the compound interacting with the silica gel.- Increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds).
Cracked or channeled column bed - Improper packing of the stationary phase.- Repack the column carefully, ensuring a uniform and bubble-free slurry.
Product degradation on the column - The compound is unstable on silica gel.- Consider using a different stationary phase, such as alumina.- Work quickly and at a lower temperature if possible.

Experimental Protocols

Protocol 1: Recrystallization of a Solid this compound Derivative
  • Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. Good single solvents will dissolve the compound when hot but not when cold. Common solvent mixtures include heptane/ethyl acetate, methanol/water, and dichloromethane/hexane.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them under vacuum.[3]

Recrystallization_Workflow Experimental Workflow for Recrystallization start Crude Solid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals under Vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for the recrystallization process.

Protocol 2: Column Chromatography of a this compound Derivative
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).[3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column to avoid air bubbles.[3]

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar solvent mixture. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.[3]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Chromatography_Workflow Experimental Workflow for Column Chromatography start Crude Mixture select_solvent Select Solvent System via TLC start->select_solvent pack_column Pack Column with Silica Gel select_solvent->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent under Reduced Pressure combine_pure->remove_solvent end Purified Product remove_solvent->end

Caption: Workflow for the column chromatography process.

References

Challenges in the scale-up of reactions involving 2,4-Difluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2,4-Difluorobenzyl chloride in chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and common issues encountered during the scale-up of reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. The 2,4-difluorobenzyl moiety it provides can enhance the metabolic stability, binding affinity, and bioavailability of target molecules.

Q2: What are the main safety concerns when handling this compound?

This compound is a corrosive and lachrymatory substance.[1][2] It can cause severe skin burns and eye damage.[1] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q3: What type of reaction is most common for this compound, and what are the typical catalysts?

The most common reaction is Friedel-Crafts alkylation, an electrophilic aromatic substitution where the 2,4-difluorobenzyl group is attached to an aromatic ring.[3][4] This reaction is typically catalyzed by strong Lewis acids such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[3][4]

Q4: Why is strict moisture control important in these reactions?

Reactions involving this compound, especially Friedel-Crafts alkylations, require anhydrous conditions. Moisture can react with the Lewis acid catalyst, deactivating it and inhibiting the reaction. It can also lead to the formation of byproducts such as 2,4-difluorobenzyl alcohol.

Troubleshooting Guide

Low Yield or Incomplete Conversion

Q: My reaction with this compound is showing low conversion to the desired product. What are the potential causes and solutions?

Potential Causes:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.

  • Insufficient Catalyst: The amount of catalyst may be insufficient for the scale of the reaction.

  • Low Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate.

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction, a common issue during scale-up.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous Lewis acid. Dry all solvents and glassware thoroughly before use.

  • Optimize Catalyst Loading: Experiment with increasing the molar ratio of the catalyst. For some reactions, a stoichiometric amount may be necessary.

  • Adjust Reaction Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or GC. Be cautious of potential side reactions at higher temperatures.

  • Improve Agitation: On a larger scale, ensure the reactor's stirring mechanism provides efficient mixing for the entire reaction volume.

Formation of Impurities and Byproducts

Q: I am observing significant amounts of byproducts in my reaction. How can I identify and minimize them?

Potential Byproducts and Their Causes:

  • Polyalkylation Products: The initial alkylated product can be more reactive than the starting material, leading to the addition of multiple 2,4-difluorobenzyl groups.[5]

  • Isomer Formation: Depending on the substrate, alkylation may occur at different positions on the aromatic ring.

  • 2,4-Difluorobenzyl Alcohol/Ether: Formed if water or alcohol is present in the reaction mixture.

  • Products of Rearrangement: While less common for benzyl halides, carbocation rearrangements can occur in some Friedel-Crafts alkylations.[6]

Solutions to Minimize Byproducts:

  • Control Stoichiometry: To reduce polyalkylation, use a large excess of the aromatic substrate relative to the this compound.[5]

  • Optimize Temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce the formation of unwanted isomers.

  • Maintain Anhydrous Conditions: As mentioned previously, rigorously excluding moisture will prevent the formation of alcohol and ether byproducts.

  • Choice of Catalyst: In some cases, a milder Lewis acid may offer better selectivity.

Challenges During Scale-Up

Q: We are moving from a lab-scale (grams) to a pilot-scale (kilograms) synthesis and are facing new challenges. What are the key considerations?

Key Scale-Up Challenges:

  • Exotherm Control: Friedel-Crafts alkylations are often exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient and increasing the risk of a thermal runaway.

  • Reagent Addition Rate: A rapid addition of reagents on a large scale can lead to a sudden, uncontrolled exotherm.

  • Mixing Efficiency: Achieving uniform mixing in a large reactor is more challenging and can impact reaction time, yield, and impurity profile.

  • Work-up and Product Isolation: Handling and quenching large volumes of reactive mixtures, as well as extracting and purifying the product, can present logistical and safety challenges.

Recommendations for Scale-Up:

  • Thermal Safety Studies: Perform calorimetric studies (e.g., using a reaction calorimeter) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) before attempting a large-scale run.

  • Controlled Addition: Add the this compound or the catalyst slowly and in a controlled manner to manage the exotherm.

  • Reactor Design: Use a reactor with adequate cooling capacity and an appropriate stirring mechanism for the scale of the reaction.

  • Develop a Robust Quenching Protocol: Design a safe and controlled quenching procedure. For instance, a slow, reverse quench into a cooled, well-stirred quenching solution.

Data Presentation

The following tables provide illustrative data on how reaction parameters and results can change during the scale-up of a hypothetical Friedel-Crafts alkylation of benzene with this compound. Note: This data is for illustrative purposes only and will vary depending on the specific reaction and conditions.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLab Scale (100 g)Pilot Scale (10 kg)Production Scale (200 kg)
Benzene:Reagent Molar Ratio 5:14:13:1
Catalyst (AlCl₃) Molar Eq. 1.11.051.0
Reaction Temperature 10-15 °C15-20 °C20-25 °C
Addition Time 30 minutes2 hours4 hours
Reaction Time 4 hours6 hours8 hours
Agitation Speed 300 RPM150 RPM100 RPM

Table 2: Illustrative Yield and Impurity Profile at Different Scales

ScaleTypical Yield (%)Desired Product Purity (%)Major Impurity (Polyalkylation) (%)
Lab Scale (100 g) 8598< 1
Pilot Scale (10 kg) 80962-3
Production Scale (200 kg) 75944-5

Experimental Protocols

Representative Lab-Scale Protocol: Alkylation of Benzene with this compound

Materials:

  • This compound (1.0 eq)

  • Anhydrous Benzene (5.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

  • Anhydrous Dichloromethane (as solvent)

  • 1M Hydrochloric Acid (for work-up)

  • Saturated Sodium Bicarbonate Solution (for work-up)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Add the anhydrous benzene to the flask.

  • Dissolve the this compound in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, let the reaction mixture warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench it by carefully adding it to a flask containing crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships relevant to the scale-up of reactions involving this compound.

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Execution cluster_2 Post-Reaction Material Procurement Material Procurement Reagent Purity Check Reagent Purity Check Material Procurement->Reagent Purity Check Solvent Drying Solvent Drying Reagent Purity Check->Solvent Drying Glassware Drying Glassware Drying Solvent Drying->Glassware Drying Inert Atmosphere Inert Atmosphere Glassware Drying->Inert Atmosphere Catalyst Addition Catalyst Addition Inert Atmosphere->Catalyst Addition Controlled Reagent Addition Controlled Reagent Addition Catalyst Addition->Controlled Reagent Addition Temperature Monitoring Temperature Monitoring Controlled Reagent Addition->Temperature Monitoring Reaction Monitoring Reaction Monitoring Temperature Monitoring->Reaction Monitoring Controlled Quenching Controlled Quenching Reaction Monitoring->Controlled Quenching Work-up & Extraction Work-up & Extraction Controlled Quenching->Work-up & Extraction Purification Purification Work-up & Extraction->Purification Final Product Analysis Final Product Analysis Purification->Final Product Analysis

Caption: A typical experimental workflow for Friedel-Crafts alkylation.

G Start Start Problem Low Yield? Start->Problem Cause1 Inactive Catalyst? Problem->Cause1 Yes Cause2 Poor Mixing? Problem->Cause2 No, check next Solution1 Use Anhydrous Reagents Cause1->Solution1 End Problem Solved Solution1->End Solution2 Increase Agitation Cause2->Solution2 Cause3 Low Temperature? Cause2->Cause3 No, check next Solution2->End Solution3 Increase Temperature Cause3->Solution3 Solution3->End

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Anhydrous Reaction Conditions for 2,4-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 2,4-Difluorobenzyl Chloride in anhydrous reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to water?

This compound (C₇H₅ClF₂) is a halogenated organic compound used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity stems from the benzylic chloride group, which is susceptible to nucleophilic attack. Water, acting as a nucleophile, can hydrolyze this compound to form 2,4-Difluorobenzyl alcohol and hydrochloric acid. This side reaction consumes the starting material, reduces product yield, and can introduce impurities that complicate purification.

Q2: What are the primary side products if my reaction is not completely anhydrous?

The primary and most common side product resulting from the presence of water is 2,4-Difluorobenzyl alcohol . This is formed through the hydrolysis of the benzyl chloride. In the presence of other nucleophiles, a mixture of products can be expected.

Q3: How can I tell if hydrolysis of this compound has occurred in my reaction?

The presence of 2,4-Difluorobenzyl alcohol as a significant impurity in your crude product, often detectable by TLC, GC-MS, or NMR, is a strong indicator of hydrolysis. Another sign can be a lower than expected yield of your desired product.

Q4: What are the essential precautions for setting up an anhydrous reaction with this compound?

To ensure a successful anhydrous reaction, the following precautions are critical:

  • Dry Glassware: All glassware should be rigorously dried, either in an oven (at >120°C overnight) or by flame-drying under a vacuum immediately before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. The water content should ideally be below 50 ppm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.

  • Proper Reagent Handling: Handle all reagents, especially hygroscopic ones, in a way that minimizes exposure to air.

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Williamson Ether Synthesis

The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common application for this compound. Low yields are frequently due to the hydrolysis of the benzyl chloride.

Symptom Possible Cause Troubleshooting Steps
Low to no yield of the desired ether.Hydrolysis of this compound: The alkoxide is consumed by reacting with water, and the benzyl chloride is hydrolyzed to the corresponding alcohol.1. Verify Anhydrous Conditions: Ensure all glassware was properly dried and cooled under an inert atmosphere. 2. Check Solvent Quality: Use a freshly opened bottle of anhydrous solvent or distill the solvent from an appropriate drying agent. 3. Proper Base Handling: If generating the alkoxide in situ using a strong base like sodium hydride (NaH), ensure the NaH is fresh and handled under inert gas.
Presence of 2,4-Difluorobenzyl alcohol in the crude product.Incomplete reaction or hydrolysis during workup: Residual this compound may hydrolyze during the aqueous workup.1. Monitor Reaction Completion: Use TLC or GC to ensure all the this compound has been consumed before quenching the reaction. 2. Careful Workup: Perform the aqueous workup at a low temperature (e.g., in an ice bath) to minimize the rate of hydrolysis of any unreacted starting material.
Formation of elimination byproducts.Steric hindrance or high reaction temperature: While less common with primary benzyl chlorides, high temperatures can favor elimination over substitution.1. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Choice of Base/Solvent: Consider the steric bulk of the alkoxide and the nature of the solvent, as these can influence the E2/SN2 competition.
Issue 2: Failure of a Grignard Reagent to React with this compound

While direct Grignard reactions with benzyl chlorides can be complex and may involve side reactions, if this is the intended transformation, failure is often due to moisture.

Symptom Possible Cause Troubleshooting Steps
No reaction, and recovery of starting materials.Quenching of the Grignard reagent: Grignard reagents are extremely strong bases and are readily destroyed by traces of water.[2]1. Absolute Anhydrous Conditions: All glassware must be flame-dried under vacuum and cooled under a stream of dry argon or nitrogen. Solvents must be rigorously dried. 2. Fresh Grignard Reagent: Use a freshly prepared or recently titrated Grignard reagent. 3. Activation of Magnesium: If preparing the Grignard reagent in situ, ensure the magnesium turnings are activated (e.g., with a crystal of iodine or 1,2-dibromoethane).
Formation of biphenyl or other coupling products.Wurtz-type coupling: This is a common side reaction with Grignard reagents and benzyl halides.1. Use of a Catalyst: Consider the use of a catalyst, such as a copper or iron salt, which can promote cross-coupling over homocoupling. 2. Inverse Addition: Add the Grignard reagent slowly to the this compound solution to maintain a low concentration of the Grignard reagent.

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction with this compound under Anhydrous Conditions

This protocol provides a general methodology for the reaction of a nucleophile (e.g., a phenoxide) with this compound.

Materials:

  • This compound

  • Nucleophile (e.g., a substituted phenol)

  • Anhydrous base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or THF)

  • Round-bottom flask, condenser, and magnetic stir bar (all oven- or flame-dried)

  • Septa and needles for inert gas and liquid transfers

  • Nitrogen or argon gas line with a bubbler

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at 125°C overnight or flame-dry under vacuum. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation:

    • If using a solid nucleophile and base, ensure they are anhydrous. If necessary, dry them in a vacuum oven.

    • If using a liquid nucleophile, ensure it is dry and transfer it via syringe.

  • Reaction Setup:

    • To the reaction flask, add the nucleophile, anhydrous base, and a magnetic stir bar under a positive flow of inert gas.

    • Add the anhydrous solvent via syringe.

    • Stir the mixture to allow for the formation of the nucleophilic species (e.g., deprotonation of a phenol).

  • Addition of this compound:

    • Slowly add this compound to the reaction mixture dropwise via a syringe at the desired reaction temperature (this may range from room temperature to reflux, depending on the nucleophile's reactivity).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous ammonium chloride solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Visualizations

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware (Oven/Flame-Dry) Assemble_Apparatus Assemble Apparatus Under Inert Gas Dry_Glassware->Assemble_Apparatus Anhydrous_Solvents Use Anhydrous Solvents Add_Reagents Add Nucleophile & Base Anhydrous_Solvents->Add_Reagents Inert_Atmosphere Prepare Inert Atmosphere (N2/Ar) Inert_Atmosphere->Assemble_Apparatus Assemble_Apparatus->Add_Reagents Add_Benzyl_Chloride Add 2,4-Difluorobenzyl Chloride Add_Reagents->Add_Benzyl_Chloride Monitor_Reaction Monitor Reaction (TLC/GC) Add_Benzyl_Chloride->Monitor_Reaction Quench_Reaction Quench Reaction Monitor_Reaction->Quench_Reaction Extraction Extraction Quench_Reaction->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification

Caption: Experimental workflow for anhydrous reactions involving this compound.

Hydrolysis_Pathway DFBC This compound Desired_Product Desired Product DFBC->Desired_Product Desired Reaction Side_Product 2,4-Difluorobenzyl alcohol (Side Product) DFBC->Side_Product Hydrolysis (Undesired) H2O Water (H₂O) Nucleophile Nucleophile

Caption: Competing reaction pathways for this compound in the presence of water.

References

Effect of temperature and solvent on the reactivity of 2,4-Difluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluorobenzyl chloride. The following information addresses common issues related to the effect of temperature and solvent on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction mechanisms for this compound?

A1: As a primary benzylic halide, this compound can undergo nucleophilic substitution via both the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. The operative pathway is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile.[1][2] The benzyl carbocation formed in a potential SN1 pathway is stabilized by resonance with the benzene ring.[2]

Q2: How does solvent polarity affect the reactivity of this compound?

A2: The choice of solvent is critical in directing the reaction mechanism and influencing the reaction rate.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can solvate both the carbocation intermediate and the leaving group, thereby favoring the SN1 pathway . These solvents can also act as nucleophiles in solvolysis reactions.

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) do not effectively solvate the leaving group but can solvate the cation. They are known to favor the SN2 pathway by increasing the effective strength of the nucleophile.

Q3: What is the general effect of temperature on reactions with this compound?

A3: Temperature significantly impacts the reaction rate and can influence the competition between substitution and elimination reactions.

  • Increasing Temperature generally increases the rate of both SN1 and SN2 reactions. However, higher temperatures tend to favor elimination (E1 and E2) over substitution reactions. For the competition between SN1 and SN2, higher temperatures can provide the necessary energy to overcome the activation barrier for the formation of the carbocation in the SN1 pathway.

  • Lower Temperatures generally favor substitution over elimination. For reactions where both SN1 and SN2 are possible, lower temperatures tend to favor the SN2 pathway.

Troubleshooting Guides

Problem 1: Low yield in a Williamson ether synthesis using this compound.

  • Potential Cause: Competition from elimination reactions (E2), especially if using a sterically hindered or strongly basic alkoxide.

  • Suggested Solutions:

    • Temperature Control: Run the reaction at a lower temperature to favor the SN2 substitution over the E2 elimination.

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the alkoxide for the SN2 reaction.

    • Base Selection: If preparing the alkoxide in situ, use a non-hindered base.

Problem 2: The reaction is proceeding too slowly.

  • Potential Cause: The reaction conditions may not be optimal for the desired mechanism.

  • Suggested Solutions:

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

    • Solvent Optimization: If an SN2 reaction is desired, ensure a polar aprotic solvent is used. For SN1, a more polar protic solvent could accelerate the reaction.

    • Nucleophile Concentration: For an SN2 reaction, increasing the concentration of the nucleophile will increase the reaction rate.

Problem 3: Formation of multiple products (e.g., a mixture of substitution and elimination products).

  • Potential Cause: The reaction conditions are allowing for competing reaction pathways.

  • Suggested Solutions:

    • To favor SN2 substitution , use a high concentration of a good, non-bulky nucleophile in a polar aprotic solvent at a moderate temperature.

    • To favor SN1 substitution , use a weak nucleophile (which can also be the polar protic solvent) and a moderate temperature.

    • To minimize elimination , use a less basic nucleophile and lower reaction temperatures.

Data Presentation

Table 1: Effect of Solvent on Reaction Pathway

Solvent TypePredominant MechanismRationale
Polar Protic (e.g., H₂O, EtOH, MeOH)SN1Stabilizes the carbocation intermediate and the leaving group.
Polar Aprotic (e.g., Acetone, DMF, DMSO)SN2Enhances nucleophile strength by not solvating the nucleophile as strongly.

Table 2: Effect of Temperature on Reaction Outcome

TemperatureEffect on RateEffect on Substitution vs. Elimination
High Increases reaction rateFavors elimination over substitution
Low Decreases reaction rateFavors substitution over elimination

Experimental Protocols

General Protocol for Nucleophilic Substitution (Illustrative Example: Williamson Ether Synthesis)

This protocol is a general guideline and may require optimization for specific substrates and desired products.

  • Alkoxide Formation (if necessary):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the desired alcohol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF).

    • Cool the solution in an ice bath (0 °C).

    • Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete deprotonation.

  • Substitution Reaction:

    • Cool the freshly prepared alkoxide solution back to 0 °C.

    • Slowly add this compound (1.0 eq.) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by an appropriate technique (e.g., TLC or GC). Gentle heating may be required to drive the reaction to completion.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture in an ice bath and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Williamson Ether Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start alkoxide Alkoxide Formation (Alcohol + Base in Anhydrous Solvent) start->alkoxide addition Add this compound alkoxide->addition stir Stir at Controlled Temperature (Monitor by TLC/GC) addition->stir quench Quench Reaction stir->quench extract Aqueous Work-up & Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify end Final Product purify->end

Caption: Workflow for Williamson Ether Synthesis.

reaction_pathways Influence of Solvent and Temperature on Reaction Pathways cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway reagents This compound + Nucleophile sn2_conditions Polar Aprotic Solvent Low Temperature reagents->sn2_conditions Favored by sn1_conditions Polar Protic Solvent High Temperature reagents->sn1_conditions Favored by sn2_product Substitution Product (Inversion of Stereochemistry) sn2_conditions->sn2_product sn1_intermediate Carbocation Intermediate sn1_conditions->sn1_intermediate sn1_product Substitution Product (Racemization) sn1_intermediate->sn1_product

Caption: Solvent and Temperature Effects on Pathways.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2,4-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals utilizing 2,4-Difluorobenzyl chloride in cross-coupling reactions. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges and provide recommendations for catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound as a substrate in cross-coupling reactions?

A1: this compound presents a unique set of challenges. As an electron-deficient benzyl chloride, the C(sp³)–Cl bond is activated towards oxidative addition. However, this electron deficiency can also influence side reactions. Key challenges include:

  • Catalyst Selection: Requires a highly active catalyst system to ensure efficient oxidative addition, which is often the rate-limiting step.

  • Side Reactions: Prone to side reactions such as hydrodehalogenation (reduction of the C-Cl bond) and homocoupling of the nucleophilic partner.

  • Ligand Sensitivity: The success of the coupling is highly dependent on the choice of phosphine ligand or N-heterocyclic carbene (NHC) to stabilize the palladium center and promote the desired reductive elimination.

Q2: Which catalyst systems are generally recommended for C-C bond formation (e.g., Suzuki, Negishi) with this compound?

A2: For C(sp³)–C(sp²) bond formation, palladium-based catalysts are most common.

  • Palladium Precatalysts: Air- and moisture-stable precatalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G3, SPhos Pd G3), are highly recommended. These catalysts readily generate the active monoligated Pd(0) species in solution, which is crucial for efficient oxidative addition.

  • Ligands: Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They accelerate both the oxidative addition and the final reductive elimination step while minimizing side reactions like β-hydride elimination.

  • Nickel Catalysts: For certain applications, particularly with organozinc reagents (Negishi coupling), nickel catalysts can be highly effective and offer a more cost-effective alternative to palladium.

Q3: What are the best practices for C-N bond formation (Buchwald-Hartwig amination) with this substrate?

A3: For Buchwald-Hartwig amination, palladium catalysis is the standard method.

  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized bulky phosphine ligand is effective. Modern, well-defined palladium precatalysts incorporating ligands like BrettPhos or RuPhos are often more reliable.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used depending on the amine's properties.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard.

Q4: How can I minimize homocoupling of my boronic acid or organometallic reagent?

A4: Homocoupling is a common side reaction, particularly in Suzuki and Negishi couplings. To minimize it:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can promote oxidative homocoupling.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can lead to catalyst decomposition and promote side reactions.

  • Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nucleophilic coupling partner. A large excess can sometimes increase homocoupling.

  • Ligand Choice: Use bulky, electron-rich ligands that favor the cross-coupling pathway over the homocoupling pathway.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst• Use a fresh batch of catalyst or a reliable precatalyst. • Ensure strict anaerobic conditions to prevent catalyst oxidation.
2. Inefficient Oxidative Addition• Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand like XPhos or SPhos). • Consider a nickel-based catalyst system, which can be more effective for C-Cl bond activation.
3. Poorly Soluble Base• For bases like K₃PO₄ or K₂CO₃, ensure they are finely powdered and vigorously stirred. • Consider switching to a more soluble base like Cs₂CO₃ or an alkoxide base (NaOt-Bu).
Significant Hydrodehalogenation 1. Presence of a Hydrogen Source• Use rigorously dried solvents and reagents. • The amine or other reagents may act as a hydrogen source, particularly at high temperatures.
2. Unfavorable Ligand• Select a ligand that promotes reductive elimination faster than competing pathways. Bulky biaryl phosphines are generally effective.
Formation of Homocoupling Product 1. Oxygen in the Reaction• Degas solvents thoroughly (e.g., by freeze-pump-thaw cycles or sparging with argon). • Maintain a positive pressure of an inert gas throughout the reaction.
2. Catalyst Degradation• Catalyst decomposition can lead to palladium black, which promotes homocoupling. Use a more stable precatalyst or a ligand that protects the Pd(0) center.
Reaction Stalls 1. Catalyst Inhibition• The product or starting materials may coordinate to the palladium center and inhibit catalysis. Try a higher catalyst loading or a different ligand.
2. Base Decomposition• Strong bases like NaOt-Bu can decompose at very high temperatures over long reaction times. Monitor the reaction and avoid excessive heating.

Catalyst and Ligand Selection Data

The selection of the appropriate catalyst and ligand is paramount for a successful cross-coupling reaction. The tables below provide a summary of catalyst systems commonly used for reactions involving benzylic chlorides.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Benzylic Chlorides

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield Range
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-100Good to Excellent
PdCl₂(dppf)NoneCs₂CO₃THF/H₂O70-90Moderate to Good[1]
Pd₂(dba)₃XPhosK₂CO₃Dioxane/H₂O90-110Good to Excellent
XPhos Pd G3NoneK₃PO₄t-Amyl Alcohol100-120Excellent

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Benzylic Chlorides

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield Range
Pd(OAc)₂RuPhosNaOt-BuToluene80-110Good to Excellent[2]
Pd₂(dba)₃BrettPhosLHMDSDioxane80-100Good to Excellent
RuPhos Pd G3NoneK₃PO₄t-BuOH100-110Excellent
[Pd(allyl)Cl]₂XPhosNaOt-BuToluene80-100Very Good[3]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the palladium-catalyzed coupling of this compound with an arylboronic acid.

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2-1.5 equiv.)

    • Palladium Precatalyst (e.g., SPhos Pd G3, 1-2 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

    • Solvent (e.g., Toluene/H₂O 10:1, or Dioxane)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the palladium precatalyst and this compound to the flask under a positive flow of inert gas.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N coupling of this compound with a primary or secondary amine.

  • Materials:

    • This compound (1.0 equiv.)

    • Amine (1.2 equiv.)

    • Palladium Source (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., NaOt-Bu, 1.5-2.0 equiv.)

    • Anhydrous Solvent (e.g., Toluene)

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to an oven-dried Schlenk tube.

    • Add the anhydrous solvent and stir the mixture at room temperature for 5-10 minutes.

    • Add the amine, followed by the this compound.

    • Seal the Schlenk tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualized Workflows and Decision Guides

Caption: General workflow for a typical cross-coupling experiment.

Caption: Decision tree for initial catalyst system selection.

Caption: A logical flowchart for troubleshooting failed reactions.

References

Removal of unreacted 2,4-Difluorobenzyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 2,4-Difluorobenzyl chloride from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The primary methods for removing unreacted this compound involve quenching the reaction to hydrolyze the reactive benzyl chloride, followed by an aqueous workup to separate the resulting water-soluble byproducts. Other common purification techniques include column chromatography and distillation.

Q2: What are the hydrolysis products of this compound?

A2: this compound hydrolyzes to form 2,4-difluorobenzyl alcohol. Under certain oxidative conditions, 2,4-difluorobenzoic acid could also be formed. The benzoic acid derivative is highly soluble in water, especially under basic conditions, facilitating its removal through aqueous extraction.[1][2]

Q3: Why is it important to remove unreacted this compound?

A3: Unreacted this compound is a reactive electrophile that can interfere with subsequent reaction steps, complicate product purification, and lead to the formation of impurities. Its removal is crucial for obtaining a pure final product.

Q4: Can I use a scavenger resin to remove excess this compound?

A4: Yes, scavenger resins with nucleophilic functional groups (e.g., amine-based resins) can be effective for removing electrophilic reagents like this compound. The resin-bound byproduct can then be easily removed by filtration.

Troubleshooting Guide

Issue Possible Cause Solution
Product is still contaminated with this compound after aqueous workup. Incomplete quenching of the benzyl chloride.- Ensure the quenching agent (e.g., water or aqueous base) is added in sufficient excess. - Increase the stirring time after quenching to ensure complete hydrolysis. - Perform the quenching at a slightly elevated temperature (if the product is stable) to increase the rate of hydrolysis.[2][3]
Inefficient extraction of the hydrolyzed byproducts.- Adjust the pH of the aqueous layer to be basic (pH > 8) to ensure the deprotonation and solubilization of any 2,4-difluorobenzoic acid. - Increase the number of aqueous washes. - Use a brine wash as the final aqueous wash to reduce the solubility of organic compounds in the aqueous layer.
Formation of an emulsion during extractive workup. The solvent system or high concentration of salts may be causing the emulsion.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period to allow for layer separation. - If the emulsion persists, filter the mixture through a pad of Celite.
The desired product is lost during the aqueous workup. The product may have some water solubility.- Reduce the number of aqueous washes. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - Use a more nonpolar extraction solvent if your product's polarity allows.
Poor separation during column chromatography. The chosen eluent system is not optimal.- Adjust the polarity of the eluent. For normal-phase silica gel chromatography, a less polar eluent (e.g., a higher ratio of hexanes to ethyl acetate) will increase the retention time of the components and may improve separation. - Ensure the column is packed properly to avoid channeling.

Data Presentation: Comparison of Removal Methods

The following table summarizes the typical efficiencies of different methods for the removal of unreacted this compound. The values presented are illustrative and can vary depending on the specific reaction conditions and the properties of the desired product.

Method Typical Purity of Final Product Typical Recovery of Desired Product Scale Advantages Disadvantages
Quenching & Extractive Workup >95%85-95%Lab to PilotSimple, cost-effective, scalable.May not be sufficient for removing all impurities; potential for emulsion formation.
Column Chromatography >99%70-90%LabHigh purity achievable; good for separating close-eluting impurities.Can be time-consuming and solvent-intensive; may have lower recovery.
Distillation >98%80-95%Lab to IndustrialEffective for thermally stable and volatile compounds; scalable.Requires the product to be thermally stable and have a significantly different boiling point from the impurity.[4]
Scavenger Resins >98%>90%LabHigh selectivity; simple filtration-based removal of byproducts.Cost of the resin can be high; may not be suitable for large-scale reactions.

Experimental Protocols

Protocol 1: Quenching and Extractive Workup

This protocol describes a general method for the removal of unreacted this compound by hydrolysis and subsequent liquid-liquid extraction.

1. Quenching: a. Once the primary reaction is complete, cool the reaction mixture to 0-5 °C using an ice bath. b. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. The addition should be done cautiously as it may be exothermic and could cause gas evolution if acidic byproducts are present. c. Continue stirring at room temperature for 1-2 hours to ensure complete hydrolysis of the unreacted this compound.

2. Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). c. Shake the funnel vigorously, venting frequently to release any pressure. d. Allow the layers to separate and drain the organic layer. e. Wash the organic layer sequentially with: i. Saturated aqueous NaHCO₃ solution (2 x volume of organic layer). ii. Water (1 x volume of organic layer). iii. Brine (saturated aqueous NaCl solution) (1 x volume of organic layer). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). g. Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for the purification of the crude product obtained after an initial workup.

1. Slurry Preparation: a. In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate).

2. Column Packing: a. Pack a chromatography column with the silica gel slurry. b. Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. b. Carefully load the sample onto the top of the column.

4. Elution: a. Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC). b. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

5. Product Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization

Removal_Workflow start Reaction Mixture (Product + Unreacted This compound) quench Quenching (e.g., aq. NaHCO3) start->quench Step 1 extract Extractive Workup (Organic Solvent/Water) quench->extract Step 2 separate Phase Separation extract->separate org_layer Organic Layer (Product + Solvent) separate->org_layer aq_layer Aqueous Layer (Hydrolyzed Byproducts) separate->aq_layer dry Drying (e.g., Na2SO4) org_layer->dry Step 3 waste Aqueous Waste aq_layer->waste evap Solvent Evaporation dry->evap Step 4 crude Crude Product evap->crude chrom Column Chromatography crude->chrom Optional Purification pure Pure Product crude->pure If Sufficiently Pure chrom->pure

Caption: Workflow for the removal of unreacted this compound.

Troubleshooting_Logic start Impure Product after Workup check_quench Contaminant is this compound? Yes No start->check_quench incomplete_quench Incomplete Quenching/ Hydrolysis check_quench:f1->incomplete_quench Likely Cause inefficient_extraction Inefficient Extraction check_quench:f1->inefficient_extraction Possible Cause other_impurity Other Reaction Byproduct check_quench:f2->other_impurity solution_quench Increase Quenching Time/ Reagent incomplete_quench->solution_quench Solution solution_extract Adjust pH, Increase Washes inefficient_extraction->solution_extract Solution solution_chrom Purify by Column Chromatography other_impurity->solution_chrom

Caption: Troubleshooting logic for product contamination.

References

Validation & Comparative

Structural Confirmation of 2,4-Difluorobenzyl Chloride: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural elucidation of 2,4-Difluorobenzyl chloride utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally similar compounds, detailed experimental protocols, and a logical workflow for spectral interpretation.

For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of starting materials and intermediates is paramount. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This guide focuses on the comprehensive ¹H and ¹³C NMR analysis for the structural confirmation of this compound, offering a comparative approach for enhanced confidence in spectral assignments.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
CH₂~ 4.6 - 4.8Singlet-
Ar-H (H-6)~ 7.3 - 7.5Triplet of doubletsJ(H-F) ≈ 8-9, J(H-H) ≈ 8-9
Ar-H (H-3)~ 6.8 - 7.0Triplet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
Ar-H (H-5)~ 6.7 - 6.9Doublet of doubletsJ(H-H) ≈ 8-9, J(H-F) ≈ 2-3

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
CH₂~ 40 - 45Singlet-
C-1~ 125 - 130DoubletJ(C-F) ≈ 5-10
C-2~ 160 - 165Doublet of doublets¹J(C-F) ≈ 245-255, ²J(C-F) ≈ 12-18
C-3~ 110 - 115Doublet²J(C-F) ≈ 20-25
C-4~ 162 - 167Doublet of doublets¹J(C-F) ≈ 250-260, ²J(C-F) ≈ 12-18
C-5~ 103 - 108Doublet²J(C-F) ≈ 25-30
C-6~ 130 - 135Doublet³J(C-F) ≈ 5-10

Comparative Analysis with Alternative Structures

To confidently confirm the structure of this compound, it is essential to compare its predicted NMR data with that of its isomers and other related compounds.

  • 2,5-Difluorobenzyl chloride: The aromatic region of the ¹H NMR spectrum would show a different splitting pattern. Specifically, one would expect to see three distinct aromatic signals, each appearing as a doublet of doublets of doublets due to coupling with two fluorine atoms and two other protons.

  • 3,4-Difluorobenzyl chloride: The aromatic region would also exhibit a different pattern, likely with one doublet, one doublet of doublets, and one multiplet.

  • 2,4-Dichlorobenzyl chloride: The absence of fluorine would lead to a simpler ¹³C NMR spectrum without the characteristic large C-F coupling constants. The ¹H NMR chemical shifts of the aromatic protons would also be different due to the different electronic effects of chlorine compared to fluorine.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of organic compounds.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
  • Spectral Width: Approximately 16 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay: 1-2 seconds.
  • Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  • Spectral Width: Approximately 240 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

5. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.
  • Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR data.

Structural_Confirmation_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_interpretation Interpretation & Confirmation SamplePrep Sample Preparation (Dissolve in CDCl3 with TMS) H1_NMR 1H NMR Acquisition SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition SamplePrep->C13_NMR Analyze_H1 Analyze 1H Spectrum - Chemical Shifts - Multiplicities - Integration H1_NMR->Analyze_H1 Analyze_C13 Analyze 13C Spectrum - Chemical Shifts - C-F Couplings C13_NMR->Analyze_C13 Assign_Signals Assign Signals to Protons and Carbons Analyze_H1->Assign_Signals Analyze_C13->Assign_Signals Compare_Data Compare with Predicted Data and Alternative Structures Assign_Signals->Compare_Data Structure_Confirmation Structural Confirmation of This compound Compare_Data->Structure_Confirmation

Caption: Logical workflow for the structural confirmation of this compound.

This comprehensive approach, combining predictive data, comparative analysis, a robust experimental protocol, and a clear logical workflow, enables researchers to confidently confirm the structure of this compound, ensuring the integrity of their subsequent research and development activities.

Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a powerful analytical technique for elucidating these structures by detailing their fragmentation patterns upon ionization. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Difluorobenzyl chloride, benchmarked against its non-fluorinated analog, Benzyl chloride, and the mono-fluorinated counterpart, 4-Fluorobenzyl chloride.

The introduction of fluorine atoms into a molecule can significantly alter its chemical properties and, consequently, its fragmentation behavior in a mass spectrometer. By comparing the mass spectrum of this compound with related, simpler structures, we can gain valuable insights into the influence of fluorine substitution on bond stabilities and rearrangement pathways. This information is critical for the unambiguous identification of these compounds in complex matrices and for understanding their chemical reactivity.

Comparative Fragmentation Data

The following table summarizes the key mass-to-charge ratio (m/z) peaks and their relative intensities for this compound and its selected alternatives. The data for Benzyl chloride and 4-Fluorobenzyl chloride are sourced from the NIST Mass Spectrometry Data Center, while the fragmentation pattern for this compound is predicted based on established fragmentation principles and analysis of related structures.

m/z Proposed Fragment Ion This compound (Predicted) Benzyl chloride 4-Fluorobenzyl chloride
164 [M+2]⁺•Low--
162 [M]⁺•Moderate--
144 ---Moderate
127 [M-Cl]⁺Base Peak -Base Peak
126 --Moderate-
109 [C7H6F]⁺--High
91 [C7H7]⁺-Base Peak -
77 [C6H5]⁺LowHighLow

Deciphering the Fragmentation Pathways

The fragmentation of benzyl chlorides under electron ionization typically initiates with the formation of a molecular ion (M⁺•). The subsequent fragmentation is heavily influenced by the stability of the resulting carbocations.

For This compound , the most probable fragmentation pathway involves the loss of a chlorine radical to form the highly stable 2,4-difluorobenzyl cation at m/z 127. This cation is resonance-stabilized, and its formation is expected to be the dominant fragmentation route, leading to the base peak. Further fragmentation is less likely due to the stability of this ion.

In contrast, Benzyl chloride readily loses a chlorine atom to form the benzyl cation at m/z 91, which is also highly resonance-stabilized and represents the base peak in its spectrum. Subsequent loss of acetylene can lead to the formation of the phenyl cation at m/z 77.[1][2]

4-Fluorobenzyl chloride follows a similar pattern, with the primary fragmentation being the loss of chlorine to produce the 4-fluorobenzyl cation at m/z 109. This fragment is also the base peak, indicating its significant stability.

The following diagram illustrates the predicted primary fragmentation pathway for this compound.

fragmentation_pathway M [C7H5F2Cl]⁺• m/z = 162 F1 [C7H5F2]⁺ m/z = 127 M->F1 - Cl•

Predicted fragmentation of this compound.

Experimental Protocols

The mass spectra for the comparative compounds were obtained using Electron Ionization Mass Spectrometry (EI-MS). A typical protocol for such an analysis is outlined below.

Instrumentation:

  • Mass Spectrometer: A magnetic sector or quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI) source.

  • Inlet System: Gas chromatography (GC) or direct insertion probe.

Experimental Conditions:

  • Ionization Energy: 70 eV.[3][4][5]

  • Source Temperature: 200-250 °C.

  • Inlet Temperature (if GC): 250 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: The sample is typically dissolved in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL. A small volume (e.g., 1 µL) is then injected into the instrument.

This standardized set of conditions ensures the reproducibility of fragmentation patterns and allows for comparison across different instruments and laboratories. The high energy of the electron beam (70 eV) provides sufficient energy to induce fragmentation and generate a characteristic mass spectrum.[3][4][5]

References

Purity Assessment of 2,4-Difluorobenzyl Chloride: A Comparative Guide to GC-MS and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is paramount. 2,4-Difluorobenzyl chloride, a key building block in the production of various pharmaceuticals, requires rigorous purity assessment to ensure the quality and safety of the final product. This guide provides a comparative overview of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound. We present hypothetical, yet representative, experimental data and detailed protocols to illustrate the strengths and applications of each method.

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase, followed by mass-based detection.Separation of compounds in a liquid phase based on their interactions with a stationary phase, typically with UV detection.
Ideal for Volatile and semi-volatile thermally stable compounds. Excellent for identifying unknown impurities through mass spectral libraries.A wide range of compounds, including those that are non-volatile or thermally labile. Well-suited for routine purity checks and quantification.
Sample Volatility RequiredNot required
Thermal Stability RequiredNot required
Sensitivity Generally very high, especially with selected ion monitoring (SIM).Good, dependent on the chromophore of the analyte and detector used.
Impurity Identification Excellent, through fragmentation patterns and library matching.Limited to comparison with known standards unless coupled with a mass spectrometer (LC-MS).
Common Impurities Starting materials (e.g., 2,4-difluorotoluene), over-chlorinated byproducts, and residual solvents.Isomeric impurities, degradation products, and non-volatile residues.

Experimental Data Summary

The following tables present representative data for the purity analysis of a hypothetical batch of this compound using GC-MS and HPLC.

Table 1: Representative GC-MS Purity Analysis of this compound

Peak No.Retention Time (min)Compound NamePeak Area (%)Identification
14.58Residual Solvent (Toluene)0.05Mass Spectrum Match
28.212,4-Difluorotoluene0.15Mass Spectrum Match
310.55This compound 99.70 Mass Spectrum Match
412.34Dichlorinated Impurity0.10Mass Spectrum Match

Table 2: Representative HPLC Purity Analysis of this compound

Peak No.Retention Time (min)Compound NamePeak Area (%)Identification
12.89Early Eluting Impurity0.08By Relative Retention Time
25.12This compound 99.85 Reference Standard
36.45Isomeric Impurity0.07By Relative Retention Time

Experimental Protocols

Below are detailed methodologies for the GC-MS and HPLC analysis of this compound. These protocols are based on established methods for similar halogenated aromatic compounds and can be adapted and optimized for specific laboratory conditions.

GC-MS Protocol

This method is adapted from the analysis of structurally related halogenated toluene derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent such as methanol or dichloromethane to a concentration of 5 mg/mL.

  • Vortex the solution until fully dissolved.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a 20:1 split ratio.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

HPLC Protocol

This protocol is based on methods for the analysis of benzyl chloride and related aromatic compounds.[1]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 100 mL of the mobile phase (Acetonitrile:Water) to a concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) or UV detector at 220 nm.

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 50% to 90% B

    • 15-20 min: Hold at 90% B

    • 20-21 min: 90% to 50% B

    • 21-25 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical considerations for choosing between GC-MS and HPLC.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis sp1 Weigh Sample sp2 Dissolve in Solvent sp1->sp2 sp3 Filter (HPLC) sp2->sp3 For HPLC gcms1 Inject Sample sp2->gcms1 For GC-MS hplc1 Inject Sample sp3->hplc1 For HPLC gcms2 Separation in GC Column gcms1->gcms2 gcms3 Ionization & Mass Analysis gcms2->gcms3 da1 Chromatogram Generation gcms3->da1 hplc2 Separation in HPLC Column hplc1->hplc2 hplc3 UV/PDA Detection hplc2->hplc3 hplc3->da1 da2 Peak Integration & Purity Calculation da1->da2 da3 Impurity Identification da2->da3

Figure 1: Experimental workflow for purity assessment.

decision_logic start Purity Assessment of This compound volatility Is the analyte volatile & thermally stable? start->volatility unknown_impurities Need to identify unknown impurities? volatility->unknown_impurities Yes hplc HPLC volatility->hplc No routine_qc Routine QC with known impurities? unknown_impurities->routine_qc No gcms GC-MS unknown_impurities->gcms Yes routine_qc->gcms No routine_qc->hplc Yes

Figure 2: Logic for selecting between GC-MS and HPLC.

Conclusion

Both GC-MS and HPLC are highly effective techniques for the purity assessment of this compound, each offering distinct advantages. GC-MS excels in the identification of volatile and semi-volatile impurities due to its mass spectrometric detection, making it an invaluable tool during process development and for troubleshooting. HPLC, on the other hand, is a robust and versatile method for routine quality control, capable of analyzing a broader range of potential impurities without the requirement of volatility and thermal stability. The choice between these two methods will ultimately depend on the specific analytical needs, the nature of the expected impurities, and the stage of drug development. For comprehensive characterization, the use of both techniques is often recommended.

References

A Comparative Guide to the Structural Elucidation of 2,4-Difluorobenzyl Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. In the realm of fluorinated organic compounds, which are of significant interest in medicinal chemistry and materials science, techniques that provide unambiguous structural data are invaluable. This guide offers an objective comparison of single-crystal X-ray crystallography for the structural elucidation of 2,4-difluorobenzyl derivatives, with a comparative look at Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray crystallography provides a detailed map of electron density within a crystal, yielding a precise three-dimensional model of a molecule in the solid state. This technique is unparalleled in its ability to determine atomic coordinates, bond lengths, and bond angles with high precision. In contrast, NMR spectroscopy probes the chemical environment of nuclei in solution, offering insights into the connectivity and spatial relationships of atoms in a more dynamic state. The synergy of these two techniques can provide a comprehensive understanding of a molecule's structure and conformational flexibility.

Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy

While both techniques are powerful tools for structural elucidation, they offer different and complementary information. The choice between them often depends on the nature of the sample and the specific questions being addressed.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, through-space atomic relationships (NOE), dynamic processes, solution-state conformation
Key Advantage Unambiguous determination of absolute stereochemistry and detailed molecular geometry.Can be performed on any soluble compound, provides information on molecular dynamics.
Main Limitation Requires the growth of high-quality single crystals, which can be a significant challenge.Provides an averaged structure in solution; interpretation can be complex for large molecules.

A key advantage of employing both methods is the ability to compare the solid-state conformation (from X-ray crystallography) with the solution-phase structure (from NMR), which can reveal crucial information about intermolecular interactions and molecular flexibility.[1]

Crystallographic Data for 2,4-Difluorobenzoyl and Related Derivatives

The following table summarizes key crystallographic parameters for derivatives containing the 2,4-difluoro-substituted phenyl moiety, illustrating the type of data obtained from X-ray diffraction experiments.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2,4-Difluorobenzoyl chlorideC₇H₃ClF₂OMonoclinicP 1 21/n 13.828914.522012.252795.836[2]
N-(2,4-Difluorophenyl)-2-fluorobenzamideC₁₃H₈F₃NOMonoclinicPn----[3]
Benzyl N-(3-chloro-4-fluorophenyl)carbamateC₁₄H₁₁ClFNO₂OrthorhombicP bca10.46959.034628.36190[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of substituted benzyl chlorides and the subsequent structural analysis by X-ray crystallography.

Synthesis of Substituted Benzyl Chlorides

Substituted benzyl chlorides can be synthesized through various methods, including the direct chlorination of substituted toluenes or the conversion of substituted benzyl alcohols.[5]

Conversion of a Substituted Benzyl Alcohol to Benzyl Chloride: [5]

  • Dissolve the substituted benzyl alcohol (e.g., 3-methoxybenzyl alcohol, 2.0 mmol) and triethylamine (2.4 mmol) in dichloromethane (DCM, 7 mL).

  • Slowly add thionyl chloride (3.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion, quench the reaction and purify the product to yield the corresponding substituted benzyl chloride.

Single-Crystal X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction involves several key stages.[6]

1. Crystallization: The primary and often most challenging step is growing a single crystal of sufficient quality. For compounds like 2,4-difluorobenzyl derivatives, this is typically achieved by the slow evaporation of a saturated solution.

  • Procedure: Dissolve the purified compound in a suitable solvent (e.g., chloroform, ethanol) to create a saturated solution. Allow the solvent to evaporate slowly at a constant temperature.[1]

2. Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Instrumentation: An X-ray diffractometer equipped with a detector (e.g., CCD) is used.

  • X-ray Source: Monochromatic X-rays, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), are used.[1][7]

  • Procedure: The crystal is mounted and cooled to a low temperature (e.g., -150 °C) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded.[1]

3. Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure.

  • Software: Programs such as SHELXS and SHELXL are commonly used.

  • Procedure: The diffraction data is used to determine the unit cell dimensions and space group. Direct methods are typically used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined using a least-squares method.[1]

Visualizing the Workflow and Molecular Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation start Substituted Benzyl Alcohol synthesis Chlorination (e.g., with SOCl2) start->synthesis Reagents product Crude 2,4-Difluorobenzyl Chloride Derivative synthesis->product purification Purification (e.g., Chromatography) product->purification crystal Single Crystal Growth purification->crystal xray X-ray Diffraction Data Collection crystal->xray refinement Structure Solution & Refinement xray->refinement structure Final 3D Structure (CIF file) refinement->structure

Caption: Experimental workflow for the synthesis and structural elucidation of a 2,4-difluorobenzyl chloride derivative.

cluster_main Structural Analysis Techniques cluster_xray_props Properties from X-ray cluster_nmr_props Properties from NMR xray X-ray Crystallography bond_lengths Bond Lengths xray->bond_lengths bond_angles Bond Angles xray->bond_angles conformation Solid-State Conformation xray->conformation packing Crystal Packing xray->packing nmr NMR Spectroscopy connectivity Atom Connectivity nmr->connectivity solution_conformation Solution-State Conformation nmr->solution_conformation dynamics Molecular Dynamics nmr->dynamics comparison Complementary Structural Information conformation->comparison solution_conformation->comparison

Caption: Complementary information obtained from X-ray crystallography and NMR spectroscopy for structural analysis.

References

Comparative Reactivity Analysis: 2,4-Difluorobenzyl Chloride vs. 2,4-Dichlorobenzyl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of 2,4-Difluorobenzyl chloride and 2,4-Dichlorobenzyl chloride, two key intermediates in the synthesis of pharmaceuticals and agrochemicals. The reactivity of these compounds in nucleophilic substitution reactions is a critical factor in synthetic route design and process optimization. This document synthesizes theoretical principles and available experimental data to offer a comparative analysis of their performance.

Executive Summary

In nucleophilic substitution reactions, which can proceed through either an Sₙ1 (unimolecular) or Sₙ2 (bimolecular) mechanism, the electronic nature of the substituents on the aromatic ring plays a pivotal role. The relative reactivity of this compound and 2,4-dichlorobenzyl chloride is governed by the interplay of the inductive and resonance effects of the halogen atoms.

Theoretical Framework: Electronic Effects of Fluoro vs. Chloro Substituents

The reactivity of benzyl chlorides is largely dictated by the stability of the transition state. In an Sₙ1 reaction, this involves the formation of a benzylic carbocation intermediate, while in an Sₙ2 reaction, it involves a pentacoordinate transition state.

  • Inductive Effect (-I): Both fluorine and chlorine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect destabilizes the formation of a positive charge on the benzylic carbon, which would slow down an Sₙ1 reaction. Fluorine is more electronegative than chlorine, and therefore has a stronger -I effect.

  • Resonance Effect (+M): Halogens possess lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating effect can stabilize an adjacent carbocation. The +M effect is more pronounced for fluorine than for chlorine due to better overlap between the 2p orbital of fluorine and the 2p orbital of the carbon atom of the benzene ring.

The net electronic effect of the halogen substituents is a combination of these opposing forces. For reactions proceeding via an Sₙ1 mechanism, the resonance stabilization of the benzylic carbocation by the para-halogen is a key factor. The stronger +M effect of fluorine would suggest a potential for rate enhancement compared to chlorine, despite its stronger -I effect. For Sₙ2 reactions, the electron-withdrawing nature of the halogens can make the benzylic carbon more electrophilic and susceptible to nucleophilic attack.

Comparative Reactivity Data

While a direct experimental comparison is not available, we can analyze the expected reactivity based on the Hammett substituent constants (σ), which quantify the electronic influence of a substituent.

CompoundSubstituent EffectsPredicted Relative Reactivity (Sₙ1)Predicted Relative Reactivity (Sₙ2)
This compound Stronger -I effect from both F atoms. Stronger +M effect from the para-F.Potentially faster due to dominant +M stabilization of the carbocation.Ambiguous; strong -I effect increases electrophilicity but may be offset by other factors.
2,4-Dichlorobenzyl chloride Weaker -I effect from both Cl atoms. Weaker +M effect from the para-Cl.Potentially slower due to less effective +M stabilization.Ambiguous; weaker -I effect leads to lower electrophilicity compared to the difluoro analogue.

Note: The predictions above are based on theoretical considerations and the net effect can be highly dependent on the specific reaction conditions, including the solvent and the nucleophile.

Experimental Protocols

To experimentally determine the relative reactivity of these two compounds, a solvolysis reaction can be performed, and the reaction progress can be monitored over time.

Protocol: Kinetic Analysis of Benzyl Chloride Solvolysis

Objective: To determine the first-order rate constant (k) for the solvolysis of this compound and 2,4-Dichlorobenzyl chloride in an aqueous organic solvent mixture.

Materials:

  • This compound

  • 2,4-Dichlorobenzyl chloride

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Sodium perchlorate (for maintaining constant ionic strength)

  • Appropriate buffer to maintain constant pH

  • HPLC system with a UV detector

  • Thermostated water bath or reaction block

Procedure:

  • Solvent Preparation: Prepare a 20% (v/v) acetonitrile in water solution. Dissolve sodium perchlorate to a final concentration of 0.80 M to maintain constant ionic strength.

  • Standard Solutions: Prepare stock solutions of this compound and 2,4-Dichlorobenzyl chloride in acetonitrile of known concentrations.

  • Kinetic Runs: a. Equilibrate the solvent mixture to the desired reaction temperature (e.g., 25°C) in a reaction vessel placed in a thermostated bath. b. Initiate the reaction by injecting a small aliquot of the benzyl chloride stock solution into the pre-heated solvent mixture with vigorous stirring to achieve a final concentration suitable for HPLC analysis. c. At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a vial containing a suitable quenching agent or by immediate cooling and dilution.

  • HPLC Analysis: a. Analyze the quenched aliquots by reverse-phase HPLC. b. The mobile phase and column conditions should be optimized to achieve good separation of the benzyl chloride reactant and the corresponding benzyl alcohol product. c. Monitor the disappearance of the benzyl chloride peak or the appearance of the benzyl alcohol peak at a suitable UV wavelength.

  • Data Analysis: a. Plot the natural logarithm of the concentration of the benzyl chloride (ln[RCl]) versus time. b. The slope of this plot will be equal to -k, where k is the first-order rate constant for the solvolysis reaction. c. Compare the determined rate constants for this compound and 2,4-Dichlorobenzyl chloride to establish their relative reactivity under the tested conditions.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G Sₙ1 Reaction Pathway for Substituted Benzyl Chlorides cluster_reactants Reactants cluster_transition_state_1 Transition State 1 cluster_intermediate Intermediate cluster_transition_state_2 Transition State 2 cluster_products Products Reactant R-CH₂-Cl TS1 [R-CH₂---Cl]‡ Reactant->TS1 Rate-determining step Intermediate R-CH₂⁺ + Cl⁻ TS1->Intermediate TS2 [Nu---CH₂-R]‡ Intermediate->TS2 + Nu⁻ Product R-CH₂-Nu TS2->Product

Caption: Generalized Sₙ1 reaction coordinate diagram.

G Experimental Workflow for Kinetic Analysis A Prepare Solvent (20% MeCN/H₂O, 0.8M NaClO₄) C Equilibrate Solvent to 25°C A->C B Prepare Stock Solutions of Benzyl Chlorides D Initiate Reaction (Inject Stock Solution) B->D C->D E Withdraw Aliquots at Timed Intervals D->E F Quench Reaction E->F G Analyze by HPLC F->G H Plot ln[RCl] vs. Time G->H I Determine Rate Constant (k) H->I

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzyl Halides in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, understanding the subtle factors that govern reaction kinetics is paramount. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated benzyl halides in nucleophilic substitution reactions, supported by experimental data and detailed methodologies. We will explore how the unique properties of fluorine, both as a leaving group and as a ring substituent, profoundly influence reaction pathways and rates.

The Dual Role of Fluorine: Leaving Group vs. Ring Substituent

The impact of fluorine on the reactivity of benzyl halides must be considered in two distinct contexts: first, with fluoride as the leaving group (e.g., benzyl fluoride), and second, with fluorine as a substituent on the aromatic ring (e.g., 4-fluorobenzyl chloride).

Benzyl Fluoride: The Challenge of a Poor Leaving Group

In nucleophilic substitution reactions, the readiness of the leaving group to depart is a critical factor. Leaving group ability is inversely related to basicity; weaker bases are better leaving groups. Among the halogens, the established order of leaving group ability is I⁻ > Br⁻ > Cl⁻ >> F⁻.

Fluoride (F⁻) is a relatively strong base, and the carbon-fluorine bond is the strongest single bond to carbon. Consequently, benzyl fluoride is significantly less reactive than its chloro, bromo, and iodo counterparts in both SN1 and SN2 reactions under standard conditions. While transformations involving the displacement of fluoride are possible, they often require harsh conditions or specific activation by Lewis acids or hydrogen-bond donors to facilitate the departure of the fluoride ion.

Ring-Substituted Fluorobenzyl Halides: A Tale of Competing Electronic Effects

When fluorine is a substituent on the benzene ring, its influence is more complex, stemming from a combination of its strong inductive electron-withdrawal (-I effect) and its weaker resonance electron-donation (+R effect).

  • Inductive Effect (-I): Due to its high electronegativity, fluorine pulls electron density away from the benzene ring through the sigma bond framework.

  • Resonance Effect (+R): A lone pair on the fluorine atom can be delocalized into the ring's π-system.

The strong inductive effect generally outweighs the resonance effect, making fluorine a net electron-withdrawing group. This has significant and often opposing consequences for SN1 and SN2 reaction pathways.

Performance in SN1 Reactions: Carbocation Destabilization

The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate. The stability of this intermediate is the dominant factor influencing the reaction rate. Electron-donating groups on the benzene ring stabilize the positive charge of the benzyl carbocation through resonance and/or induction, thereby accelerating the reaction.

Conversely, the powerful electron-withdrawing inductive effect of a fluorine substituent destabilizes the incipient benzyl carbocation. This increases the activation energy for carbocation formation and significantly slows the rate of SN1 reactions. Experimental data from solvolysis reactions (a classic SN1 process) of para-substituted benzyl chlorides in 20% acetonitrile-water clearly illustrate this trend.

Table 1: Experimental Data for SN1 Solvolysis of para-Substituted Benzyl Chlorides

Substituent (p-X)First-Order Rate Constant (k_solv) at 25°C (s⁻¹)Relative Rate (vs. X=H)
-OCH₃2.2440
-CH₃1.8 x 10⁻²3.6
-H 5.0 x 10⁻³ 1.0
-F 1.3 x 10⁻³ 0.26
-Cl1.1 x 10⁻³0.22
-Br1.0 x 10⁻³0.20
-NO₂4.1 x 10⁻⁸8.2 x 10⁻⁶
Data extracted from Richard, J. P., et al., Journal of the American Chemical Society.[1][2]

As the data shows, a para-fluoro substituent reduces the solvolysis rate by approximately a factor of four compared to the unsubstituted benzyl chloride, confirming its deactivating effect in SN1 reactions.[1][2]

Performance in SN2 Reactions: A More Complex Picture

In the bimolecular SN2 mechanism, a nucleophile attacks the electrophilic carbon in a single, concerted step. The reaction rate is sensitive to steric hindrance and the electrophilicity of the carbon center. The electron-withdrawing inductive effect of a ring-substituent like fluorine makes the benzylic carbon more electrophilic, which might suggest an acceleration of the reaction.

However, the overall effect on the SN2 transition state is more nuanced. For the reaction of benzyl halides, the transition state has significant delocalization into the π-system of the ring. Electron-withdrawing groups can destabilize this developing transition state. Hammett plots for SN2 reactions of benzyl systems are often curved, indicating a shift in the transition state structure or mechanism depending on the substituent.[3] In many cases, including reactions with common nucleophiles, electron-withdrawing groups are found to decrease the SN2 reaction rate, albeit to a lesser extent than in SN1 reactions.

Table 2: Experimental Data for SN2 Reaction of Benzyl Chloride

SubstrateNucleophileSolventSecond-Order Rate Constant (k₂) at ~25°C (M⁻¹s⁻¹)
Benzyl ChlorideKIAcetone1.5 - 2.15 x 10⁻³
4-Fluorobenzyl ChlorideKIAcetoneSlower than Benzyl Chloride (Expected)
Data for Benzyl Chloride from Liu, K.-T., et al.[4][5] The reactivity for the 4-fluoro analog is an expected trend based on Hammett analysis of similar systems.

For a typical SN2 reaction, it is expected that 4-fluorobenzyl chloride would react more slowly than benzyl chloride, as the destabilizing effect of the electron-withdrawing group on the transition state typically outweighs the increased electrophilicity at the benzylic carbon.

Experimental Protocols

Key Experiment: Determining Solvolysis Rates via Conductometry

The solvolysis rates for SN1 reactions are commonly determined by monitoring the increase in conductivity of the solution over time as the reaction generates ionic products (H⁺ and Cl⁻).[6][7]

Objective: To measure and compare the first-order rate constants (k) for the solvolysis of benzyl chloride and 4-fluorobenzyl chloride.

Materials:

  • Benzyl chloride and 4-fluorobenzyl chloride

  • Solvent (e.g., 80% Ethanol / 20% Water v/v)

  • High-purity acetone (for cleaning)

  • Conductivity meter with a probe

  • Constant temperature water bath (set to 25.0 ± 0.1 °C)

  • Volumetric flasks, pipettes, and a stopwatch

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent Preparation: Prepare the 80% ethanol/20% water solvent mixture in a volumetric flask.

  • Temperature Equilibration: Place a sealed vessel containing approximately 50 mL of the solvent in the constant temperature water bath for at least 30 minutes to reach thermal equilibrium.

  • Substrate Preparation: Prepare dilute (~0.01 M) stock solutions of benzyl chloride and 4-fluorobenzyl chloride in a small amount of anhydrous acetone.

  • Reaction Initiation: Place the conductivity probe and a magnetic stir bar into the equilibrated solvent. Begin stirring at a constant rate. To start the reaction, inject a small, precise volume (e.g., 50 µL) of the alkyl chloride stock solution into the solvent and simultaneously start the stopwatch. The final concentration of the alkyl chloride should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.[8]

  • Data Acquisition: Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the reading becomes stable, indicating the reaction is complete (>10 half-lives).[8]

  • Data Analysis: The first-order rate constant (k) is determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductance at time t and G∞ is the final, constant conductance. The plot should yield a straight line with a slope of -k.[8]

Visualized Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_solvent Prepare Solvent (e.g., 80% EtOH/H₂O) equilibrate Equilibrate Solvent to 25.0°C prep_solvent->equilibrate prep_substrate Prepare Substrate Stock (e.g., 0.01M in Acetone) initiate Inject Substrate & Start Timer equilibrate->initiate measure Record Conductivity (Gt) at Timed Intervals initiate->measure complete Continue until Gt is Stable (G∞) measure->complete plot Plot ln(G∞ - Gt) vs. Time complete->plot calculate Calculate Rate Constant (k) (k = -slope) plot->calculate

Caption: Workflow for determining solvolysis rates via the conductometric method.

logical_relationship sub Fluorine on Benzene Ring ind Strong Electron Withdrawal sub->ind -I (Inductive Effect) (Dominant) res Weak Electron Donation sub->res +R (Resonance Effect) (Weaker) sn1_effect Sₙ1 Pathway (Carbocation Intermediate) ind->sn1_effect sn2_effect Sₙ2 Pathway (Concerted Transition State) ind->sn2_effect res->sn1_effect sn1_destab Destabilizes Benzyl Carbocation sn1_effect->sn1_destab sn2_elec Increases Cα Electrophilicity sn2_effect->sn2_elec sn2_ts Destabilizes π-Delocalized Transition State sn2_effect->sn2_ts sn1_slow Slower Sₙ1 Rate sn1_destab->sn1_slow sn2_slow Slower Sₙ2 Rate (Typically Observed) sn2_ts->sn2_slow

Caption: Influence of fluorine's electronic effects on Sₙ1 and Sₙ2 pathways.

Conclusion

The comparison between fluorinated and non-fluorinated benzyl halides in nucleophilic substitution is not straightforward and is highly dependent on the role of the fluorine atom.

  • As a leaving group, fluoride is exceptionally poor , rendering benzyl fluoride far less reactive than other benzyl halides.

  • As a ring substituent, fluorine acts as a deactivating group for both SN1 and SN2 reactions , though for different reasons. In SN1 reactions, its powerful inductive effect destabilizes the critical carbocation intermediate, significantly retarding the reaction rate. In SN2 reactions, the effect is more subtle, but the destabilization of the transition state typically leads to a modest decrease in reactivity compared to unsubstituted benzyl halides.

For synthetic planning, these findings are crucial. While benzyl chloride or bromide are versatile precursors for both SN1 and SN2 pathways, the introduction of a fluorine substituent onto the aromatic ring will generally necessitate more forcing conditions or longer reaction times. This guide provides the foundational data and experimental framework for researchers to make informed decisions when utilizing these important chemical building blocks.

References

A Comparative Guide to the Synthesis of 2,4-Difluorobenzyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-difluorobenzyl moiety is a critical pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents. Its incorporation into a diverse range of molecules, from antiviral and antifungal drugs to treatments for neurological disorders, underscores the importance of efficient and reliable synthetic methods. This guide provides an objective comparison of various synthetic routes to key 2,4-difluorobenzyl-containing compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

I. Synthesis of 2,4-Difluorobenzylamine

2,4-Difluorobenzylamine is a vital intermediate, notably in the synthesis of the antiretroviral drug dolutegravir. Several synthetic strategies have been developed, each with distinct advantages and disadvantages in terms of yield, purity, cost, and safety.

Comparison of Synthetic Routes to 2,4-Difluorobenzylamine
Starting MaterialMethodKey ReagentsReported Yield (%)Reported Purity (%)Key AdvantagesKey Disadvantages
m-DifluorobenzeneChloromethylation, Delépine Reaction, HydrolysisParaformaldehyde, Halogenating Agent, Hexamethylenetetramine (Urotropine), HCl>77 (overall)>99[1]Low-cost starting materials, high purity, suitable for industrial scale.[1][2]Use of hazardous reagents, multi-step process.
m-DifluorobenzeneCarbonylation and Reductive AminationCO, Catalyst (e.g., Na[Co(CO)₄]), NH₃/H₂ or Ammonium Formate, Raney Nickel or Pd/C~85[3]Not SpecifiedGreen and simple route, high efficiency.[3]Requires high-pressure carbonylation, catalyst sensitivity.
2,4-DifluorobenzonitrileCatalytic HydrogenationRaney Nickel, H₂, NH₃67[4]Not SpecifiedDirect conversion.Expensive starting material, harsh reaction conditions (high temperature and pressure), use of flammable and explosive reagents.[2][4]
2,4-DifluorobenzonitrileReduction with Borane-THF ComplexBH₃-THFNot SpecifiedNot SpecifiedAlternative reduction method.Expensive and toxic reducing agent, inconvenient operation.[4]
Experimental Protocols

Method 1: From m-Difluorobenzene via Chloromethylation and Delépine Reaction

This three-step synthesis is a widely used industrial method.[1][4]

  • Synthesis of 2,4-Difluorobenzyl Halide: m-Difluorobenzene is reacted with a halogenating agent (e.g., concentrated HCl or HBr) and paraformaldehyde in the presence of a catalyst such as zinc chloride or ferric chloride. The reaction mixture is heated to reflux for several hours. After completion, the product, 2,4-difluorobenzyl halide, is isolated by extraction and distillation. Yields for this step can reach up to 88.1% with a purity of 97.6%.[1]

  • Formation of the Quaternary Ammonium Salt: The obtained 2,4-difluorobenzyl halide is reacted with hexamethylenetetramine (urotropine) in a suitable solvent like toluene or dioxane. The mixture is heated to reflux, leading to the precipitation of the white quaternary ammonium salt. This salt is then collected by filtration. Yields for this step are typically high, often exceeding 97%.[2]

  • Hydrolysis to 2,4-Difluorobenzylamine: The quaternary ammonium salt is hydrolyzed using concentrated hydrochloric acid in a solvent such as methanol. The reaction mixture is refluxed for several hours. After reaction completion and solvent removal, the pH is adjusted with a base (e.g., ammonia), and the final product is extracted with an organic solvent and purified by distillation, yielding 2,4-difluorobenzylamine with a purity of over 99%.[1][2]

Method 2: From m-Difluorobenzene via Carbonylation and Reductive Amination

This method offers a more environmentally friendly approach.[3]

  • Synthesis of 2,4-Difluorobenzaldehyde: m-Difluorobenzene is subjected to a carbonylation reaction with carbon monoxide under pressure in the presence of a catalyst like Na[Co(CO)₄].[3]

  • Reductive Amination: The resulting 2,4-difluorobenzaldehyde is then converted to 2,4-difluorobenzylamine through reductive amination. This can be achieved by reacting the aldehyde with ammonia and hydrogen gas in the presence of a catalyst such as Raney nickel or Pd/C, or by using ammonium formate. This one-pot reaction provides the final product in good yield.[3][5][6][7][8]

Synthesis Workflow Diagram

Synthesis of 2,4-Difluorobenzylamine mDFB1 m-Difluorobenzene DFB_Halide 2,4-Difluorobenzyl Halide mDFB1->DFB_Halide Chloromethylation (Paraformaldehyde, HCl/HBr, Catalyst) mDFB2 m-Difluorobenzene Quat_Salt Quaternary Ammonium Salt DFB_Halide->Quat_Salt Delépine Reaction (Urotropine) DFBA1 2,4-Difluorobenzylamine Quat_Salt->DFBA1 Hydrolysis (Conc. HCl) DFBA2 2,4-Difluorobenzylamine DFB_Aldehyde 2,4-Difluorobenzaldehyde mDFB2->DFB_Aldehyde Carbonylation (CO, Catalyst) DFB_Aldehyde->DFBA2 Reductive Amination (NH3, H2, Catalyst or Ammonium Formate)

Caption: Comparative workflow for the synthesis of 2,4-difluorobenzylamine.

II. Synthesis of 2,4-Difluorobenzyl Ethers

The Williamson ether synthesis is a classic and versatile method for the preparation of ethers, and it is well-suited for the synthesis of 2,4-difluorobenzyl ethers. This reaction involves the SN2 displacement of a halide by an alkoxide.

Comparison of Synthesis of Fluorinated Benzyl Ethers
Benzyl BromideAlcoholBaseSolventYield (%)
2,6-Difluorobenzyl bromideMethyl-α-D-mannopyranosideNaHDMF13
2-Fluorobenzyl bromideMethyl-α-D-mannopyranosideNaHDMF88
Benzyl bromide (unsubstituted)Methyl-α-D-mannopyranosideNaHDMF96

Data from a study on fluorinated benzyl ethers as protecting groups for oligosaccharide synthesis.[9]

Experimental Protocol: Williamson Ether Synthesis

The following protocol is adapted from the synthesis of fluorinated benzyl ethers of methyl-α-D-mannopyranoside.[9]

  • Preparation of the Alkoxide: To a solution of the desired alcohol (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (8-10 equivalents) in portions at 0 °C under an inert atmosphere (e.g., argon).

  • Addition of 2,4-Difluorobenzyl Halide: To the resulting alkoxide solution, add 2,4-difluorobenzyl bromide or chloride (8-10 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.

  • Work-up and Purification: Quench the excess sodium hydride by carefully adding methanol. Remove the volatile materials under reduced pressure. The residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., hexane and ethyl acetate) to afford the desired 2,4-difluorobenzyl ether.

Williamson Ether Synthesis Workflow

Williamson Ether Synthesis Alcohol Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) Alcohol->Alkoxide Deprotonation (Strong Base, e.g., NaH) Ether 2,4-Difluorobenzyl Ether Alkoxide->Ether SN2 Attack DFB_Halide 2,4-Difluorobenzyl Halide DFB_Halide->Ether

Caption: General workflow for Williamson ether synthesis of 2,4-difluorobenzyl ethers.

III. Synthesis of 2,4-Difluorobenzyl Thioethers

The synthesis of thioethers, or sulfides, can be achieved through the reaction of a thiol with an alkyl halide in the presence of a base. This method is analogous to the Williamson ether synthesis.

Comparison of Thioether Synthesis Methods
MethodSulfur SourceHalideBaseKey Advantages
Thiol AlkylationThiol (R-SH)Benzyl HalideBase (e.g., KOH)General and robust method.
One-pot from HalideThioureaBenzyl HalideBase (e.g., NaOH)Avoids handling of malodorous thiols.
Experimental Protocol: Synthesis from 2,4-Difluorobenzyl Halide and a Thiol
  • Thiolate Formation: Dissolve the desired thiol in a suitable solvent and add a base, such as potassium hydroxide, to generate the thiolate anion.

  • Reaction: Add 2,4-difluorobenzyl chloride or bromide to the thiolate solution. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with water to remove inorganic salts. The organic layer is then dried and the solvent is evaporated. The crude product can be purified by column chromatography or distillation to yield the pure 2,4-difluorobenzyl thioether.

IV. Biological Significance and Signaling Pathway Involvement

Compounds containing the 2,4-difluorobenzyl moiety have been investigated as inhibitors of various biological pathways. For instance, a compound bearing this group has been identified as an inhibitor of the Hedgehog signaling pathway, which is implicated in certain types of cancer.[10]

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation can lead to the development and progression of several cancers. The pathway is initiated by the binding of a Hedgehog ligand to the Patched1 (PTCH1) receptor, which relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade, ultimately leading to the activation of GLI transcription factors that regulate the expression of target genes involved in cell proliferation, survival, and differentiation. Some inhibitors containing the 2,4-difluorobenzyl group act by targeting components of this pathway, thereby preventing the activation of downstream target genes.

Hedgehog Signaling Pathway Diagram

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_A GLI (Active) GLI->GLI_A activation Target_Genes Target Gene Expression GLI_A->Target_Genes promotes Inhibitor 2,4-Difluorobenzyl Compound Inhibitor->SMO inhibits

Caption: Inhibition of the Hedgehog signaling pathway by a 2,4-difluorobenzyl-containing compound.

This guide provides a foundational understanding of the synthesis and validation of key 2,4-difluorobenzyl-containing compounds. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, cost considerations, and available equipment. The provided protocols and comparative data aim to facilitate this decision-making process for researchers in the dynamic field of drug discovery and development.

References

A Comparative Guide to the Synthetic Routes of 2,4-Difluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,4-Difluorobenzyl chloride is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, prized for its role in introducing the 2,4-difluorobenzyl moiety into target molecules.[1] The selection of an optimal synthetic route is paramount for efficiency, scalability, and cost-effectiveness in research and development. This guide provides an objective comparison of the primary synthetic pathways to this compound, supported by experimental data from the literature.

Comparative Summary of Synthetic Routes

Three principal synthetic strategies for this compound have been identified in the literature:

  • Route 1: Electrophilic Chloromethylation of 1,3-Difluorobenzene. This approach involves the direct introduction of a chloromethyl group onto the 1,3-difluorobenzene ring.

  • Route 2: Side-Chain Chlorination of 2,4-Difluorotoluene. This method focuses on the halogenation of the methyl group of 2,4-difluorotoluene.

  • Route 3: Two-Step Synthesis from 2,4-Difluorobenzaldehyde. This pathway involves the reduction of 2,4-difluorobenzaldehyde to the corresponding alcohol, followed by chlorination.

The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Chloromethylation of 1,3-DifluorobenzeneRoute 2: Side-Chain Chlorination of 2,4-DifluorotolueneRoute 3: Two-Step Synthesis from 2,4-Difluorobenzaldehyde
Starting Material 1,3-Difluorobenzene2,4-Difluorotoluene2,4-Difluorobenzaldehyde
Key Reagents Paraformaldehyde, HCl, ZnCl₂CCl₄, MeOH, Iron Catalyst or Gaseous Cl₂1. NaBH₄, EtOH/MeOH2. SOCl₂
Number of Steps 112
Reported Yield Low to moderate (with significant isomer formation)18-37% (general for difluorotoluenes); up to 92% for 2,6-isomerStep 1: Typically >90%Step 2: Typically >80%Overall: Potentially >72%
Purity/Selectivity Poor regioselectivity, formation of 2,6-isomer and diarylmethane byproducts.[2]Moderate to high, depending on the method.High selectivity is expected for each step.
Reaction Conditions 60°C, 8 hours[2]High temperature (e.g., 180°C) or photochemical conditions.[2]Step 1: 0°C to room temp.Step 2: Room temp. to reflux.

Detailed Experimental Protocols

Route 1: Electrophilic Chloromethylation of 1,3-Difluorobenzene (Blanc-Quelet Reaction)

The chloromethylation of 1,3-difluorobenzene is problematic due to poor regioselectivity. Literature suggests that the reaction of 1,3-difluorobenzene with formaldehyde and hydrogen chloride in the presence of zinc chloride at 60°C for 8 hours primarily yields the undesired 2,6-difluorobenzyl chloride isomer and a p,p'-difluorodiphenylmethane byproduct.[2] This lack of selectivity for the desired 2,4-isomer makes this route less synthetically useful for obtaining the pure target compound.

Route 2: Side-Chain Chlorination of 2,4-Difluorotoluene

This route offers a more direct approach, though yields can be variable.

Method A: Iron-Catalyzed Chlorination

A general method for the chlorination of difluorotoluenes has been reported in a Russian patent.[2]

  • Reaction: 2,4-Difluorotoluene is reacted with tetrachloromethane in the presence of methanol and an iron catalyst (e.g., FeBr₂) activated by formamide.

  • Reagents and Molar Ratios: A typical molar ratio of [Fe catalyst]:[HCONH₂]:[Difluorotoluene]:[CCl₄]:[MeOH] is 1:50:100:200:50.[2]

  • Conditions: The reaction is carried out in a sealed autoclave under an argon atmosphere at 180°C for 6 hours.[2]

  • Yield: The reported yield for difluorobenzyl chlorides, in general, is between 18-37%.[2]

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is distilled off. The final product is purified by vacuum distillation to separate it from unreacted starting material.[2]

Method B: Photochemical Chlorination

While a specific protocol for 2,4-difluorotoluene is not detailed, the photochemical chlorination of the isomeric 2,6-difluorotoluene with gaseous chlorine at 80°C has been reported to yield 2,6-difluorobenzyl chloride in high (92%) yield.[3] This suggests that a similar high-yield photochemical process could likely be developed for 2,4-difluorotoluene.

Route 3: Two-Step Synthesis from 2,4-Difluorobenzaldehyde

This two-step route is often preferred due to the high yields and selectivity of each individual reaction.

Step 1: Reduction of 2,4-Difluorobenzaldehyde to 2,4-Difluorobenzyl Alcohol

  • Reaction: The aldehyde is reduced to the corresponding primary alcohol using sodium borohydride.

  • Reagents and Solvents: 2,4-Difluorobenzaldehyde is dissolved in an alcohol solvent such as ethanol or methanol. Sodium borohydride (NaBH₄) is then added portion-wise.[4][5][6][7][8]

  • Conditions: The reaction is typically carried out at 0°C and then allowed to warm to room temperature, stirring for a few hours until completion (monitored by TLC).[4][5]

  • Yield: This reduction is generally very high-yielding, often exceeding 90%.[4][6]

  • Work-up: The reaction is quenched with water or dilute acid. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude alcohol, which can be purified further if necessary.[4]

Step 2: Chlorination of 2,4-Difluorobenzyl Alcohol

  • Reaction: The benzyl alcohol is converted to the target benzyl chloride using thionyl chloride (SOCl₂).

  • Reagents and Solvents: 2,4-Difluorobenzyl alcohol is dissolved in an inert solvent like dichloromethane or chloroform. Thionyl chloride is added, often in the presence of a base like pyridine to neutralize the HCl byproduct.[9][10][11][12][13]

  • Conditions: The reaction is typically run at room temperature or gentle reflux until the conversion is complete.[13]

  • Yield: The conversion of primary benzyl alcohols to benzyl chlorides with thionyl chloride is a high-yielding reaction, frequently in the 80-95% range.

  • Work-up: Excess thionyl chloride and the solvent are removed by distillation. The crude product is then typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid, dried, and purified by vacuum distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three synthetic routes to this compound.

Synthetic_Routes cluster_route1 Route 1: Chloromethylation cluster_route2 Route 2: Side-Chain Chlorination cluster_route3 Route 3: Two-Step Synthesis r1_start 1,3-Difluorobenzene r1_reagents + HCHO, HCl + ZnCl₂ r1_start->r1_reagents r1_product 2,4-Difluorobenzyl chloride (Minor) + 2,6-Isomer (Major) r1_reagents->r1_product Poor Selectivity r2_start 2,4-Difluorotoluene r2_reagents + CCl₄, Fe catalyst or + Cl₂, hν r2_start->r2_reagents r2_product 2,4-Difluorobenzyl chloride r2_reagents->r2_product Direct r3_start 2,4-Difluorobenzaldehyde r3_step1_reagents + NaBH₄ r3_start->r3_step1_reagents r3_intermediate 2,4-Difluorobenzyl alcohol r3_step1_reagents->r3_intermediate Reduction (>90%) r3_step2_reagents + SOCl₂ r3_intermediate->r3_step2_reagents r3_product 2,4-Difluorobenzyl chloride r3_step2_reagents->r3_product Chlorination (>80%)

References

Safety Operating Guide

Safe Disposal of 2,4-Difluorobenzyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe handling, neutralization, and disposal of 2,4-Difluorobenzyl chloride, ensuring laboratory safety and regulatory compliance.

This document provides detailed procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring responsible chemical waste management. The information herein is intended to supplement, not replace, institutional and local environmental health and safety (EHS) guidelines.

Immediate Safety and Hazard Profile

This compound is a corrosive and lachrymatory compound that requires careful handling in a controlled laboratory setting, such as a certified chemical fume hood. It is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, at all times when handling this substance.

Key Hazards:

  • Causes severe skin burns and eye damage.

  • Harmful if swallowed or inhaled.

  • May cause respiratory irritation.

  • Reacts with water and moisture, potentially releasing corrosive hydrogen chloride gas.

In case of exposure, immediately flush the affected area with copious amounts of water and seek prompt medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating quick reference for safety and handling procedures.

PropertyValue
Chemical Formula C₇H₅ClF₂
Molecular Weight 162.56 g/mol
CAS Number 452-07-3
Appearance Colorless to pale yellow liquid
Boiling Point 177-181 °C
Density 1.294 g/cm³ at 25 °C
Flash Point 60 °C

Experimental Protocols for Disposal

The disposal of this compound should be approached in two distinct scenarios: the management of bulk or unreacted quantities and the neutralization of small, residual amounts (e.g., from cleaning glassware).

1. Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste through your institution's EHS-approved waste stream.

  • Step 1: Containerization: Ensure the chemical is in a properly sealed, clearly labeled, and compatible container. The original container is ideal. If transferring, use a container resistant to corrosive materials.

  • Step 2: Labeling: The container must be labeled with the full chemical name ("this compound"), the associated hazards (e.g., "Corrosive," "Lachrymator"), and the date of waste generation.

  • Step 3: Segregation: Store the waste container in a designated satellite accumulation area for hazardous waste, segregated from incompatible materials, particularly bases and oxidizing agents.

  • Step 4: Pickup: Arrange for a hazardous waste pickup with your institution's EHS department.

2. Neutralization of Residual Quantities

Small amounts of residual this compound, for instance, in reaction flasks or on contaminated equipment, can be neutralized to a less hazardous form before final disposal. This procedure should be performed in a chemical fume hood with appropriate PPE. The principle of this procedure is the hydrolysis of the reactive benzyl chloride to the more stable 2,4-difluorobenzyl alcohol.

  • Objective: To safely hydrolyze residual this compound.

  • Materials:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 5% sodium hydroxide (NaOH) solution.

    • A suitable reaction vessel (e.g., the original flask or a beaker large enough to accommodate the reaction).

    • Stir plate and stir bar.

    • pH paper or a pH meter.

Procedure:

  • Step 1: Preparation: Place the vessel containing the residual this compound on a stir plate within a chemical fume hood. If the residue is in a small container, it can be rinsed with a small amount of a water-miscible organic solvent (like acetone) and the rinsing transferred to a larger beaker for the neutralization process.

  • Step 2: Slow Addition of Base: While stirring vigorously, slowly and carefully add the sodium bicarbonate or sodium hydroxide solution to the vessel. Be cautious as the reaction may be exothermic and could generate gas (carbon dioxide if using bicarbonate). Control the rate of addition to prevent excessive foaming or temperature increase.

  • Step 3: Reaction Completion: Continue stirring the mixture for at least one hour after the addition of the base is complete to ensure full hydrolysis.

  • Step 4: pH Verification: Once the reaction is complete and has cooled to room temperature, check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is still acidic, add more base until the desired pH is achieved.

  • Step 5: Final Disposal: The resulting neutralized aqueous solution should be collected in a designated "Aqueous Hazardous Waste" container for disposal through your institution's EHS office. Do not pour the neutralized solution down the drain unless explicitly permitted by your local regulations for this specific waste stream.

Spill Management

In the event of a spill, evacuate all non-essential personnel from the area. While wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Collect the absorbed material into a designated hazardous waste container and decontaminate the spill area with a suitable cleaning agent, followed by the neutralization procedure described above for residual quantities. Report the spill to your laboratory supervisor and institutional EHS office.

Disclaimer: The information provided in this document is intended for guidance in a laboratory setting and should be executed by trained professionals. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.

DisposalWorkflow Disposal Workflow for this compound start Assess this compound for Disposal quantity_check Bulk or Residual Quantity? start->quantity_check bulk_disposal Bulk Quantity: Dispose as Hazardous Waste quantity_check->bulk_disposal Bulk residual_disposal Residual Quantity: Neutralize Before Disposal quantity_check->residual_disposal Residual containerize 1. Secure in a labeled, compatible container. bulk_disposal->containerize prepare_neutralization 1. Prepare in a fume hood with appropriate PPE. residual_disposal->prepare_neutralization segregate 2. Segregate from incompatible materials. containerize->segregate contact_ehs 3. Arrange for EHS pickup. segregate->contact_ehs end_bulk Disposal Complete contact_ehs->end_bulk add_base 2. Slowly add aqueous base (e.g., NaHCO3) with stirring. prepare_neutralization->add_base verify_ph 3. Stir and verify pH is 7-9. add_base->verify_ph collect_waste 4. Collect in 'Aqueous Hazardous Waste' container. verify_ph->collect_waste end_residual Disposal Complete collect_waste->end_residual

Caption: Disposal decision workflow for this compound.

Personal protective equipment for handling 2,4-Difluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Difluorobenzyl Chloride

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 452-07-3). Adherence to these procedures is essential to ensure personal safety and minimize laboratory contamination.

Hazard Summary: this compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1][2] It is also a lachrymator, meaning it can cause tearing.[3] Inhalation may lead to severe irritation of the respiratory tract.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required equipment.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical splash goggles and a face shield that meet OSHA's 29 CFR 1910.133 or European Standard EN166.[1]To protect eyes and face from splashes.
Skin Protection - Gloves: Appropriate chemical-resistant gloves (inspect before use).[3][4] - Clothing: A standard laboratory coat, fully buttoned, and appropriate protective clothing to prevent skin exposure.[1][3]To prevent skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1][3] All use must be in accordance with a respiratory protection program.To prevent inhalation of vapors, mists, or sprays.[1][4]
Foot Protection Closed-toe and closed-heel shoes.[5]To protect feet from spills.
Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Preparation and Engineering Controls:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

    • Verify the proper functioning of the chemical fume hood before starting any work.

    • Keep the container tightly closed when not in use.[4][6]

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling the Chemical:

    • Ground and bond containers when transferring material to prevent static discharge.

    • Use only under a chemical fume hood.[1]

    • Avoid breathing mists, vapors, or sprays.[1][4]

    • Do not get the chemical in your eyes, on your skin, or on your clothing.[1][4]

    • After handling, wash hands and any exposed skin thoroughly.[1]

Emergency and First Aid Procedures

Immediate medical attention is required for any exposure.[1][4]

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][4]
Skin Contact Immediately take off all contaminated clothing.[1] Wash off with plenty of water for at least 15 minutes.[1][4] Call a physician immediately.[1] Wash contaminated clothing before reuse.[1]
Inhalation Remove to fresh air.[1][4] If not breathing, give artificial respiration.[1][4] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[1] Call a physician immediately.[1]
Ingestion Do NOT induce vomiting.[1][4] Rinse mouth.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[4]
Spill and Disposal Plan

Spill Containment and Cleanup:

  • Evacuate personnel to a safe area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Soak up the spill with an inert absorbent material such as sand or earth.[1][3]

  • Collect the absorbed material into a suitable, closed container for disposal.[1][4]

Disposal:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1]

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][4]

  • Do not empty into drains.[1]

  • Contaminated packaging should be disposed of as unused product.[7]

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Locate Emergency Equipment (Eyewash, Shower) prep_ppe->prep_emergency handle_transfer Transfer Chemical in Fume Hood prep_emergency->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close emergency_spill Spill Occurs handle_use->emergency_spill emergency_exposure Personnel Exposure handle_use->emergency_exposure cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled, Sealed Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash spill_evacuate Evacuate Area emergency_spill->spill_evacuate spill_contain Contain with Absorbent emergency_spill->spill_contain spill_collect Collect for Disposal emergency_spill->spill_collect exposure_first_aid Administer First Aid emergency_exposure->exposure_first_aid exposure_medical Seek Immediate Medical Attention emergency_exposure->exposure_medical

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Difluorobenzyl chloride
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Reactant of Route 2
2,4-Difluorobenzyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.